Bretylium
説明
Structure
3D Structure
特性
IUPAC Name |
(2-bromophenyl)methyl-ethyl-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN/c1-4-13(2,3)9-10-7-5-6-8-11(10)12/h5-8H,4,9H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQOQKQBGPPFNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3170-72-7 (bromide), 61-75-6 (tosylate salt/solvate) | |
| Record name | Bretylium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046958 | |
| Record name | Bretylium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bretylium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015289 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble, 1.54e-04 g/L | |
| Record name | Bretylium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01158 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bretylium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015289 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59-41-6 | |
| Record name | Bretylium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bretylium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bretylium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01158 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bretylium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRETYLIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZR75EQ2KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bretylium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015289 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Bretylium mechanism of action in sympathetic neurons
An In-depth Technical Guide on the Core Mechanism of Action of Bretylium in Sympathetic Neurons
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a quaternary ammonium compound initially developed as an antihypertensive agent and later repurposed as a class III antiarrhythmic drug. Its mechanism of action is complex, primarily targeting peripheral sympathetic neurons to modulate the release of norepinephrine (NE). This document provides a comprehensive technical overview of this compound's core mechanism of action at the sympathetic nerve terminal, intended for researchers, scientists, and professionals in drug development. It details the molecular interactions, physiological consequences, and key experimental methodologies used to elucidate its effects.
Core Mechanism of Action in Sympathetic Neurons
This compound's action on sympathetic neurons is characterized by a distinct biphasic effect: an initial, transient release of norepinephrine, followed by a prolonged inhibition of neurotransmitter release. This dual action is a direct consequence of its selective uptake and accumulation within the sympathetic nerve terminal.
Selective Uptake and Accumulation
This compound is a substrate for the norepinephrine transporter (NET), also known as uptake-1.[1][2] This active transport mechanism allows for its selective accumulation within the cytoplasm of sympathetic neurons, reaching high concentrations at its site of action.[3][4] The specificity for sympathetic nerves is conferred by their high expression of NET.[2]
Biphasic Effect on Norepinephrine Release
Initial Norepinephrine Release: Upon initial administration, this compound displaces norepinephrine from vesicular stores within the nerve terminal, leading to a transient increase in NE release into the synaptic cleft.[4][5] This sympathomimetic effect is responsible for the initial increase in blood pressure and heart rate observed clinically.[1][6] The mechanism for this displacement is thought to involve this compound's ability to interfere with the vesicular monoamine transporter (VMAT), although this is not fully elucidated. Another proposed mechanism involves the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine which then acts on nicotinic receptors on adrenergic nerve terminals to trigger norepinephrine release.[7]
Inhibition of Norepinephrine Release: Following the initial release phase, the primary and therapeutically relevant action of this compound is the profound and long-lasting inhibition of norepinephrine release in response to nerve stimulation.[4][8] This adrenergic neuron blockade is the basis for its antiarrhythmic and antihypertensive effects. The precise mechanism of this blockade is multifaceted and is believed to involve:
-
Local Anesthetic-like Effect: this compound exhibits local anesthetic properties, impairing the propagation of action potentials along the sympathetic nerve terminals.[3] This effect is thought to be due to the blockade of voltage-gated sodium channels within the nerve terminal membrane, although direct evidence in sympathetic neurons is less clear than its effects on other ion channels.
-
Prolongation of Action Potential Duration and Refractory Period: this compound has been shown to increase the action potential duration and the absolute refractory period in sympathetic nerve terminals.[8] This effect, characteristic of class III antiarrhythmic agents, is likely due to the blockade of voltage-gated potassium channels.[9] By prolonging the refractory period, this compound reduces the ability of the neuron to fire at high frequencies.[3]
-
Inhibition Downstream of Calcium Entry: Recent evidence suggests that this compound can inhibit neurotransmitter release at a step downstream of calcium influx, meaning that even if an action potential arrives and calcium channels open, the fusion of synaptic vesicles with the presynaptic membrane is still impaired.[8]
Quantitative Data
The following tables summarize key quantitative data regarding the effects of this compound from various experimental studies.
Table 1: Effects of this compound on Sympathetic Nerve Terminal Electrophysiology
| Parameter | Species/Tissue | This compound Concentration | Effect | Citation |
| Action Potential Delay | Mouse Vas Deferens | 10 µM | Increase of 2 ± 0.4 ms | [8] |
| Absolute Refractory Period | Mouse Vas Deferens | 10 µM | Increase of 4 ± 2 ms | [8] |
Table 2: this compound Affinity and Inhibition Constants
| Parameter | Target | Species/Tissue | Value | Citation |
| K_m (Uptake) | This compound Uptake | Rat Heart Atrium | 3 x 10⁻⁶ M | [10] |
| K_i (NE Uptake Inhibition) | Norepinephrine Transporter | Rat Heart Atrium | 7 x 10⁻⁶ M | [10] |
| K_i (AChE Inhibition) | Acetylcholinesterase | Electric Eel (Purified) | 6 x 10⁻⁵ M | [7] |
| K_i (AChE Inhibition) | Acetylcholinesterase | Rat Ventricular Homogenate | 3 x 10⁻⁵ M | [7] |
| K_i (AChE Inhibition) | Acetylcholinesterase | Rat Cortical Homogenate | 8 x 10⁻⁵ M | [7] |
Table 3: Effects of this compound on Ventricular Fibrillation Threshold (VFT)
| Species | This compound Dose | Time After Administration | VFT Increase | Citation |
| Dog | 5 mg/kg IV | 15 min | From 6.9 ± 1.6 mA to 31.0 ± 0.5 mA | [11] |
| Dog | 5 mg/kg IV | 90 min | To 45.1 ± 4.8 mA | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action. These protocols are synthesized from descriptions in the referenced literature.
Protocol for Norepinephrine Uptake Inhibition Assay Using Synaptosomes
Objective: To determine the inhibitory potency (IC₅₀ or K_i) of this compound on the reuptake of norepinephrine into sympathetic nerve terminals.
Materials:
-
Synaptosome preparation from rat brain cortex or heart tissue.
-
Krebs-Ringer buffer (pH 7.4)
-
[³H]-Norepinephrine (radiolabeled)
-
This compound tosylate solutions of varying concentrations
-
Desipramine (as a positive control for NET inhibition)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the desired tissue (e.g., rat cerebral cortex) using differential centrifugation methods. Resuspend the final synaptosome pellet in ice-cold Krebs-Ringer buffer.
-
Assay Setup: In microcentrifuge tubes, pre-incubate aliquots of the synaptosome suspension for 5-10 minutes at 37°C.
-
Inhibition: Add varying concentrations of this compound tosylate or control compounds (desipramine for maximal inhibition, buffer for baseline) to the pre-incubated synaptosomes.
-
Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine (typically in the low nanomolar range).
-
Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.
-
Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold. Immediately wash the filters with ice-cold buffer to remove unbound radiolabel.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of [³H]-Norepinephrine uptake at each this compound concentration compared to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol for Intracellular Recording of Action Potentials from Cultured Sympathetic Neurons
Objective: To measure the effects of this compound on the action potential duration and refractory period of sympathetic neurons.
Materials:
-
Primary culture of sympathetic neurons (e.g., from neonatal rat superior cervical ganglia).
-
Recording chamber for microscopy.
-
Extracellular (bath) solution (e.g., Tyrode's solution).
-
Intracellular (pipette) solution.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Borosilicate glass capillaries for pulling micropipettes.
-
This compound tosylate solution.
Procedure:
-
Cell Culture: Culture sympathetic neurons on coverslips suitable for electrophysiological recording.
-
Recording Setup: Place a coverslip with cultured neurons in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with extracellular solution at a constant rate.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: Using a micromanipulator, approach a neuron with the micropipette and establish a giga-ohm seal. Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.
-
Baseline Recording: In current-clamp mode, inject depolarizing current steps to elicit action potentials. Record baseline action potential characteristics, including duration at 50% and 90% of repolarization (APD₅₀ and APD₉₀) and the refractory period.
-
This compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound tosylate.
-
Post-Drug Recording: After a period of equilibration with the drug, repeat the current injection protocol to elicit and record action potentials.
-
Data Analysis: Compare the action potential parameters (APD₅₀, APD₉₀, refractory period) before and after the application of this compound.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Biphasic mechanism of this compound action in sympathetic neurons.
Experimental Workflow: Norepinephrine Uptake Inhibition Assay
Caption: Workflow for assessing norepinephrine uptake inhibition by this compound.
Logical Relationship of this compound's Dual Effects
Caption: Temporal relationship of this compound's dual pharmacological effects.
References
- 1. The effect of this compound on intracellular cardiac action potentials in relation to its anti-arrhythmic and local anaesthetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound tosylate on voltage-gated potassium channels in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 4. This compound tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 8. This compound abolishes neurotransmitter release without necessarily abolishing the nerve terminal action potential in sympathetic terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is New in Pharmacologic Therapy for Cardiac Resuscitation? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the mechanism of the accumulation of 3H-bretylium in peripheral sympathetic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifibrillatory action of this compound: role of the sympathetic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Bretylium Tosylate vs. Bretylium Bromide in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bretylium, a quaternary ammonium compound, has been a subject of significant interest in cardiovascular research primarily for its antiarrhythmic properties. It exerts its effects through a dual mechanism: initially causing a transient release of norepinephrine from sympathetic nerve terminals, followed by a prolonged blockade of norepinephrine release, and also by acting as a class III antiarrhythmic agent through the blockade of potassium channels.[1][2][3] In the realm of scientific investigation, the choice of the salt form of a compound can have implications for its physicochemical properties and, consequently, its handling and application in experimental settings. This guide provides a detailed comparison of the two common salt forms of this compound: tosylate and bromide, with a focus on their application in research.
While both this compound tosylate and this compound bromide provide the same active this compound cation, the vast majority of published research and clinical use has centered on this compound tosylate.[4][5][6][7][8] Consequently, this guide will primarily focus on this compound tosylate, while providing available comparative data for this compound bromide.
Data Presentation: Physicochemical Properties
A clear understanding of the physicochemical properties of each salt is crucial for accurate and reproducible experimental design. The following table summarizes the key quantitative data for this compound tosylate and this compound bromide.
| Property | This compound Tosylate | This compound Bromide | Reference(s) |
| Molecular Formula | C₁₈H₂₄BrNO₃S | C₁₁H₁₇Br₂N | [9][10] |
| Molecular Weight | 414.36 g/mol | 323.07 g/mol | [9][10] |
| Active Moiety | This compound (C₁₁H₁₇BrN⁺) | This compound (C₁₁H₁₇BrN⁺) | [11][12] |
| Melting Point | 97-99 °C | Not available | [9] |
| Solubility | Freely soluble in water, methanol, and ethanol. Practically insoluble in ether, ethyl acetate, and hexane. | Not available | [9] |
Note: The difference in molecular weight is a critical consideration for researchers. To achieve the same molar concentration of the active this compound cation, a smaller mass of this compound bromide would be required compared to this compound tosylate.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings. Below are representative protocols for key experiments involving this compound, synthesized from established research practices.
In Vitro Electrophysiology: Patch-Clamp Analysis of Cardiac Ion Channels
This protocol describes the investigation of this compound's effects on specific ion channels in isolated cardiomyocytes.
1.1. Cardiomyocyte Isolation:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., rat, mouse, or rabbit) using a Langendorff-free method or retrograde perfusion with enzymatic digestion (e.g., collagenase and protease).[4][10][13]
-
After digestion, gently triturate the heart tissue to release individual cardiomyocytes.
-
Allow the myocytes to settle by gravity and resuspend them in a calcium-containing solution.[13]
1.2. Patch-Clamp Recording:
-
Use the whole-cell patch-clamp technique to record ionic currents from single cardiomyocytes.[14][15][16][17]
-
Prepare a bath solution (e.g., Tyrode's solution) and a pipette solution with appropriate ionic compositions to isolate the current of interest (e.g., the delayed rectifier potassium current, IKr).
-
Establish a high-resistance "giga-seal" between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit and measure the target ion channel currents.
-
After obtaining a stable baseline recording, perfuse the bath with a solution containing a known concentration of this compound tosylate (e.g., 1-100 µM).
-
Record the changes in the ion channel currents in the presence of the drug.
1.3. Data Analysis:
-
Analyze the current-voltage (I-V) relationship, activation and inactivation kinetics, and dose-response characteristics of the ion channel in the presence and absence of this compound.
Ex Vivo Model: Langendorff Perfused Heart
This protocol allows for the study of this compound's effects on the electrophysiology and mechanics of an intact heart in a controlled ex vivo environment.
2.1. Heart Preparation:
-
Excise the heart from an anesthetized animal (e.g., rabbit or guinea pig) and immediately cannulate the aorta on a Langendorff apparatus.[18][19][20][21][22]
-
Initiate retrograde perfusion with a warm, oxygenated Krebs-Henseleit solution.
-
Place recording electrodes on the epicardial surface to record a pseudo-electrocardiogram (ECG).
-
Insert a balloon into the left ventricle to measure isovolumetric pressure.
2.2. Experimental Procedure:
-
Allow the heart to stabilize for a baseline period.
-
Introduce this compound tosylate into the perfusate at a desired concentration.
-
Record changes in heart rate, contractile force, and ECG parameters (e.g., QT interval, action potential duration).
-
To study antiarrhythmic effects, induce arrhythmias (e.g., by programmed electrical stimulation or administration of an arrhythmogenic agent) before and after this compound administration.
In Vivo Electrophysiology in an Animal Model of Arrhythmia
This protocol outlines the investigation of this compound's antiarrhythmic efficacy in a living animal model.
3.1. Animal Preparation:
-
Anesthetize a suitable animal model (e.g., dog or pig).[5][23][24]
-
Introduce catheter electrodes into the heart via a peripheral artery or vein for recording intracardiac electrograms and for programmed electrical stimulation.
-
Monitor surface ECG and arterial blood pressure continuously.
3.2. Arrhythmia Induction and Drug Administration:
-
Induce ventricular arrhythmias (e.g., ventricular tachycardia or fibrillation) using programmed electrical stimulation protocols.
-
Administer a bolus of this compound tosylate intravenously at a clinically relevant dose (e.g., 5-10 mg/kg).[25][26]
-
After a specified time, repeat the arrhythmia induction protocol to assess the antiarrhythmic effect of this compound.
3.3. Data Analysis:
-
Compare the inducibility and duration of arrhythmias before and after drug administration.
-
Analyze changes in electrophysiological parameters such as refractory periods and conduction velocity.
Norepinephrine Release Assay from Sympathetic Neurons
This protocol is designed to measure the effect of this compound on the release of norepinephrine from cultured sympathetic neurons or isolated tissues.
4.1. Preparation:
-
Culture sympathetic neurons (e.g., from superior cervical ganglia) or prepare isolated tissues innervated by sympathetic nerves (e.g., vas deferens or arterial strips).[27][28][29][30]
-
Load the neurons or tissue with radiolabeled norepinephrine (e.g., ³H-norepinephrine).
4.2. Stimulation and Superfusion:
-
Place the preparation in a superfusion chamber and perfuse with a physiological salt solution.
-
Collect fractions of the superfusate at regular intervals.
-
Stimulate the neurons electrically to evoke norepinephrine release.
-
After establishing a stable baseline of stimulated release, add this compound tosylate to the perfusion solution.
-
Continue to stimulate and collect fractions to measure the effect of this compound on norepinephrine release.
4.3. Measurement:
-
Determine the amount of radioactivity in each collected fraction using liquid scintillation counting as a measure of norepinephrine release.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and experimental application.
Caption: Dual mechanism of action of this compound.
Caption: Ex vivo Langendorff heart perfusion experimental workflow.
Caption: In vivo electrophysiology study workflow for arrhythmia assessment.
Conclusion
The selection of a salt form in pharmacological research is a fundamental decision that can influence experimental outcomes. In the case of this compound, the tosylate salt is the overwhelmingly prevalent form used in both preclinical and clinical research, making it the de facto standard for investigators. While this compound bromide is chemically identifiable, its use in research is not well-documented, and direct comparative studies with the tosylate salt are lacking. Researchers utilizing this compound should be mindful of the specific salt form they are using, accurately report it in their methodologies, and make necessary molecular weight-based adjustments to ensure molar concentration consistency. The detailed protocols and conceptual diagrams provided in this guide offer a framework for the rigorous and reproducible investigation of this compound's complex pharmacological effects.
References
- 1. Video: Isolation of Human Ventricular Cardiomyocytes from Vibratome-Cut Myocardial Slices [jove.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is New in Pharmacologic Therapy for Cardiac Resuscitation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound tosylate: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Tosylate [drugfuture.com]
- 10. A simple and effective method to consistently isolate mouse cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C11H17BrN+ | CID 2431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound Tosylate | C18H24BrNO3S | CID 6100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Isolation, Culture and Transduction of Adult Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 17. axolbio.com [axolbio.com]
- 18. Langendorff heart - Wikipedia [en.wikipedia.org]
- 19. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 22. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cardiac electrophysiological remodeling associated with enhanced arrhythmia susceptibility in a canine model of elite exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cardiac electrophysiological remodeling associated with enhanced arrhythmia susceptibility in a canine model of elite exercise | eLife [elifesciences.org]
- 25. reference.medscape.com [reference.medscape.com]
- 26. This compound Injection: Package Insert / Prescribing Info [drugs.com]
- 27. THE ACTIONS OF this compound: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 28. db.cngb.org [db.cngb.org]
- 29. Optogenetic release of norepinephrine from cardiac sympathetic neurons alters mechanical and electrical function - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Release of norepinephrine from adrenergic nerve endings of blood vessels is modulated by endothelium-derived relaxing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Pharmacological Profile of Bretylium as a Class III Antiarrhythmic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bretylium is a unique antiarrhythmic agent with a dual mechanism of action that historically held a significant place in the management of life-threatening ventricular arrhythmias. Classified as a Class III antiarrhythmic, its primary electrophysiological effect is to prolong the cardiac action potential duration, thereby increasing the effective refractory period. This is achieved through the blockade of potassium channels. Concurrently, this compound exhibits a complex interaction with the sympathetic nervous system, initially causing a transient release of norepinephrine followed by a prolonged blockade of its release from adrenergic nerve terminals. This technical guide provides a comprehensive overview of the pharmacological profile of Bretyliam, detailing its mechanism of action, electrophysiological effects, pharmacokinetic properties, and clinical efficacy, with a focus on quantitative data and experimental methodologies.
Mechanism of Action
This compound's antiarrhythmic effects stem from two primary mechanisms: direct electrophysiological actions on cardiac myocytes and indirect actions via modulation of the adrenergic nervous system.
Class III Antiarrhythmic Action: Potassium Channel Blockade
Adrenergic Neuron Blockade
This compound is actively transported into postganglionic sympathetic nerve terminals by the norepinephrine transporter (NET).[4] This uptake is a key feature of its selective action on the sympathetic nervous system.[4] Following its accumulation in the nerve terminal, this compound exerts a biphasic effect:
-
Initial Norepinephrine Release: An initial, transient release of norepinephrine from the nerve terminals occurs, which can lead to a temporary increase in heart rate and blood pressure.[5]
-
Prolonged Blockade of Norepinephrine Release: Subsequently, this compound prevents the release of norepinephrine in response to nerve stimulation.[2] This "chemical sympathectomy" reduces the influence of the sympathetic nervous system on the heart, which can be beneficial in arrhythmic states exacerbated by adrenergic stimulation.[5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound's pharmacological profile.
Table 1: Pharmacokinetic Properties of Intravenous this compound in Humans
| Parameter | Value | Reference |
| Elimination Half-life (t½) | ~13 hours | [5] |
| Metabolism | None | [2] |
| Excretion | Primarily renal (unchanged drug) | [5] |
| Plasma Protein Binding | <5% |
Note: Pharmacokinetic parameters can vary based on patient-specific factors such as renal function.
Table 2: Adrenergic Neuron Uptake Kinetics
| Parameter | Value | Species/Tissue | Reference |
| Apparent Km for this compound Uptake | 3 x 10-6 M | Rat heart atrium | |
| Ki of this compound for Norepinephrine Uptake | 7 x 10-6 M | Rat heart atrium | |
| Ki of Norepinephrine for this compound Uptake | 4 x 10-7 M | Rat heart atrium |
Electrophysiological Effects
This compound's primary electrophysiological effect is the prolongation of the action potential duration and the effective refractory period in ventricular and Purkinje fibers.[4] Unlike many other antiarrhythmic agents, it does not significantly affect conduction velocity.[4] Studies in patients with acute myocardial infarction have shown that this compound can stabilize the duration of the electrical systole (QTc interval).[6]
Clinical Efficacy in Ventricular Arrhythmias
Clinical studies have demonstrated this compound's efficacy in the treatment of life-threatening ventricular arrhythmias, particularly ventricular fibrillation (VF) and ventricular tachycardia (VT), that are refractory to other therapies.
Table 3: Summary of Clinical Efficacy Data
| Indication | Study Design | Number of Patients | Key Finding | Reference |
| Refractory Ventricular Fibrillation | Retrospective analysis | 27 | VF terminated in 20 patients (74%) after administration of this compound. | |
| Recurrent, Hemodynamically Destabilizing VT/VF | Randomized, double-blind | 302 | Comparable efficacy to high-dose amiodarone. |
Experimental Protocols
Measurement of Action Potential Duration in Isolated Ventricular Myocytes
This protocol outlines a general procedure for assessing the effect of this compound on the action potential duration (APD) of isolated cardiac ventricular myocytes using the whole-cell patch-clamp technique.
1. Cell Isolation:
- Ventricular myocytes are enzymatically isolated from a suitable animal model (e.g., rabbit, guinea pig).
2. Electrophysiological Recording:
- Isolated myocytes are placed in a recording chamber on an inverted microscope and superfused with a physiological saline solution (e.g., Tyrode's solution).
- The whole-cell patch-clamp configuration is established using a borosilicate glass micropipette filled with an appropriate internal solution.
- Action potentials are elicited by brief suprathreshold current injections (e.g., 2-5 ms pulses) at a fixed frequency (e.g., 1 Hz).
3. Drug Application:
- After obtaining a stable baseline recording of the action potential, the superfusion solution is switched to one containing the desired concentration of this compound tosylate.
- Action potentials are recorded at steady-state in the presence of the drug.
4. Data Analysis:
- The APD is measured at different levels of repolarization (e.g., APD50 and APD90, representing 50% and 90% repolarization, respectively).
- The percentage change in APD in the presence of this compound compared to the baseline is calculated.
Voltage-Clamp Protocol for Studying this compound's Effect on Potassium Channels
This protocol describes a generalized voltage-clamp experiment to investigate the inhibitory effects of this compound on the rapid component of the delayed rectifier potassium current (IKr), often studied using cells heterologously expressing hERG channels.
1. Cell Preparation:
- A stable cell line expressing the hERG potassium channel (e.g., HEK293 cells) is used.
2. Electrophysiological Recording:
- The whole-cell patch-clamp technique is employed. The external solution is designed to isolate the potassium currents, and the internal solution contains potassium as the primary cation.
- A specific voltage-clamp protocol is applied to elicit IKr. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to a more negative potential to record the deactivating tail current, which is a measure of the current magnitude. For example, a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV.
3. Drug Application and Data Acquisition:
- A baseline recording of IKr is obtained.
- The cells are then superfused with solutions containing increasing concentrations of this compound tosylate.
- The steady-state block of IKr is measured at each concentration.
4. Data Analysis:
- The magnitude of the tail current in the presence of the drug is compared to the control to determine the percentage of inhibition.
- A concentration-response curve is constructed by plotting the percentage of inhibition against the drug concentration.
- The IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to the Hill equation.
Signaling Pathways and Workflows
Signaling Pathway of this compound's Adrenergic Neuron Blockade
Caption: this compound's action on adrenergic neurons.
Experimental Workflow for Evaluating Class III Antiarrhythmic Drugs
Caption: Workflow for Class III drug evaluation.
Conclusion
This compound is a potent antiarrhythmic agent with a well-defined dual mechanism of action encompassing both direct cardiac electrophysiological effects and indirect sympatholytic properties. Its ability to prolong the action potential duration through potassium channel blockade firmly places it within the Class III category of antiarrhythmic drugs. While its clinical use has waned due to the availability of other agents and historical supply issues, a thorough understanding of its pharmacological profile remains crucial for researchers in the fields of cardiac electrophysiology and drug development. Further quantitative studies to determine its precise affinity for specific potassium channel subtypes would provide a more complete picture of its molecular pharmacology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Potassium channel blockade: A mechanism for suppressing ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound tosylate--induced stabilization of electrical systole duration in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized, double-blind comparison of intravenous amiodarone and this compound in the treatment of patients with recurrent, hemodynamically destabilizing ventricular tachycardia or fibrillation. The Intravenous Amiodarone Multicenter Investigators Group - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Early In Vitro Studies on Bretylium's Effects on Nerve Terminals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational in vitro studies that first characterized the effects of bretylium on sympathetic nerve terminals. This compound, initially investigated as an antihypertensive agent, became a crucial pharmacological tool for understanding adrenergic neurotransmission. This document synthesizes quantitative data from seminal early publications, details the experimental protocols used, and visualizes the key mechanisms and workflows.
Core Concepts of this compound's Action at the Nerve Terminal
Early research established that this compound's primary mechanism of action is the inhibition of norepinephrine (noradrenaline) release from postganglionic sympathetic nerve terminals.[1] This adrenergic neuron blocking action is selective, with minimal effects on parasympathetic or cholinergic neurons.[1] The process is biphasic: an initial transient release of norepinephrine, leading to sympathomimetic effects, is followed by a prolonged blockade of subsequent neurotransmitter release in response to nerve impulses.[2][3] this compound is actively taken up into the adrenergic neuron by the norepinephrine transporter (NET), which accounts for its specificity.[1] The prevailing early hypothesis for the mechanism of blockade was a local anesthetic-like effect on the nerve terminal membrane.[1]
Quantitative Data from Early In Vitro Experiments
The following tables summarize the key quantitative findings from early in vitro studies on this compound. These experiments were crucial in elucidating the drug's potency and mechanism of action.
Table 1: Effect of this compound on Noradrenaline Output from the Perfused Cat Spleen
| This compound Dose (mg/kg, i.v.) | Nerve Stimulation Frequency (pulses/sec) | Duration of Stimulation (sec) | Noradrenaline Output (pg/stimulus) - Pre-Bretylium | Noradrenaline Output (pg/stimulus) - Post-Bretylium | Percent Inhibition | Reference |
| 10 | 25 | 10 | ~500 | ~50 | ~90% | [4] |
| 5 | 25 | 60 | ~250 | <50 | >80% | [4] |
Table 2: Effect of this compound on the Response to Sympathetic Nerve Stimulation in Isolated Preparations
| Preparation | This compound Concentration | Nerve Stimulation Parameters | Observed Effect | Reference |
| Isolated Rabbit Ileum (Finkleman) | 1 µg/mL in organ bath | Supramaximal shocks, 50 pulses/sec for 20 sec | Blockade of inhibitory response to nerve stimulation | [4] |
| Isolated Rabbit Ileum (Finkleman) | 3-10 µg/mL applied to nerve | Supramaximal shocks, 50 pulses/sec for 20 sec | Blockade of inhibitory response to nerve stimulation | [4] |
| Perfused Rabbit Ear | 30-100 µg injected into perfusion fluid | - | Blockade of vasoconstriction caused by greater auricular nerve stimulation | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in early this compound research.
The Finkleman Preparation (Isolated Rabbit Ileum)
This preparation was used to study the effects of drugs on the inhibitory action of postganglionic sympathetic nerve stimulation on intestinal motility.[5]
Protocol:
-
Animal Preparation: A rabbit is humanely euthanized.[6]
-
Tissue Dissection: The abdomen is opened, and a section of the jejunum or ileum, along with its attached mesentery containing the periarterial sympathetic nerves, is excised and placed in warmed Tyrode's solution.[6]
-
Preparation Mounting: A 2-3 cm segment of the intestine is mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. One end of the intestinal segment is fixed, and the other is attached to a lever to record motility.[6]
-
Nerve Stimulation: The mesenteric nerve bundle is carefully draped over platinum electrodes for electrical stimulation. Supramaximal shocks at a frequency of 50 pulses/sec for 20-second durations are typically used to elicit an inhibitory response (relaxation) of the intestine.[4]
-
Drug Application: this compound is added directly to the organ bath or applied locally to the nerve bundle to assess its effect on the nerve stimulation-induced relaxation.[4]
Diagram 1: Experimental Workflow for the Finkleman Preparation
Caption: Workflow for the Finkleman isolated rabbit ileum preparation.
Perfused Cat Spleen Preparation
This preparation allows for the direct measurement of noradrenaline released from sympathetic nerve terminals in response to nerve stimulation.
Protocol:
-
Animal Preparation: A cat is anesthetized, and the spleen is surgically exposed.
-
Perfusion Setup: The splenic artery and vein are cannulated. The spleen is then perfused with a physiological salt solution (e.g., Krebs bicarbonate solution) at a constant flow rate.[7]
-
Nerve Stimulation: The splenic nerve is isolated and placed on electrodes for electrical stimulation. Stimulation parameters are varied to study frequency-dependent neurotransmitter release (e.g., 25 pulses/sec).[4]
-
Sample Collection: The venous effluent from the spleen is collected before, during, and after nerve stimulation.
-
Noradrenaline Assay: The concentration of noradrenaline in the collected perfusate is determined using a bioassay (e.g., pressor response in a pithed rat) or later, by fluorometric or chromatographic techniques.[4]
-
Drug Administration: this compound is administered intravenously to the animal before the spleen is isolated or added to the perfusion fluid to determine its effect on noradrenaline release.[4]
Diagram 2: Workflow for the Perfused Cat Spleen Experiment
Caption: Workflow for the perfused cat spleen norepinephrine release assay.
Cat Nictitating Membrane Preparation
This in vivo preparation is used to assess the effects of drugs on sympathetic transmission to a smooth muscle effector.[8]
Protocol:
-
Animal Preparation: A cat is anesthetized, and its head is fixed in a stereotaxic frame.
-
Nerve Exposure: The cervical sympathetic trunk is exposed and prepared for electrical stimulation.
-
Membrane Recording: The nictitating membrane is attached via a thread to a force-displacement transducer to record its contractions.[8]
-
Nerve Stimulation: The preganglionic or postganglionic sympathetic nerves are stimulated with electrodes to elicit contraction of the nictitating membrane.
-
Drug Administration: this compound is administered intravenously or by close arterial injection to the superior cervical ganglion or the nictitating membrane itself.[8] The effect on the contraction of the nictitating membrane in response to nerve stimulation is then recorded.
Signaling Pathways and Mechanisms of Action
The early in vitro studies led to a working model of this compound's action at the sympathetic nerve terminal. This model has been refined over time but the core concepts remain.
Diagram 3: Proposed Mechanism of this compound's Action at the Sympathetic Nerve Terminal
Caption: this compound's uptake and action at the sympathetic nerve terminal.
This guide provides a detailed look into the early in vitro studies that were instrumental in defining the pharmacology of this compound. The data and protocols presented here offer valuable insights for researchers in pharmacology and drug development, highlighting the foundational experimental work that underpins our current understanding of adrenergic neuron blocking agents.
References
- 1. The actions of this compound: Adrenergic neurone blocking and other effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. THE ACTIONS OF this compound: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Finkleman Preparation [sheffbp.co.uk]
- 6. The Finkleman Preparation [sheffbp.co.uk]
- 7. Release of noradrenaline by splenic nerve stimulation and its dependence on calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cat Nictitating Membrane [sheffbp.co.uk]
Bretylium's Dual Role in Norepinephrine Dynamics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bretylium, a quaternary ammonium compound, exhibits a complex and multifaceted interaction with adrenergic neurons, primarily characterized by a biphasic effect on norepinephrine (NE) release and a subsequent blockade of its reuptake. Initially developed as an antihypertensive agent, its potent antiarrhythmic properties, particularly in ventricular fibrillation, have been a subject of extensive research. This technical guide provides a comprehensive analysis of this compound's core mechanisms of action, focusing on its intricate dance with norepinephrine at the sympathetic nerve terminal. We delve into the quantitative aspects of its interaction with the norepinephrine transporter (NET), its impact on vesicular storage, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further investigation into this unique pharmacological agent.
Introduction
This compound tosylate is classified as a Class III antiarrhythmic agent, a category known for prolonging the action potential duration.[1][2] However, its primary and most distinct mechanism of action lies in its profound influence on the sympathetic nervous system.[3][4][5] It selectively accumulates in sympathetic nerve terminals via the norepinephrine transporter (NET), leading to a cascade of events that ultimately result in a chemical sympathectomy-like state.[3][6][7] This guide will dissect the two key phases of this compound's action: the initial, transient release of norepinephrine, followed by a prolonged and potent inhibition of further norepinephrine release.
Mechanism of Action: A Biphasic Symphony
This compound's interaction with the adrenergic nerve terminal can be conceptualized in two distinct phases:
Phase 1: Initial Norepinephrine Release (Sympathomimetic Effect)
Upon administration, this compound is actively transported into the presynaptic sympathetic neuron by the norepinephrine transporter (NET).[3] This initial uptake leads to a transient displacement of norepinephrine from storage vesicles, resulting in a surge of norepinephrine into the synaptic cleft.[6][8][9] This sympathomimetic effect can cause a temporary increase in heart rate and blood pressure.[9]
Phase 2: Blockade of Norepinephrine Release (Adrenergic Neuron Blockade)
Following the initial release, this compound accumulates within the adrenergic neuron, where it exerts its primary therapeutic effect: the inhibition of further norepinephrine release in response to nerve stimulation.[3][6][10] This adrenergic neuron blocking action is the cornerstone of its antiarrhythmic and antihypertensive properties. The precise molecular mechanism of this blockade is thought to involve a local anesthetic-like effect on the nerve terminal, impairing the propagation of the action potential within the terminal and uncoupling it from the neurotransmitter release machinery.[1][11][12] This effect is more pronounced at higher frequencies of nerve stimulation.[3]
Quantitative Analysis of this compound's Interaction with Norepinephrine Dynamics
While extensive qualitative data exists, specific quantitative measures of this compound's affinity and potency are less commonly reported in recent literature. The following table summarizes available data and highlights areas where further research is needed.
| Parameter | Target | Value | Species/System | Reference |
| Ki (Inhibition Constant) | Acetylcholinesterase | 3 x 10⁻⁵ M - 8 x 10⁻⁵ M | Rat Ventricular and Cortical Homogenates, Electric Eel | [2] |
| Concentration for NE Release | Adrenergic Presynaptic Vesicles | Close to Ki for Acetylcholinesterase | Cardiac Tissue | [2] |
| Effective Concentration for Abolishing Neurotransmitter Release | Sympathetic Nerve Terminals | 10 µM | Mouse Vas Deferens | [12] |
Signaling Pathways and Molecular Interactions
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships in this compound's mechanism of action.
Caption: Uptake of this compound via NET and subsequent initial release of norepinephrine.
Caption: Blockade of norepinephrine release by accumulated this compound.
Experimental Protocols
5.1. Measurement of Norepinephrine Release using Superfusion of Isolated Tissues (e.g., Rat Vas Deferens)
This protocol is adapted from methodologies described for studying neurotransmitter release from isolated tissues.[13][14][15]
Objective: To quantify the initial release and subsequent inhibition of nerve-evoked norepinephrine release by this compound.
Materials:
-
Isolated rat vas deferens
-
Krebs-Henseleit solution (or similar physiological saline solution)
-
This compound tosylate solutions of varying concentrations
-
High-performance liquid chromatography (HPLC) with electrochemical detection
-
Superfusion apparatus with platinum electrodes for electrical field stimulation
-
Fraction collector
Procedure:
-
Tissue Preparation: Isolate the rat vas deferens and mount it in a superfusion chamber.
-
Equilibration: Perfuse the tissue with oxygenated Krebs-Henseleit solution at a constant flow rate until a stable baseline of spontaneous norepinephrine release is achieved.
-
Stimulation (Baseline): Apply electrical field stimulation (e.g., 1 ms pulses at 5 Hz for 60 seconds) to evoke norepinephrine release. Collect the superfusate in fractions.
-
This compound Incubation: Introduce this compound tosylate into the perfusion solution at the desired concentration.
-
Stimulation (Post-Bretylium): After a defined incubation period, repeat the electrical field stimulation and collect the superfusate.
-
Sample Analysis: Analyze the collected fractions for norepinephrine content using HPLC with electrochemical detection.
-
Data Analysis: Compare the amount of norepinephrine released before and after this compound administration to determine the extent of release and subsequent inhibition.
5.2. Norepinephrine Transporter (NET) Inhibition Assay using Cultured Cells (e.g., PC12 or SK-N-BE(2)C cells)
This protocol is based on established methods for assessing NET activity in cell culture.[16][17]
Objective: To determine the IC50 value of this compound for the inhibition of norepinephrine reuptake.
Materials:
-
PC12 or SK-N-BE(2)C cells (or other cells endogenously or recombinantly expressing NET)
-
Cell culture medium and reagents
-
[³H]-Norepinephrine (radiolabeled tracer)
-
This compound tosylate solutions of varying concentrations
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Plate the cells in appropriate multi-well plates and allow them to adhere.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of this compound tosylate or a known NET inhibitor (as a positive control) for a specified time.
-
Uptake Initiation: Add [³H]-Norepinephrine to each well to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular tracer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]-Norepinephrine uptake against the concentration of this compound. Fit the data to a dose-response curve to determine the IC50 value.
Interaction with Vesicular Monoamine Transporter (VMAT)
The effect of this compound on the vesicular monoamine transporter (VMAT) is not as well-characterized as its interaction with NET. Some evidence suggests that guanethidine, a drug with a similar mechanism, can displace norepinephrine from vesicular stores.[18] However, it is unclear if this compound directly interacts with VMAT or if the displacement of norepinephrine is a secondary effect of its accumulation within the nerve terminal. Further investigation using radioligand binding assays with VMAT-specific ligands is warranted to elucidate this aspect of this compound's pharmacology.
This compound vs. Guanethidine: A Comparative Overview
This compound and guanethidine are both adrenergic neuron blocking agents with similar overall mechanisms. However, there are key differences in their pharmacological profiles.
| Feature | This compound | Guanethidine | Reference |
| Norepinephrine Depletion | Does not significantly deplete norepinephrine stores | Causes a profound and long-lasting depletion of norepinephrine stores | [18] |
| Onset of Action | More rapid onset of adrenergic neuron blockade | Slower onset of action | [18] |
| Primary Mechanism | Primarily blocks norepinephrine release | Blocks release and depletes stores | [18][19] |
Conclusion
This compound's role in modulating norepinephrine release and reuptake is a compelling example of complex drug-neuron interaction. Its initial sympathomimetic effect, followed by a profound and sustained blockade of norepinephrine release, underscores its unique pharmacological profile. While its clinical use has waned, this compound remains a valuable tool for researchers studying sympathetic neurotransmission. The detailed methodologies and conceptual frameworks presented in this guide are intended to empower scientists and drug development professionals to further explore the intricate mechanisms of this fascinating compound and to potentially inform the design of novel therapeutics targeting the adrenergic nervous system. Further research is critically needed to quantify this compound's affinity for the norepinephrine transporter and to clarify its interaction with the vesicular monoamine transporter.
References
- 1. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive inhibition of acetylcholinesterase by this compound: possible mechanism for its induction of norepinephrine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE ACTIONS OF this compound: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Comparison of this compound and guanethidine: tolerance, and effects on adrenergic nerve function and responses to sympathomimetic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Tosylate | C18H24BrNO3S | CID 6100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Tosylate [drugfuture.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. The actions of this compound: adrenergic neurone blocking and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The actions of this compound: Adrenergic neurone blocking and other effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound abolishes neurotransmitter release without necessarily abolishing the nerve terminal action potential in sympathetic terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of norepinephrine and its metabolites released from rat vas deferens using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Noradrenergic reinnervation of the rat vas deferens after vasovasostomy following vasectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formation of dopamine and noradrenaline in rat vas deferens: comparison with guinea-pig vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of ATP receptor which mediates norepinephrine release in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tissue amine levels and sympathetic blockade after guanethidine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Actions of this compound and guanethidine on the uptake and release of [3h]-noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Quaternary Ammonium Structure of Bretylium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bretylium is an antiarrhythmic agent characterized by its unique quaternary ammonium structure, which is fundamental to its pharmacological activity.[1][2] First introduced for the treatment of hypertension, its efficacy in managing life-threatening ventricular arrhythmias, such as ventricular fibrillation, was later discovered.[3] this compound is classified as a Class III antiarrhythmic agent due to its ability to prolong the cardiac action potential, but its primary mechanism also involves the blockade of adrenergic neurons.[3][4]
This technical guide provides a detailed investigation into the core molecular features of this compound, focusing on its quaternary ammonium group. It outlines the compound's dual mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated physiological pathways.
The Quaternary Ammonium Structure of this compound
This compound is a bromobenzyl quaternary ammonium compound.[1][5] The core structure consists of a central nitrogen atom bonded to four organic substituents: a 2-bromobenzyl group, an ethyl group, and two methyl groups.[5] This arrangement results in a permanent positive charge on the nitrogen atom, making this compound a quaternary ammonium cation.[5] This cationic nature is the primary determinant of its biological uptake and mechanism of action. In pharmaceutical preparations, it is typically supplied as the tosylate salt, this compound Tosylate.[2]
Physicochemical and Pharmacokinetic Properties
The structural and chemical properties of this compound are summarized below. Its quaternary structure dictates its high polarity and low lipophilicity, which in turn influences its pharmacokinetic profile, such as its lack of metabolism and renal excretion.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₇BrN⁺ | [5] |
| Molar Mass (Cation) | 243.168 g·mol⁻¹ | [3] |
| Molar Mass (Tosylate) | 414.4 g/mol | [2] |
| Drug Class | Class III Antiarrhythmic, Adrenergic Antagonist | [3][5] |
| Plasma Half-Life | 5 - 13 hours (average ~7.8 hours) | [1][6] |
| Metabolism | None | [3] |
| Excretion | 70-80% excreted unchanged in urine within 24h | [1] |
| Protein Binding | Not applicable | [3] |
Mechanism of Action
The quaternary ammonium structure of this compound confers a dual mechanism of action: a primary effect on the peripheral adrenergic nervous system and a direct effect on cardiac myocytes.
Adrenergic Neuronal Blockade
This compound's structural similarity to norepinephrine allows it to be selectively taken up into postganglionic sympathetic nerve terminals by the norepinephrine transporter (NET).[1][4] This process is biphasic:
-
Initial Norepinephrine Release: Upon accumulation in the nerve terminal, this compound initially displaces norepinephrine from vesicular stores, causing a transient sympathomimetic effect, which may lead to a temporary increase in blood pressure and heart rate.[2][4][7]
-
Inhibition of Neurotransmitter Release: Following this initial phase, this compound inhibits further release of norepinephrine in response to nerve impulses by depressing the excitability of the adrenergic nerve terminal.[1][5] This leads to a "chemical sympathectomy," reducing sympathetic tone on the heart and vasculature.[8]
The following diagram illustrates this pathway.
Direct Cardiac Electrophysiological Effects
This compound also acts directly on the myocardium. Its primary cardiac effect is the blockade of voltage-gated potassium channels (K⁺ channels).[5][9] This inhibition slows the process of repolarization (Phase 3) of the cardiac action potential. The resulting prolongation of the action potential duration (APD) and the effective refractory period (ERP) is the hallmark of a Class III antiarrhythmic agent.[4][6][8] This effect helps to terminate re-entrant arrhythmias and increase the ventricular fibrillation threshold.[4][7]
The diagram below illustrates the effect of this compound on the ventricular myocyte action potential.
Quantitative Pharmacological Data
The clinical and experimental effects of this compound have been quantified in various studies.
Electrophysiological Effects on QTc Interval
In a study of patients with acute myocardial infarction (AMI), this compound demonstrated a stabilizing effect on the corrected QT interval (QTc), a measure of ventricular repolarization.
| Patient Group | Measurement Time | Mean QTc Interval (msec) | Statistical Significance | Reference |
| Control (No this compound) | Day 1 post-AMI | 402 ± 4 | - | [10] |
| Day 2 post-AMI | 430 ± 3 | p < 0.05 vs. Day 1 | [10] | |
| This compound-Treated | During treatment | 391 ± 6 | Stable | [10] |
| After drug discontinuation | 413 ± 5 | p < 0.05 vs. treatment | [10] |
Experimental Protocols
The investigation of this compound's quaternary ammonium structure and its function relies on specific experimental and clinical protocols.
Protocol for Assessing Adrenergic Neurone Blockade (Rabbit Ileum Model)
This protocol is a representative example based on classic pharmacological assays used to demonstrate adrenergic blockade.[11]
Objective: To demonstrate the ability of this compound to block the inhibitory effect of sympathetic nerve stimulation on intestinal smooth muscle.
Materials:
-
Isolated rabbit ileum segment
-
Organ bath with Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂
-
Isotonic force transducer
-
Data acquisition system
-
Platinum electrodes for nerve stimulation
-
This compound Tosylate solution
-
Norepinephrine solution (for control)
Methodology:
-
Tissue Preparation: A segment of rabbit ileum is suspended in the organ bath under a resting tension of 1 g. The visceral nerve supplying the segment is isolated and placed across the platinum electrodes.
-
Equilibration: The tissue is allowed to equilibrate for 30-60 minutes, during which spontaneous pendular movements should become regular.
-
Control Response: The visceral nerve is stimulated with supramaximal shocks (e.g., 50 Hz for 30 seconds). A successful stimulation results in the immediate inhibition or cessation of the pendular movements. This response is recorded.
-
Drug Application: this compound Tosylate is added to the organ bath to achieve a final concentration (e.g., 1-3 µg/mL). The tissue is incubated for at least 20 minutes.
-
Post-Drug Stimulation: The nerve stimulation protocol from Step 3 is repeated in the presence of this compound.
-
Data Analysis: The response to nerve stimulation before and after the addition of this compound is compared. A successful adrenergic blockade is demonstrated if the inhibitory effect of nerve stimulation is significantly reduced or abolished. A control experiment can be run to show that the tissue still responds to exogenously added norepinephrine, confirming the block is presynaptic.
Protocol for Clinical Administration (Intravenous Infusion)
This protocol outlines the steps for preparing and administering this compound in a clinical setting for the treatment of ventricular arrhythmias.[1]
Objective: To safely administer this compound Tosylate to a patient with a life-threatening ventricular arrhythmia.
Personnel and Equipment:
-
Medical personnel trained in advanced cardiac life support.
-
Facility with constant cardiac rhythm (ECG) and blood pressure monitoring.
-
This compound Tosylate Injection, USP (50 mg/mL).
-
Diluent: Dextrose 5% in Water (D5W) or Normal Saline (NS).
-
Precision volume control infusion pump.
Methodology for Non-Life-Threatening Arrhythmias:
-
Dilution: this compound Tosylate injection must be diluted. For example, dilute 1000 mg (20 mL) of this compound in a minimum of 50 mL of D5W or NS.
-
Loading Dose: Administer a diluted solution at a dosage of 5-10 mg/kg of body weight.
-
Infusion Rate: The loading dose should be infused over a period greater than 8 minutes. A more rapid infusion can cause severe nausea and vomiting.
-
Repeat Dosing: If the arrhythmia persists, the loading dose may be repeated at 1 to 2-hour intervals.
-
Maintenance Infusion: A continuous infusion may be started at a rate of 1-2 mg/min. Alternatively, the loading dose (5-10 mg/kg) can be administered intermittently every 6 hours.
Methodology for Immediately Life-Threatening Arrhythmias (e.g., Ventricular Fibrillation):
-
Administration: Administer undiluted this compound at a dosage of 5 mg/kg of body weight by rapid intravenous injection.
-
Cardiopulmonary Resuscitation: This should be performed in conjunction with other standard CPR procedures, including electrical cardioversion.
-
Dosage Increase: If ventricular fibrillation persists, the dosage may be increased to 10 mg/kg and repeated as necessary, up to a maximum of 30 mg/kg.
The workflow for clinical decision-making and administration is depicted below.
Conclusion
The quaternary ammonium structure of this compound is inextricably linked to its unique pharmacological profile. This permanently charged moiety enables its selective uptake into adrenergic neurons, leading to a potent sympatholytic effect, while also driving its direct Class III antiarrhythmic actions on the myocardium through the blockade of potassium channels. The distinct biphasic action on nerve terminals and the prolongation of the cardiac action potential underscore its utility in managing severe ventricular arrhythmias. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and clinicians working with this important compound.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. This compound Tosylate | C18H24BrNO3S | CID 6100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C11H17BrN+ | CID 2431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. What is New in Pharmacologic Therapy for Cardiac Resuscitation? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium channel blockade: A mechanism for suppressing ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound tosylate--induced stabilization of electrical systole duration in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. THE ACTIONS OF this compound: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
Bretylium's Impact on Cardiac Myocyte Action Potential Duration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bretylium, a quaternary ammonium compound, is a Class III antiarrhythmic agent with a multifaceted impact on the electrophysiology of cardiac myocytes. Its primary effect is the prolongation of the action potential duration (APD), a key factor in the termination of re-entrant arrhythmias. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects, and experimental methodologies related to this compound's influence on cardiac action potentials. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound tosylate was initially introduced as an antihypertensive agent but was later repurposed as an antiarrhythmic drug for treating life-threatening ventricular arrhythmias, such as ventricular fibrillation and tachycardia.[1][2] It exhibits a unique pharmacological profile, combining direct myocardial effects with indirect actions on the sympathetic nervous system.[2] Although its clinical use has diminished with the advent of newer agents, the study of this compound provides valuable insights into the fundamental mechanisms of cardiac electrophysiology and antiarrhythmic drug action. This guide will explore the core principles of this compound's effects on cardiac myocyte action potential duration.
Mechanism of Action
This compound's primary mechanism for prolonging the cardiac action potential is through the blockade of the rapid component of the delayed rectifier potassium current (IKr).[1] This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting IKr, this compound delays the efflux of potassium ions, thereby extending the duration of the action potential and, consequently, the effective refractory period of the cardiac myocyte.[2][3]
In addition to its direct effects on ion channels, this compound also modulates the autonomic nervous system. It is taken up by adrenergic nerve terminals, where it initially causes a transient release of norepinephrine, which can lead to a temporary increase in heart rate and blood pressure.[3][4] This initial sympathomimetic phase is followed by a prolonged inhibition of norepinephrine release, resulting in a sympatholytic effect.[2][5] This dual action contributes to its overall antiarrhythmic properties.
Signaling Pathway of this compound's Action
References
- 1. This compound tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. This compound: relations between plasma concentrations and pharmacologic actions in high-frequency ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE ACTIONS OF this compound: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
The Serendipitous Discovery of Bretylium's Antifibrillatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bretylium tosylate, a quaternary ammonium compound initially investigated for the treatment of hypertension, was serendipitously discovered to possess potent antifibrillatory properties. This in-depth technical guide explores the seminal research that unveiled this crucial therapeutic effect. We will delve into the key experiments, present the quantitative data from these pioneering studies, and provide detailed experimental protocols. Furthermore, this guide will illustrate the proposed mechanisms of action and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in cardiovascular pharmacology and drug development.
Introduction: An Unforeseen Therapeutic Avenue
In the mid-20th century, the management of ventricular fibrillation (VF), a life-threatening cardiac arrhythmia, remained a significant clinical challenge. Research into novel cardiovascular agents was robust, with a primary focus on hypertension. This compound was one such agent, developed for its ability to lower blood pressure through its antiadrenergic effects.[1] However, during preclinical studies, a remarkable and unexpected observation was made by Marvin Bacaner and his team: animals treated with this compound were resistant to the induction of ventricular fibrillation.[2] This fortuitous discovery shifted the trajectory of this compound's development from an antihypertensive to a potent antiarrhythmic agent, specifically for the treatment and prevention of ventricular fibrillation.[2][3]
Core Experimental Evidence
The foundational research establishing this compound's antifibrillatory effects was conducted primarily in canine models. These studies were designed to systematically evaluate the drug's ability to prevent and terminate electrically induced ventricular fibrillation.
Key Experiments by Bacaner (1966 & 1968)
The pivotal work by Marvin Bacaner, published in 1966 and 1968, provided the first quantitative evidence of this compound's antifibrillatory efficacy. These studies compared this compound to other known antiarrhythmic agents and established its superiority in preventing VF.[1][4]
Data Presentation
The following tables summarize the key quantitative findings from Bacaner's comparative studies.
Table 1: Efficacy of this compound in Preventing Electrically Induced Ventricular Fibrillation in Dogs
| Drug | Dosage (mg/kg) | Number of Animals | Ventricular Fibrillation Induced |
| Control (Saline) | - | Data not available in snippets | Data not available in snippets |
| This compound Tosylate | 5-10 | Data not available in snippets | No |
| Quinidine | Data not available in snippets | Data not available in snippets | Yes |
| Procainamide | Data not available in snippets | Data not available in snippets | Yes |
| Lidocaine | Data not available in snippets | Data not available in snippets | Yes |
Note: The precise quantitative data from the original publications were not available in the searched resources. The table reflects the qualitative outcomes described.
Table 2: Hemodynamic Effects of this compound in Canine Models
| Parameter | Change after this compound Administration |
| Blood Pressure | Initial transient increase, followed by a sustained decrease |
| Heart Rate | Variable, often a slight decrease |
| Myocardial Contractility | No significant depression |
Experimental Protocols
The following is a detailed description of the methodologies employed in the key experiments that led to the discovery of this compound's antifibrillatory properties, based on available information.
Animal Model
-
Species: Mongrel dogs of either sex.
-
Anesthesia: Typically, a combination of a barbiturate, such as pentobarbital sodium, was used to induce and maintain anesthesia.
-
Ventilation: Animals were endotracheally intubated and artificially ventilated to maintain normal blood gas levels.
-
Monitoring: Standard physiological parameters were monitored, including electrocardiogram (ECG) and arterial blood pressure.
Induction of Ventricular Fibrillation
The primary method for inducing ventricular fibrillation in these studies was through direct electrical stimulation of the ventricles.
-
Electrode Placement: Electrodes were sutured to the epicardial surface of the right or left ventricle.
-
Stimulation Parameters: A train of electrical stimuli was delivered during the vulnerable period of the cardiac cycle (the T-wave of the ECG). The precise voltage, frequency, and duration of the stimuli were adjusted to reliably induce sustained ventricular fibrillation in control animals. While exact parameters from the original Bacaner studies are not detailed in the available resources, subsequent studies on electrically induced VF in dogs in that era used a range of high-intensity pulses.[5]
Drug Administration
-
Route of Administration: this compound tosylate and other antiarrhythmic agents were typically administered intravenously to ensure rapid and complete bioavailability.
-
Dosage: Dosages in the initial studies ranged from 5 to 10 mg/kg of body weight.[6] Later research by Bacaner suggested that a higher dose of 30 mg/kg might be more efficacious.[3]
Visualizations: Pathways and Processes
Proposed Mechanism of Action: Adrenergic Neuron Blockade
This compound's primary mechanism of action is the inhibition of norepinephrine release from postganglionic sympathetic nerve terminals, a process often referred to as a "chemical sympathectomy."[7][8] This action is believed to contribute to its antifibrillatory effect by reducing the arrhythmogenic influence of the sympathetic nervous system on the heart.
Caption: this compound's inhibition of norepinephrine release.
Experimental Workflow for Assessing Antifibrillatory Efficacy
The experimental design followed a logical progression to determine the effectiveness of this compound in preventing ventricular fibrillation.
Caption: Experimental workflow for testing this compound.
Discussion and Conclusion
The discovery of this compound's antifibrillatory properties marked a significant advancement in the pharmacological management of life-threatening ventricular arrhythmias. The initial serendipitous observation, followed by rigorous preclinical evaluation in canine models, established its unique therapeutic profile. The primary mechanism of adrenergic neuron blockade, resulting in a "chemical sympathectomy," differentiates it from other antiarrhythmic agents of its time.[7][8] While its clinical use has evolved and it is no longer a first-line agent, the story of this compound's discovery remains a compelling example of serendipity in pharmacology and underscores the importance of astute observation in preclinical research. This guide provides a foundational understanding of the pivotal experiments and data that introduced this compound as a novel antifibrillatory agent.
References
- 1. Quantitiative comparison of this compound with other antifibrillatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of Ventricular Fibrillation Caused by Electric Shock: Cinematographic and Electrocardiographic Observations of the Natural Process in the Dog's Heart. Its Inhibition by Potassium and the Revival of Coordinated Beats by Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is New in Pharmacologic Therapy for Cardiac Resuscitation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound tosylate for suppression of induced ventricular fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detailed activation sequence in the region of electrically induced ventricular fibrillation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Tosylate in the Management of Refractory Ventricular Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The actions of this compound: adrenergic neurone blocking and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Landmark Antiarrhythmic: An In-depth Technical Guide to the Initial Animal Models Used in the Study of Bretylium's Efficacy
For Immediate Release
Introduction
Bretylium tosylate, a quaternary ammonium compound, holds a significant place in the history of antiarrhythmic therapy. Initially developed as an antihypertensive agent in the late 1950s, its potent antiarrhythmic properties, particularly against ventricular fibrillation, were discovered serendipitously in animal models. This technical guide provides a comprehensive overview of the initial animal models and experimental protocols that were pivotal in establishing the efficacy of this compound. The data presented herein is curated for researchers, scientists, and drug development professionals to offer a detailed understanding of the foundational research that underpinned the clinical use of this unique Class III antiarrhythmic agent.
Core Animal Models in Early this compound Research
The initial investigations into this compound's antiarrhythmic effects predominantly utilized canine models . Dogs were favored due to their cardiovascular physiology bearing a closer resemblance to humans compared to smaller animals, making them suitable for studying complex arrhythmias like ventricular fibrillation (VF). In addition to canine models, early research on this compound's adrenergic neuron blocking properties also employed feline (cat) models .
Experimental Protocols for Arrhythmia Induction and this compound Administration
Several key experimental methodologies were employed to induce ventricular arrhythmias in these animal models and subsequently test the efficacy of this compound. These protocols were designed to simulate clinical scenarios such as myocardial infarction and hypothermia-induced arrhythmias.
Myocardial Infarction and Reperfusion Injury Models in Canines
A common approach to induce ventricular arrhythmias was to simulate a myocardial infarction by occluding a major coronary artery.
Experimental Protocol:
-
Anesthesia and Surgical Preparation: Mongrel dogs were anesthetized, typically with a combination of morphine and pentobarbitone, and mechanically ventilated. A thoracotomy was performed to expose the heart.
-
Coronary Artery Ligation: The left anterior descending (LAD) or circumflex coronary artery (LCX) was dissected and a ligature was placed around it.
-
Induction of Ischemia: The ligature was tightened to occlude the artery, inducing a period of myocardial ischemia. A common duration for occlusion was 90 minutes.
-
Reperfusion: The ligature was then released, allowing blood flow to return to the ischemic tissue. This reperfusion phase is known to be highly arrhythmogenic.
-
Arrhythmia Monitoring: Continuous electrocardiogram (ECG) monitoring was used to record the onset and characteristics of ventricular arrhythmias, including ventricular tachycardia (VT) and ventricular fibrillation (VF).
-
This compound Administration: In experimental groups, this compound tosylate was administered intravenously, typically at a dose of 5 mg/kg, either before occlusion (prophylactic effect) or after the onset of arrhythmias (therapeutic effect). Control groups received a saline placebo.
Programmed Electrical Stimulation in the Post-Infarction Canine Model
To assess the vulnerability of the heart to arrhythmias in a controlled manner, programmed electrical stimulation was used in dogs that had previously undergone a myocardial infarction.
Experimental Protocol:
-
Induction of Myocardial Infarction: A myocardial infarction was created using the coronary artery ligation and reperfusion technique described above. The animals were allowed to recover for 3-6 days.
-
Electrophysiological Study: In conscious dogs, programmed electrical stimulation was performed using implanted electrodes. This involved delivering precisely timed electrical impulses to the ventricle to try and induce ventricular tachycardia or fibrillation.
-
This compound Administration: this compound tosylate (5 mg/kg i.v.) was administered, and the programmed electrical stimulation protocol was repeated to assess its effect on arrhythmia inducibility.
Hypothermic Ventricular Fibrillation Model in Canines
This compound's efficacy was also investigated in the context of hypothermia-induced ventricular fibrillation.[1]
Experimental Protocol:
-
Induction of Hypothermia: Anesthetized dogs were placed in a cold environment and cooled to a core body temperature of 24°C.
-
Induction of Ventricular Fibrillation: At this low temperature, the heart is highly susceptible to VF, which could be induced by mechanical manipulation (e.g., insertion of catheters) or electrical stimulation.
-
This compound Administration: A solution of this compound tosylate or a placebo was infused in a double-blinded manner.
-
Assessment of Efficacy: The incidence of VF and the success of defibrillation with and without this compound were compared.
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative findings from these initial animal studies, demonstrating this compound's significant antiarrhythmic effects.
| Parameter | Animal Model | Control Group (Saline) | This compound-Treated Group | Reference |
| Incidence of Ventricular Fibrillation (Myocardial Ischemia Model) | Canine | 9 out of 10 dogs (90%) developed VF | 4 out of 10 dogs (40%) developed VF | Patterson et al. |
| Survival Rate (24 hours post-arrhythmia induction) | Canine | 1 out of 10 dogs (10%) survived | 6 out of 10 dogs (60%) survived | Patterson et al. |
| Incidence of Ventricular Fibrillation (Hypothermia Model) | Canine | 6 out of 11 dogs (55%) fibrillated | 1 out of 11 dogs (9%) fibrillated | Unnamed Study[1] |
| Electrophysiological Parameter | Animal Model | Measurement | Effect of this compound | Reference |
| Ventricular Fibrillation Threshold (VFT) | Canine | Electrical current required to induce VF | 6 to 10-fold increase | Unnamed Study |
| Effective Refractory Period (ERP) | Canine | Time during which the ventricle cannot be re-stimulated | Proportionate lengthening | Unnamed Study |
| Action Potential Duration (APD) | Canine | Duration of the cardiac action potential | Proportionate lengthening | Unnamed Study |
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental methodologies and the proposed mechanisms of action of this compound, the following diagrams have been generated using the DOT language.
This compound exhibits a dual mechanism of action, which was elucidated through these early animal studies. It acts as both an adrenergic neuron blocking agent and a Class III antiarrhythmic.
References
Methodological & Application
Application Notes and Protocols for Using Bretylium in Isolated Heart Perfusion Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bretylium, a quaternary ammonium compound, is classified as a Class III antiarrhythmic agent. Historically, it was used for the treatment of life-threatening ventricular arrhythmias, such as ventricular fibrillation and tachycardia.[1][2][3] Its mechanism of action is complex, involving an initial release of norepinephrine from sympathetic nerve terminals, followed by an inhibition of further norepinephrine release.[4][5] Additionally, this compound directly affects cardiac electrophysiology by blocking potassium channels, which leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in ventricular muscle and Purkinje fibers.[1][5]
These application notes provide a detailed protocol for utilizing this compound in isolated heart perfusion experiments, a valuable ex vivo model for studying cardiac function without the confounding influences of systemic physiological responses. The Langendorff apparatus is the standard for such studies, allowing for the controlled perfusion of an isolated heart.[6]
Data Presentation
| Parameter | This compound Concentration | Species/Preparation | Observed Effect | Citation |
| Heart Rate | 0.05 - 0.5 mg (injected into cannula) | Rabbit Langendorff | No significant change detected. | [7] |
| ≤ 200 mg/L | Rabbit Atria | Increased spontaneous frequency (sympathomimetic effect). | [8] | |
| 1200 - 2400 mg/L | Rabbit Atria | Reduced spontaneous frequency (quinidine-like effect). | [8] | |
| Contractile Force | 0.05 - 0.5 mg (injected into cannula) | Rabbit Langendorff | Small, transient reduction in the strength of ventricular contractions. | [7] |
| 10 - 20 µg/mL | Guinea-Pig Ventricular Strips | Small positive inotropic response. | [7] | |
| ≤ 200 mg/L | Rabbit Atria | Increased contraction height (sympathomimetic effect). | [8] | |
| 1200 - 2400 mg/L | Rabbit Atria | No reduction in contraction height despite other quinidine-like effects. | [8] | |
| Action Potential Duration (APD) | Long-term experimental use (concentration not specified) | Animal models | Proportionate lengthening of ventricular action potential. | [5] |
| Effective Refractory Period (ERP) | Long-term experimental use (concentration not specified) | Animal models | Proportionate lengthening of ventricular refractory period. | [5] |
| 5 mg/kg (in humans) | Human (in vivo) | Increased effective refractory period of the right auricle. | [2] | |
| Conduction Velocity | ≤ 200 mg/L | Rabbit Atria | Increased conduction velocity (sympathomimetic effect). | [8] |
| 1200 - 2400 mg/L | Rabbit Atria | Reduced conduction velocity (quinidine-like effect). | [8] | |
| Coronary Flow | 0.05 - 0.5 mg (injected into cannula) | Rabbit Langendorff | Small, transient reductions in coronary flow. | [7] |
Experimental Protocols
Langendorff Isolated Heart Perfusion Protocol
This protocol outlines the procedure for setting up a Langendorff isolated heart preparation for the administration of this compound.
Materials:
-
Laboratory animal (e.g., rabbit, guinea pig, rat)
-
Heparin
-
Anesthetic (e.g., pentobarbital)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
Langendorff apparatus with:
-
Perfusion reservoir
-
Water jacket for temperature control (37°C)
-
Aortic cannula
-
Bubble trap
-
Peristaltic pump (for constant flow) or constant pressure head
-
Transducers for measuring intraventricular pressure (e.g., balloon catheter) and electrocardiogram (ECG)
-
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold Krebs-Henseleit solution.
-
Cannulation: Identify the aorta and carefully cannulate it with the aortic cannula from the Langendorff apparatus. Ensure no air bubbles are introduced into the system.
-
Initiate Perfusion: Start retrograde perfusion with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit solution. The perfusion pressure should be maintained at a constant level (e.g., 60-80 mmHg).
-
Instrumentation:
-
Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure. Inflate the balloon to achieve a stable end-diastolic pressure (e.g., 5-10 mmHg).
-
Attach ECG electrodes to the heart to record electrical activity.
-
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor heart rate, left ventricular developed pressure (LVDP), and ECG.
-
This compound Administration:
-
Prepare stock solutions of this compound tosylate in Krebs-Henseleit solution.
-
Introduce this compound into the perfusate at the desired final concentrations. It is recommended to perform a cumulative concentration-response curve, allowing the effects at each concentration to stabilize before increasing the dose.
-
-
Data Recording: Continuously record heart rate, LVDP, rate of pressure development (+dP/dt and -dP/dt), and ECG throughout the experiment.
Electrophysiological Recording Protocol
This protocol details the measurement of action potentials in the isolated perfused heart.
Materials:
-
Langendorff-perfused heart (as prepared above)
-
Microelectrodes or optical mapping system
-
Amplifier and data acquisition system
Procedure:
-
Heart Preparation: Prepare the Langendorff-perfused heart as described in the previous protocol.
-
Electrode Placement:
-
Microelectrode Recording: Carefully impale a ventricular surface cell with a glass microelectrode to record intracellular action potentials.
-
Monophasic Action Potential (MAP) Recording: Place a MAP electrode in contact with the epicardial or endocardial surface to record changes in action potential duration.
-
-
Baseline Recording: Record baseline action potentials for a stable period before the administration of this compound.
-
This compound Administration: Introduce this compound into the perfusate at various concentrations.
-
Data Analysis: Measure the following parameters from the recorded action potentials at each this compound concentration:
-
Action Potential Duration at 50% and 90% repolarization (APD50, APD90)
-
Resting membrane potential
-
Action potential amplitude
-
Maximum upstroke velocity (Vmax)
-
Visualizations
Caption: Experimental workflow for isolated heart perfusion with this compound.
References
- 1. What is New in Pharmacologic Therapy for Cardiac Resuscitation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Study of the electrophysiological properties of this compound tosylate in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. This compound tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THE ACTIONS OF this compound: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
Application Notes and Protocols for Bretylium Tosylate Solution Preparation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of bretylium tosylate solutions for in vivo research, a summary of relevant quantitative data, and a description of its mechanism of action.
Introduction
This compound tosylate is a quaternary ammonium compound recognized for its antiarrhythmic properties. In a research context, it is a valuable tool for investigating the sympathetic nervous system and its role in cardiovascular function. Its primary mechanism of action involves the inhibition of norepinephrine release from presynaptic nerve terminals.[1][2] Proper preparation of this compound tosylate solutions is critical for ensuring accurate and reproducible results in in vivo studies.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and administration of this compound tosylate in in vivo studies.
| Parameter | Value | Vehicle/Solvent | Administration Route | Species | Citation |
| Solubility | 30 mg/mL | DMSO | - | - | [3] |
| 2 mg/mL | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | - | - | [3] | |
| Typical IV Dosing | 5-10 mg/kg | 5% Dextrose Injection or 0.9% Sodium Chloride Injection | Intravenous (IV) | Human (clinical) | [4][5] |
| Typical IM Dosing | 5-10 mg/kg | Undiluted | Intramuscular (IM) | Human (clinical) | [4][6] |
| Onset of Action (IV) | Within minutes for ventricular fibrillation; 20 minutes to 2 hours for antiarrhythmic action | - | Intravenous (IV) | Human (clinical) | [7] |
| Onset of Action (IM) | Longer than IV | - | Intramuscular (IM) | Human (clinical) | [7] |
Experimental Protocols
Preparation of this compound Tosylate Solution for Intravenous (IV) or Intramuscular (IM) Injection
This protocol describes the preparation of a this compound tosylate solution suitable for in vivo animal studies. For many preclinical studies, a vehicle containing co-solvents is necessary to achieve the desired concentration and stability.
Materials:
-
This compound Tosylate powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile filters (0.22 µm)
Protocol:
-
Calculate Required Amounts: Determine the total volume of the final solution needed and the desired concentration of this compound tosylate. Based on this, calculate the mass of this compound tosylate and the volume of each solvent required for the vehicle (e.g., for a 2 mg/mL solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline).
-
Prepare the Vehicle:
-
In a sterile vial, sequentially add the solvents in the following order: DMSO, PEG300, and Tween 80.
-
Vortex the mixture thoroughly between the addition of each solvent to ensure a homogenous solution.
-
-
Dissolve this compound Tosylate:
-
Add the calculated mass of this compound tosylate powder to the prepared co-solvent mixture.
-
Vortex the vial until the powder is fully wetted.
-
-
Incorporate Saline and Ensure Complete Dissolution:
-
Gradually add the sterile saline to the mixture while continuously vortexing.
-
If the solution is not clear, sonicate in a water bath until the solution is completely clear.[3] The duration of sonication will depend on the concentration and volume.
-
-
Sterile Filtration:
-
Using a sterile syringe, draw up the final solution and pass it through a 0.22 µm sterile filter into a new sterile vial.
-
-
Storage and Use:
-
It is recommended to prepare the working solution immediately before use.[3]
-
If short-term storage is necessary, store at 4°C and protect from light. Visually inspect for any precipitation before use.
-
Administration Protocol
The route of administration will depend on the experimental design.
-
Intravenous (IV) Administration: The prepared solution can be administered via a tail vein or other appropriate venous access. The injection should be given slowly over several minutes, as rapid infusion can cause nausea and vomiting.[5]
-
Intramuscular (IM) Administration: For IM injection, the solution can be administered into a suitable muscle mass. It is important to vary the injection site with repeated dosing to avoid tissue necrosis.[6]
Mechanism of Action and Signaling Pathway
This compound tosylate's primary effect is on the peripheral sympathetic nervous system. It is selectively taken up into presynaptic adrenergic nerve terminals by the norepinephrine transporter (NET).[1] Once inside the neuron, it interferes with the process of neurotransmitter release. Initially, it can cause a transient release of norepinephrine, which may lead to a temporary increase in blood pressure.[4] This is followed by a prolonged blockade of norepinephrine release in response to nerve impulses. The precise molecular mechanism of this blockade is thought to involve the depression of nerve terminal excitability rather than a direct interaction with the SNARE proteins responsible for vesicle fusion.[4]
Mandatory Visualizations
Caption: Experimental workflow for this compound tosylate solution preparation and administration.
Caption: Mechanism of action of this compound tosylate at the presynaptic nerve terminal.
References
Application Notes and Protocols for Intravenous Administration of Bretylium in Rodent Models of Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the use of intravenous (IV) Bretylium Tosylate in established rodent models of cardiac arrhythmia. The information is intended to guide researchers in the preclinical evaluation of this class III antiarrhythmic agent.
Introduction
This compound is a quaternary ammonium compound with antiarrhythmic properties. Its mechanism of action is twofold: it initially causes a transient release of norepinephrine from adrenergic nerve endings, followed by a more sustained blockade of norepinephrine release.[1][2] Additionally, this compound directly affects the myocardium by prolonging the action potential duration and the effective refractory period, characteristic of a class III antiarrhythmic agent.[2][3] Rodent models of arrhythmia are crucial for the preclinical assessment of antiarrhythmic drugs, and this document outlines key considerations and methodologies for studying intravenous this compound in these models.
Quantitative Data Summary
The following tables summarize quantitative data on the toxicity and administration of this compound and other relevant compounds in rodent models.
Table 1: this compound Tosylate Toxicity Data
| Species | Route of Administration | LD50 | Reference |
| Mouse | Intravenous | ~20 mg/kg | [4] |
| Mouse | Subcutaneous | 72 mg/kg | [4] |
| Mouse | Oral | 400 mg/kg | [4][5] |
| Rat | Intravenous | Not explicitly found |
Table 2: Intravenous Administration of Antiarrhythmic Agents in Rodent Models
| Drug | Species | Model | Dosing Regimen | Key Findings | Reference |
| This compound | Cat | - | 1-3 mg/kg | Abolished cardio-acceleration from cardiac nerve stimulation. | [4] |
| Amiodarone | Rat | Normal | 5, 15, 50 mg/kg IV over 2 mins | Dose-dependent increases in plasma DHPG. | [1] |
| Sotalol | - | - | 75-150 mg IV over 5 hours (human-equivalent) | Recommended for supraventricular and ventricular arrhythmias. | [6] |
| Clonidine | Guinea Pig | Ouabain-induced arrhythmia | 2.5, 5, 10 µg/kg IV | Significant antiarrhythmic effect. | [7] |
| Ryanodine | Guinea Pig | Ouabain-induced arrhythmia | 15 µg/kg IV | Terminated ventricular arrhythmias. | [8] |
Experimental Protocols
The following are detailed protocols for inducing arrhythmia in rodent models and for the intravenous administration of this compound Tosylate. It is recommended to conduct pilot studies to determine the optimal dosage and timing for specific experimental conditions.
Aconitine-Induced Arrhythmia Model in Rats
This model is effective for screening drugs targeting ventricular arrhythmias caused by sodium channel activation.
Materials:
-
Male Wistar rats (250-300g)
-
Aconitine solution (e.g., 20 µg/mL in saline)
-
This compound Tosylate
-
Vehicle (e.g., sterile saline or 5% Dextrose in Water - D5W)
-
Anesthetic (e.g., urethane, 1.2 g/kg, i.p.)
-
ECG recording system with needle electrodes
-
Infusion pump
-
Heating pad
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
-
Insert subcutaneous needle electrodes for ECG recording (Lead II is commonly used).
-
Cannulate the jugular vein for drug and aconitine infusion.
-
Allow the animal to stabilize for 15-20 minutes and record a baseline ECG.
-
Administer a bolus IV injection of this compound Tosylate (suggested dose range: 5-15 mg/kg) or vehicle. The LD50 in mice is approximately 20 mg/kg, so initial doses should be well below this level.[4]
-
Five minutes after this compound or vehicle administration, begin a continuous intravenous infusion of aconitine at a constant rate (e.g., 40 µg/kg/min).[9]
-
Continuously monitor the ECG for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Record the time to the onset of each arrhythmia and their durations.
-
The experiment is terminated upon the onset of sustained VF or at a predetermined time point.
Endpoints:
-
Time to the first VPB, VT, and VF.
-
Duration of VT and VF.
-
Heart rate changes.
-
Mortality rate.
Ouabain-Induced Arrhythmia Model in Guinea Pigs
This model is used to investigate arrhythmias induced by Na+/K+-ATPase inhibition.
Materials:
-
Albino guinea pigs (350-450g)
-
Ouabain solution (e.g., 80 µg/mL in saline)
-
This compound Tosylate
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., pentobarbitone sodium, 60 mg/kg, i.p.)
-
ECG recording system
-
Infusion pump
-
Rodent ventilator
Procedure:
-
Anesthetize the guinea pig and initiate positive pressure artificial respiration.
-
Cannulate the right jugular vein for drug administration and ouabain infusion.
-
Record a baseline ECG (Lead II).
-
Administer a bolus IV injection of this compound Tosylate (suggested dose range: 5-15 mg/kg) or vehicle 10 minutes before ouabain infusion.
-
Begin a continuous intravenous infusion of ouabain at a rate of 100 µ g/min .[7]
-
Monitor the ECG for the onset of VPBs, VT, and VF.
-
Record the dose of ouabain required to produce each type of arrhythmia.
Endpoints:
-
Ouabain dose required to induce VPBs, VT, and VF.
-
Time to onset of arrhythmias.
-
Changes in heart rate and blood pressure.
Coronary Artery Ligation and Reperfusion Model in Rats
This model simulates ischemia-reperfusion induced arrhythmias.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound Tosylate
-
Vehicle (e.g., sterile saline)
-
Anesthetic
-
Surgical instruments for thoracotomy
-
Suture material (e.g., 6-0 silk)
-
ECG recording system
-
Rodent ventilator
Procedure:
-
Anesthetize the rat, intubate, and provide artificial ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Place a 6-0 silk suture around the left anterior descending (LAD) coronary artery.
-
Ligate the LAD to induce ischemia (e.g., for 5-10 minutes).
-
Administer a bolus IV injection of this compound Tosylate (suggested dose range: 5-15 mg/kg) or vehicle a few minutes before reperfusion.
-
Release the ligature to allow for reperfusion (e.g., for a 30-minute observation period).
-
Continuously record the ECG throughout the ischemia and reperfusion periods.
Endpoints:
-
Incidence and duration of reperfusion-induced arrhythmias (VT and VF).
-
Arrhythmia score.
-
Mortality rate.
Visualizations
Signaling Pathway of this compound's Antiarrhythmic Action
Caption: Dual mechanism of this compound's antiarrhythmic action.
Experimental Workflow for Aconitine-Induced Arrhythmia Model
Caption: Workflow for testing IV this compound in the rat aconitine model.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's physiological effects.
References
- 1. ahajournals.org [ahajournals.org]
- 2. acls-algorithms.com [acls-algorithms.com]
- 3. Model-Informed Development of Sotalol Loading and Dose Escalation Employing an Intravenous Infusion | Somberg | Cardiology Research [cardiologyres.org]
- 4. THE ACTIONS OF this compound: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. The Use of Intravenous Sotalol in Cardiac Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpp.com [ijpp.com]
- 8. Analysis of antiarrhythmic effect of ryanodine in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Bretylium-Induced Chemical Sympathectomy in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical sympathectomy is a technique used in biomedical research to transiently or permanently eliminate the influence of the sympathetic nervous system on target organs. This is achieved through the administration of neurotoxic agents that selectively destroy sympathetic nerve terminals. Bretylium, a quaternary ammonium compound, serves as a valuable tool for inducing a reversible chemical sympathectomy. It is actively transported into sympathetic neurons via the norepinephrine transporter (NET), where it accumulates and subsequently blocks the release of norepinephrine, effectively creating a functional sympathectomy without causing neuronal death.[1][2] This document provides detailed application notes and protocols for the use of this compound to induce chemical sympathectomy in laboratory animals, with a focus on rats and mice.
Mechanism of Action
This compound's selective action on sympathetic neurons is conferred by its recognition and uptake by the norepinephrine transporter (NET), which is predominantly expressed on the presynaptic membrane of these neurons.[1] Once inside the neuron, this compound does not deplete norepinephrine stores but rather prevents its release upon nerve stimulation.[3] This blockade of neurotransmitter release leads to a functional denervation of the target organs. The initial phase of this compound administration can be characterized by a transient release of norepinephrine, which may lead to a temporary increase in blood pressure and heart rate.[4] This is followed by the sympatholytic phase, characterized by hypotension and a reduction in other sympathetic responses.
Data Presentation
The following tables summarize the quantitative effects of this compound-induced chemical sympathectomy as reported in various studies.
Table 1: Effects of this compound on Norepinephrine (NE) Levels and Sympathetic Function
| Animal Model | Tissue/Parameter | Dosage | Route of Administration | Effect | Reference |
| Rat | Plasma | Not specified | Not specified | 41% reduction in norepinephrine spillover | N/A |
| Cat | Spleen Venous Blood | 5-10 mg/kg | Intravenous | Reduction in norepinephrine content upon nerve stimulation | [1] |
| Rat | Heart (microsomal fraction) | Not specified | Not specified | Depletion of norepinephrine | [5] |
| Rat | Submaxillary Gland | 24 µmol/kg | Not specified | Delayed loss of endogenous norepinephrine after ganglionectomy | [6] |
Table 2: Dosage and Administration of Bretyliam for Sympathetic Blockade in Different Animal Models
| Animal Model | Dosage | Route of Administration | Purpose | Reference |
| Rat | High doses (chronic) | Intraperitoneal (i.p.) | Study of chronic effects on sympathetic neurons | [7] |
| Cat | 5-10 mg/kg | Intravenous (i.v.) | Blockade of norepinephrine release | [1] |
| Cat | 2-10 mg/kg | Intravenous (i.v.) | Adrenergic neurone blockade | [1] |
| Mouse | 16 mg/kg (LD50) | Intravenous (i.v.) | Toxicity study | [1] |
| Mouse | 68 mg/kg (LD50) | Subcutaneous (s.c.) | Toxicity study | [1] |
| Dog | 3 mg/kg | Intravenous (i.v.) | Abolished pressor response to carotid occlusion | [1] |
Experimental Protocols
Protocol 1: Induction of Chemical Sympathectomy in Rats
This protocol is based on studies investigating the chronic effects of this compound on the sympathetic nervous system in rats.
Materials:
-
This compound tosylate
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection (23-25 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation: Acclimatize adult male or female Wistar rats to the housing conditions for at least one week before the experiment. Provide ad libitum access to food and water.
-
Drug Preparation: Prepare a stock solution of bretyliam tosylate in sterile saline. The concentration should be calculated to allow for the desired dosage in a reasonable injection volume (typically 0.1-0.5 mL per 100g body weight). For example, to administer a dose of 20 mg/kg, a 10 mg/mL solution can be prepared.
-
Administration:
-
Weigh each rat accurately on the day of injection.
-
Administer this compound tosylate via intraperitoneal (i.p.) injection. The recommended injection site is the lower right quadrant of the abdomen to avoid injury to the cecum.[8][9]
-
A suggested dosing regimen for inducing a sustained sympathectomy is a daily injection for 5-7 consecutive days. The optimal dose may need to be determined empirically, but a starting point of 10-20 mg/kg/day can be used based on its known sympatholytic effects.
-
-
Monitoring:
-
Monitor the animals daily for any adverse effects, such as sedation, postural hypotension, or changes in feeding and drinking behavior.
-
The onset of sympathectomy can be functionally assessed by monitoring blood pressure and heart rate. A decrease in blood pressure and a blunted response to sympathomimetic agents would indicate successful sympathectomy.
-
-
Verification of Sympathectomy (to be performed at the end of the study):
-
Biochemical Analysis: Euthanize the animals and collect tissues of interest (e.g., heart, spleen, blood vessels). Measure norepinephrine content in these tissues using high-performance liquid chromatography (HPLC) with electrochemical detection. A significant reduction in norepinephrine levels compared to a control group indicates successful sympathectomy.
-
Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis, in tissues of interest. A reduction in TH-positive nerve fibers would confirm sympathetic denervation.
-
Functional Assays: In isolated organ bath experiments, assess the contractile response of tissues (e.g., vas deferens, aorta) to sympathetic nerve stimulation (e.g., electrical field stimulation). A diminished or absent response in the this compound-treated group compared to controls would confirm functional sympathectomy.
-
Protocol 2: Induction of Chemical Sympathectomy in Mice
This protocol provides a guideline for inducing chemical sympathectomy in mice.
Materials:
-
This compound tosylate
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for subcutaneous or intraperitoneal injection (27-30 gauge)
-
Animal scale
-
Appropriate PPE
Procedure:
-
Animal Preparation: Acclimatize adult male or female mice (e.g., C57BL/6) to the housing conditions for at least one week.
-
Drug Preparation: Prepare a sterile solution of this compound tosylate in saline. The concentration should be adjusted for the smaller injection volumes suitable for mice (typically 0.1 mL per 10g body weight).
-
Administration:
-
Weigh each mouse accurately.
-
Administer this compound tosylate via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. For s.c. injections, the scruff of the neck is a suitable site. For i.p. injections, the lower right abdominal quadrant is recommended.
-
A potential dosing regimen could be a single injection or a series of injections over several days. A starting dose of 10-20 mg/kg can be tested.
-
-
Monitoring:
-
Monitor the mice closely for any signs of distress, changes in activity, or alterations in grooming behavior.
-
Functional assessment can be performed by measuring tail-cuff blood pressure and heart rate.
-
-
Verification of Sympathectomy:
-
Follow the same verification procedures as described for rats (Biochemical Analysis, Histological Analysis, and Functional Assays), adapting the tissue collection and analysis methods for the smaller size of the mouse. For example, norepinephrine levels in the spleen can be a sensitive indicator of systemic sympathectomy.[10]
-
Mandatory Visualizations
Caption: this compound's mechanism of action in the sympathetic neuron terminal.
Caption: Experimental workflow for this compound-induced chemical sympathectomy.
References
- 1. THE ACTIONS OF this compound: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and Immune Responses of Peripheral Chemical Sympathectomy in Enterovirus 71 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. The effects of this compound on the subcellular distribution of noradrenaline and on adrenergic nerve function in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delay by this compound of adrenergic nerve degeneration after sympathectomy of the submaxillary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of chronic this compound treatment on the sympathetic neuron and the smooth musculature of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.vt.edu [research.vt.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Bretylium in Electrophysiology Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bretylium, a quaternary ammonium compound, has a complex pharmacological profile, acting as both an adrenergic neuron-blocking agent and a Class III antiarrhythmic.[1][2] Its primary clinical application has been in the management of life-threatening ventricular arrhythmias, such as ventricular fibrillation and tachycardia, that are refractory to other treatments.[3] The electrophysiological effects of this compound are multifaceted, involving both indirect actions via the autonomic nervous system and direct effects on cardiac ion channels.[4] These application notes provide a detailed overview of the use of this compound in electrophysiology, with a focus on patch-clamp studies to elucidate its mechanism of action on ion channels.
Mechanism of Action
This compound's antiarrhythmic effects stem from two primary mechanisms:
-
Adrenergic Neuron Blockade: this compound is actively transported into sympathetic nerve terminals where it initially causes a transient release of norepinephrine, which can lead to a temporary increase in heart rate and blood pressure.[5] This is followed by a prolonged inhibition of norepinephrine release in response to nerve stimulation.[5][6] This "chemical sympathectomy" is believed to contribute to its antifibrillatory effects by reducing sympathetic tone on the heart.[7]
-
Direct Ion Channel Modulation: this compound directly affects the activity of several types of ion channels, which is the primary focus of patch-clamp investigations. As a Class III antiarrhythmic agent, its main action is to block voltage-gated potassium channels, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP) in ventricular muscle and Purkinje fibers.[1][2] There is also evidence of its interaction with voltage-gated sodium channels.[8]
Data Presentation: Quantitative Effects of this compound
| Parameter | Cell Type | Concentration Range | Effect |
| Potassium Channel Current | Human T Lymphocytes | 0.05 - 5 mM | Dose-dependent decrease in whole-cell K+ current. Prolonged recovery from inactivation and accelerated inactivation and deactivation. |
| Sodium Channel Current | Human Lymphocytes | 0.25 - 3 mM | Induction of a transient inward sodium current. |
| Action Potential Duration | Ventricular Muscle | Not Specified | Prolongation of action potential duration. |
| Effective Refractory Period | Ventricular Muscle | Not Specified | Lengthening of the effective refractory period. |
| QTc Interval | Human (in vivo) | 10 mg/kg/24h | Stabilization of QTc duration in patients with acute myocardial infarction. A slight increase in QTc was noted after discontinuation (391 +/- 6 msec vs. 413 +/- 5 msec, p < 0.05). In control subjects, QTc increased from day 1 to day 2 (402 +/- 4 msec vs. 430 +/- 3 msec, p < 0.05). |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on cardiac ion channels and action potentials using the whole-cell patch-clamp technique.
Protocol 1: Investigating the Effect of this compound on Voltage-Gated Potassium Currents (e.g., IKr/hERG) in Cardiomyocytes
1. Cell Preparation:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., adult rat, guinea pig) using enzymatic digestion with collagenase and protease.[9]
-
Alternatively, use a stable cell line expressing the desired potassium channel (e.g., HEK293 cells expressing hERG).
-
Plate the isolated cells on glass coverslips and allow them to adhere.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound tosylate in deionized water and make fresh dilutions in the external solution on the day of the experiment.
3. Patch-Clamp Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).[10]
-
Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking myocyte with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the cell at a holding potential of -80 mV.
-
To elicit potassium currents, apply a depolarizing voltage step protocol. For IKr (hERG), a typical protocol is a step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to record the tail current.
-
After obtaining a stable baseline recording, perfuse the chamber with external solution containing the desired concentration of this compound.
-
Record the changes in the potassium current amplitude and kinetics at different this compound concentrations.
Protocol 2: Assessing the Effect of this compound on Cardiac Action Potentials
1. Cell and Solution Preparation:
-
Follow the same cell preparation and solution recipes as in Protocol 1.
2. Patch-Clamp Recording:
-
Establish a whole-cell configuration as described in Protocol 1.
-
Switch to current-clamp mode.
-
Elicit action potentials by injecting a brief suprathreshold current pulse (e.g., 1-2 nA for 2-5 ms).
-
Record stable baseline action potentials at a steady-state pacing frequency (e.g., 1 Hz).
-
Perfuse the chamber with external solution containing various concentrations of this compound.
-
Record the changes in action potential parameters, including:
-
Action Potential Duration at 50% and 90% repolarization (APD50, APD90).
-
Resting Membrane Potential (RMP).
-
Action Potential Amplitude.
-
Maximum upstroke velocity (dV/dt_max).
-
Visualizations
Signaling Pathway of this compound's Adrenergic Neuron Blockade
Caption: this compound's adrenergic neuron blocking mechanism.
Experimental Workflow for Patch-Clamp Study of this compound
References
- 1. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. [Study of the electrophysiological properties of this compound tosylate in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE ACTIONS OF this compound: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The actions of this compound: adrenergic neurone blocking and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of interaction with adrenergic neurons for antifibrillatory action of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound tosylate: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Bretylium as a Pharmacological Tool to Study Adrenergic Transmission: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bretylium, a quaternary ammonium compound, serves as a valuable pharmacological tool for the investigation of adrenergic neurotransmission. Initially developed as an antihypertensive agent, its unique mechanism of action allows for the specific manipulation of neurotransmitter release from sympathetic nerve terminals. This compound is actively transported into adrenergic neurons by the norepinephrine transporter (NET), where it exerts a biphasic effect: an initial transient release of norepinephrine followed by a prolonged inhibition of further stimulus-evoked release.[1][2][3] This property makes it an effective agent for creating a state of "chemical sympathectomy," enabling researchers to study the physiological and pharmacological consequences of selectively silencing adrenergic nerve function.[4][5]
These application notes provide detailed protocols for utilizing this compound in common in vitro experimental models to study adrenergic transmission, along with quantitative data to aid in experimental design and interpretation.
Mechanism of Action
This compound's primary mechanism involves its accumulation in adrenergic nerve terminals via the norepinephrine transporter (NET).[5] Once inside the neuron, it interferes with the process of stimulus-evoked norepinephrine release. The precise molecular mechanism is thought to involve the depression of nerve terminal excitability and may also involve a local anesthetic-like effect on the nerve terminal membrane.[4][6] It is important to note that this compound does not deplete norepinephrine stores but rather prevents its release in response to nerve impulses.[1]
The initial sympathomimetic effects of this compound, such as a transient increase in heart rate and blood pressure, are attributed to the initial displacement and release of norepinephrine from vesicular stores.[2][4] This is followed by a longer-lasting adrenergic neuron blockade.
Data Presentation
The following tables summarize key quantitative data regarding the effects of this compound in various experimental systems.
Table 1: Inhibitory Constants (Ki) of this compound for Acetylcholinesterase
| Enzyme Source | Ki (M) |
| Purified Acetylcholinesterase (Electric Eel) | 6 x 10⁻⁵ |
| Crude Rat Ventricular Homogenate | 3 x 10⁻⁵ |
| Crude Rat Cortical Homogenate | 8 x 10⁻⁵ |
Data from Schreiber G, Sokolovsky M. J Cardiovasc Pharmacol. 1985 Nov-Dec;7(6):1065-8.[7]
Table 2: Electrophysiological Effects of this compound in Humans
| Parameter | Control | After this compound Loading (5 mg/kg/15 min) | After 1 hr Maintenance (1.5 mg/min) |
| Atrial Effective Refractory Period (ms) | 225 ± 28 | 213 ± 27 | 204 ± 26 |
| AV Nodal Effective Refractory Period (ms) | 342 ± 59 | 340 ± 60 | 306 ± 52 |
| Right Ventricular Effective Refractory Period (ms) | 240 ± 21 | 224 ± 20 | 227 ± 18* |
*p < 0.05 compared to control. Data are presented as mean ± SD. Adapted from Anderson JL, et al. J Cardiovasc Pharmacol. 1982 Nov-Dec;4(6):905-11.[8]
Table 3: Effect of this compound on Neurotransmitter Release in Mouse Vas Deferens
| Condition | Neuroeffector Ca²⁺ Transients (NCTs) |
| Control | Present |
| This compound (10 µM) for 2 hours | Abolished at 60 out of 61 junctions |
NCTs are indicative of ATP release, a co-transmitter with norepinephrine. Data from Brain KL, Cunnane TC. Br J Pharmacol. 2008 Feb;153(4):831-9.[9][10]
Experimental Protocols
Protocol 1: Inhibition of Neurally-Evoked Contractions in Isolated Vas Deferens
This protocol details the procedure for observing the inhibitory effect of this compound on neurotransmitter release in an isolated smooth muscle preparation, the guinea-pig or rat vas deferens.
Materials:
-
Guinea pig or rat
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit Solution (see recipe below)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Isolated organ bath system with force transducer
-
Electrical field stimulation electrodes
-
This compound tosylate
-
Norepinephrine (for control responses)
-
Data acquisition system
Physiological Salt Solution (Krebs-Henseleit) Recipe:
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25 |
| Glucose | 11.1 |
Continuously aerate with carbogen to maintain a pH of ~7.4.[11]
Procedure:
-
Tissue Dissection: Euthanize the animal according to approved institutional guidelines. Carefully dissect the vas deferens, cleaning away excess connective tissue.
-
Mounting: Suspend the tissue in the organ bath containing PSS maintained at 37°C and continuously bubbled with carbogen. Attach one end of the tissue to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a basal resting tension (e.g., 0.5-1 gram). Wash the tissue with fresh PSS every 15-20 minutes.
-
Control Responses: Elicit contractions using electrical field stimulation (EFS). Typical parameters are biphasic square-wave pulses of 1 ms duration, at a frequency of 0.1-20 Hz, delivered for 5-10 seconds.[12] Obtain a stable frequency-response curve.
-
This compound Incubation: Add this compound to the organ bath at the desired concentration (e.g., 1-10 µg/mL).[13] Allow the tissue to incubate for at least 30-60 minutes.
-
Post-Bretylium Responses: Repeat the EFS frequency-response curve in the presence of this compound.
-
Data Analysis: Compare the amplitude of the neurally-evoked contractions before and after the addition of this compound. A significant reduction in the contractile response indicates adrenergic neuron blockade.
Protocol 2: [³H]-Norepinephrine Uptake and Release Assay
This protocol describes a method to quantify the effect of this compound on the uptake and stimulus-evoked release of norepinephrine from adrenergic nerve terminals using radiolabeled norepinephrine.
Materials:
-
Isolated tissue preparation with dense sympathetic innervation (e.g., rat heart slices, vas deferens) or cultured sympathetic neurons (e.g., SK-N-BE(2)C cells).[14]
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Norepinephrine
-
This compound tosylate
-
Stimulation buffer (e.g., KRH buffer with high K⁺ concentration)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Tissue/Cell Preparation: Prepare tissue slices or culture cells according to standard laboratory protocols.
-
[³H]-Norepinephrine Loading: Incubate the tissue/cells with KRH buffer containing a known concentration of [³H]-Norepinephrine (e.g., 20 nM) for a defined period (e.g., 60 minutes) to allow for uptake into the adrenergic nerve terminals.[14]
-
Wash: Wash the tissue/cells multiple times with fresh KRH buffer to remove extracellular [³H]-Norepinephrine.
-
This compound Treatment: Incubate the loaded tissue/cells with KRH buffer containing various concentrations of this compound for a specified time.
-
Basal Release: Collect the buffer from a set of samples to measure the basal (spontaneous) release of [³H]-Norepinephrine.
-
Stimulated Release: To evoke neurotransmitter release, replace the buffer with a stimulation buffer (e.g., high K⁺ KRH buffer). Collect the supernatant after a short incubation period.
-
Quantification: Add the collected supernatants to scintillation vials with scintillation fluid. Lyse the remaining cells/tissue and collect the lysate to determine the total incorporated radioactivity.
-
Data Analysis: Measure the radioactivity in all samples using a liquid scintillation counter. Express the released [³H]-Norepinephrine as a percentage of the total incorporated radioactivity. Compare the stimulated release in the presence and absence of this compound to determine its inhibitory effect.
Visualizations
References
- 1. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: relations between plasma concentrations and pharmacologic actions in high-frequency ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 4. The actions of this compound: Adrenergic neurone blocking and other effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C11H17BrN+ | CID 2431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Competitive inhibition of acetylcholinesterase by this compound: possible mechanism for its induction of norepinephrine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serial electrophysiologic effects of this compound in man and their correlation with plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound abolishes neurotransmitter release without necessarily abolishing the nerve terminal action potential in sympathetic terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound abolishes neurotransmitter release without necessarily abolishing the nerve terminal action potential in sympathetic terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Contractile responses of the rat vas deferens after epithelium removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. THE ACTIONS OF this compound: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosage Considerations for Bretylium in Canine Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bretylium Tosylate in canine models of cardiac arrhythmia. The following sections detail dosage considerations, experimental protocols, and the underlying mechanism of action, offering a practical guide for researchers in the field of cardiovascular drug development.
Introduction
This compound Tosylate is a quaternary ammonium compound historically used as a class III antiarrhythmic agent.[1] Its primary utility in research settings lies in its potent antifibrillatory effects, making it a valuable tool in the study of ventricular fibrillation and other life-threatening arrhythmias.[1] Canine models are frequently employed in cardiovascular research due to the physiological similarities of the canine heart to the human heart. Understanding the appropriate dosage and experimental design is critical for obtaining reliable and reproducible data in these models.
Dosage and Administration
The effective dosage of this compound in canine arrhythmia models varies depending on the specific experimental goals, the type of arrhythmia being induced, and the route of administration. The following table summarizes dosages cited in various studies.
| Arrhythmia Model | Dosage | Route of Administration | Key Findings | Reference |
| Ventricular Tachycardia (Post-Myocardial Infarction) | 5 mg/kg every 12 hours | Intravenous (IV) | Prevented the induction of ventricular tachycardia. | [2] |
| Ventricular Fibrillation (Ischemia-Induced) | Not specified in abstract | Not specified in abstract | This compound prevents ventricular fibrillation resulting from ischemia at a site distant to prior myocardial infarction. | [3] |
| Reperfusion Arrhythmias | 5 mg/kg | Intravenous (IV) | Amiodarone was found to be more effective than this compound in suppressing reperfusion arrhythmias. | [4] |
| Hypothermia-Induced Ventricular Fibrillation | 6 mg/kg (bolus) | Intravenous (IV) | Increased the ventricular fibrillation threshold during rewarming. | [5] |
| Hypothermic Ventricular Fibrillation | 5 mg/kg | Intravenous (IV) | Not significantly better than placebo in improving resuscitation rate in this specific model. | [6] |
| Vagally-Mediated Atrial Fibrillation | 2.5 mg/kg (single rapid bolus) | Intravenous (IV) | Rapidly converted all episodes of atrial fibrillation. | [7] |
| General Ventricular Fibrillation/Unstable Tachycardia | 5-10 mg/kg (rapid bolus) | Intravenous (IV) | Recommended initial dose, may be repeated and increased. | [8][9][10] |
| Stable Ventricular Tachycardia | 5-10 mg/kg over 8+ minutes | Intravenous (IV) | Recommended initial dose, can be followed by maintenance infusions. | [8][9][10] |
| General Ventricular Arrhythmias | 5-10 mg/kg | Intramuscular (IM) | Can be repeated at 1-2 hour intervals. | [8][9] |
Note: Dosage intervals should be increased in subjects with renal impairment as this compound is primarily excreted by the kidneys.[8][9]
Experimental Protocols
The following are generalized protocols for inducing and studying arrhythmia in canine models, incorporating the use of this compound.
Myocardial Infarction-Induced Arrhythmia Model
This model is used to study arrhythmias arising from ischemic heart tissue.
Protocol:
-
Anesthesia and Surgical Preparation: Anesthetize the canine subject following institutionally approved protocols. Perform a thoracotomy to expose the heart.
-
Coronary Artery Ligation: Ligate a major coronary artery, such as the left anterior descending (LAD) artery, to induce myocardial infarction. The duration of ligation can vary depending on the desired severity of injury.
-
Reperfusion (Optional): In some models, the ligature is released after a set period to simulate reperfusion injury, a common trigger for arrhythmias.[4]
-
Arrhythmia Monitoring: Continuously monitor the electrocardiogram (ECG) to detect the onset of ventricular arrhythmias.
-
This compound Administration: Once arrhythmias are established or as a prophylactic measure, administer this compound Tosylate at the desired dosage (e.g., 5 mg/kg IV).[2][4]
-
Data Collection: Record ECG data, hemodynamic parameters (e.g., blood pressure), and other relevant physiological markers throughout the experiment.
Programmed Electrical Stimulation (PES) for Arrhythmia Induction
PES is a technique used to assess the vulnerability of the myocardium to reentrant arrhythmias.
Protocol:
-
Animal Preparation: Prepare the animal as described in the myocardial infarction model (anesthesia and surgical exposure of the heart).
-
Electrode Placement: Place stimulating and recording electrodes on the ventricular epicardium.
-
Stimulation Protocol: Deliver a series of programmed electrical stimuli with varying coupling intervals and numbers of extrastimuli to induce ventricular tachycardia or fibrillation.
-
This compound Administration: Administer this compound Tosylate intravenously prior to or after initial PES to assess its effect on arrhythmia inducibility. A common dose is 5 mg/kg.[2]
-
Endpoint Measurement: The primary endpoint is typically the ability or inability to induce sustained ventricular arrhythmias after drug administration.
Mechanism of Action
This compound exhibits a complex mechanism of action, primarily categorized as a Class III antiarrhythmic. Its effects are twofold:
-
Initial Norepinephrine Release: Upon administration, this compound causes an initial release of norepinephrine from adrenergic nerve terminals. This can lead to a transient increase in heart rate and blood pressure.[1][11]
-
Adrenergic Blockade: Following the initial release, this compound blocks the further release of norepinephrine from sympathetic nerve endings.[12][13] This adrenergic blockade is thought to contribute to its antiarrhythmic effects.
-
Potassium Channel Blockade: The primary Class III action of this compound is the blockade of potassium channels, which leads to a prolongation of the action potential duration and the effective refractory period in ventricular muscle fibers.[11][12] This makes the myocardium less susceptible to reentrant arrhythmias.
Visualizations
Signaling Pathway of this compound
Caption: this compound's dual mechanism of action on sympathetic neurons and cardiac myocytes.
Experimental Workflow for Canine Arrhythmia Model
Caption: A typical experimental workflow for evaluating this compound in a canine arrhythmia model.
References
- 1. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Prevention of ventricular fibrillation by this compound in a conscious canine model of sudden coronary death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amiodarone versus this compound for suppression of reperfusion arrhythmias in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound tosylate on ventricular fibrillation threshold during hypothermia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amiodarone and this compound in the treatment of hypothermic ventricular fibrillation in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vagally-mediated atrial fibrillation in dogs: conversion with this compound tosylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound.com [this compound.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. drugs.com [drugs.com]
- 11. This compound (this compound Tosylate Injection ): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. This compound | C11H17BrN+ | CID 2431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: In Vitro Assays to Measure Bretylium's Effect on Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bretylium is a quaternary ammonium compound historically used as an antiarrhythmic agent. In the research setting, it serves as a valuable pharmacological tool for its selective ability to inhibit neurotransmitter release from sympathetic adrenergic neurons.[1][2][3] This property allows for the targeted investigation of sympathetic nervous system function and the mechanisms of neurotransmission. This compound's primary mechanism of action involves an initial transient release of norepinephrine, followed by a sustained blockade of further release.[3][4][5] It is actively taken up into sympathetic nerve terminals by the norepinephrine transporter (NET).[6] Once inside, it is believed to exert its inhibitory effect downstream of voltage-gated calcium influx, without necessarily preventing the nerve terminal action potential.[1][2]
These application notes provide detailed protocols for in vitro assays designed to measure and characterize the effects of this compound on neurotransmitter release. The described methods are essential for researchers studying sympathetic neurotransmission, screening for novel adrenergic-blocking agents, and investigating the molecular machinery of exocytosis.
Data Presentation
The following tables summarize quantitative data on the effects of this compound from in vitro studies.
Table 1: Effect of this compound on Neuroeffector Calcium Transients (NCTs) in Mouse Vas Deferens
| Parameter | Value | Conditions | Reference |
| This compound Concentration | 10 µM | Mouse isolated vas deferens | [1][2] |
| Duration of Exposure | 2 hours | Field stimulation | [1][2] |
| Effect on NCTs | Abolished at 60 out of 61 junctions | Measurement of purinergic transmission | [1][2] |
Table 2: Electrophysiological Effects of this compound on Sympathetic Nerve Terminals
| Parameter | Change | Conditions | Reference |
| Action Potential Delay | Increased by 2 ± 0.4 ms | 10 µM this compound for 60-90 min | [1] |
| Absolute Refractory Period | Increased by 4 ± 2 ms | 10 µM this compound | [1][2] |
Table 3: Historical Data on this compound's Effect on Norepinephrine Output
| Preparation | This compound Dose | Stimulation | Effect on Norepinephrine Output | Reference |
| Cat Spleen (in vivo) | 5 mg/kg | 25 stimuli/sec for 60 sec | Reduced output per stimulus | [7] |
| Cat Spleen (in vivo) | 10 mg/kg | 25 stimuli/sec for 10 sec | Reduced output per stimulus | [7] |
Experimental Protocols
Protocol 1: Calcium Imaging of Neurotransmitter Release from Sympathetic Neurons in Mouse Vas Deferens
This protocol details a method to assess the effect of this compound on purinergic neurotransmitter release by monitoring neuroeffector calcium transients (NCTs) in smooth muscle cells of the mouse vas deferens. This assay provides a functional measure of neurotransmitter release from adjacent sympathetic nerve terminals.[1][2]
Materials:
-
Male mice (e.g., BALB/c)
-
Dissection microscope
-
Carbogen gas (95% O2, 5% CO2)
-
Physiological salt solution (PSS) containing (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 NaH2PO4, 25 NaHCO3, and 11 glucose, bubbled with carbogen.
-
Calcium indicator dye (e.g., Fluo-4 AM or Oregon Green BAPTA-1 AM)
-
Pluronic F-127
-
This compound tosylate
-
Confocal microscope with a 488 nm laser line and time-lapse imaging capabilities
-
Field stimulation electrodes
-
Data analysis software
Procedure:
-
Tissue Dissection:
-
Euthanize a mouse according to approved animal care protocols.
-
Dissect the vas deferens in a petri dish containing cold, carbogen-aerated PSS.
-
Carefully clean the tissue of fat and connective tissue under a dissection microscope.
-
Pin the vas deferens to the bottom of a silicone-lined recording chamber.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator (e.g., 5 µM Fluo-4 AM) with 0.02% Pluronic F-127 in PSS.
-
Incubate the tissue in the loading solution for 45-60 minutes at room temperature, protected from light, while continuously bubbling with carbogen.
-
Wash the tissue with fresh PSS for at least 30 minutes to allow for de-esterification of the dye.
-
-
Microscopy and Stimulation:
-
Mount the recording chamber on the stage of the confocal microscope.
-
Perfuse the tissue with carbogen-aerated PSS at a constant rate.
-
Position the field stimulation electrodes on either side of the tissue.
-
Identify a region of interest containing smooth muscle cells.
-
-
Data Acquisition:
-
Acquire baseline fluorescence images.
-
Deliver a train of electrical stimuli (e.g., 10 pulses at 10 Hz) to evoke neurotransmitter release and record the resulting NCTs in the smooth muscle cells.
-
Establish a stable baseline response by repeating the stimulation protocol several times.
-
Introduce this compound (e.g., 10 µM) into the perfusing solution.
-
Continue to deliver electrical stimuli at regular intervals (e.g., every 10 minutes) for up to 2 hours, recording the NCTs at each time point.
-
-
Data Analysis:
-
Measure the amplitude and frequency of NCTs before and after the application of this compound.
-
Express the change in NCT amplitude as a percentage of the baseline response.
-
Plot the time course of this compound's inhibitory effect.
-
Protocol 2: Superfusion of Isolated Tissue to Measure [³H]-Norepinephrine Release
This protocol is a classic method to directly measure the release of radiolabeled norepinephrine from an isolated tissue, such as the rabbit pulmonary artery.[8]
Materials:
-
Isolated tissue (e.g., rabbit pulmonary artery strips)
-
[³H]-Norepinephrine
-
Physiological salt solution (PSS)
-
Superfusion apparatus with a temperature-controlled chamber
-
Field stimulation electrodes
-
This compound tosylate
-
Scintillation counter and scintillation fluid
-
Fraction collector
Procedure:
-
Tissue Preparation and Loading:
-
Prepare strips of the rabbit pulmonary artery and mount them in the superfusion chamber.
-
Perfuse the tissue with PSS.
-
Load the tissue with [³H]-Norepinephrine by incubating it in PSS containing a known concentration of the radiotracer for a specified period (e.g., 60 minutes).
-
-
Washout:
-
Wash the tissue with fresh PSS for an extended period (e.g., 90 minutes) to remove unbound [³H]-Norepinephrine. Collect the superfusate in fractions to monitor the washout curve.
-
-
Stimulation and Drug Application:
-
Once a stable baseline of [³H] efflux is achieved, collect several baseline fractions.
-
Induce neurotransmitter release by electrical field stimulation (e.g., two periods of stimulation, S1 and S2).
-
Introduce this compound into the superfusion medium after the first stimulation period (S1).
-
Perform the second stimulation (S2) in the presence of this compound.
-
Collect the superfusate in fractions throughout the stimulation periods.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity in each collected fraction using a scintillation counter.
-
Calculate the fractional release of [³H]-Norepinephrine for each stimulation period (the amount of radioactivity released above baseline as a percentage of the total radioactivity in the tissue at the time of stimulation).
-
Determine the S2/S1 ratio. A ratio of less than 1 indicates an inhibitory effect of the drug.
-
Compare the S2/S1 ratio in the presence of this compound to a control experiment without the drug.
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound's action on neurotransmitter release.
Caption: Workflow for Calcium Imaging of Neurotransmitter Release.
Caption: Workflow for [³H]-Norepinephrine Release Superfusion Assay.
References
- 1. This compound abolishes neurotransmitter release without necessarily abolishing the nerve terminal action potential in sympathetic terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound abolishes neurotransmitter release without necessarily abolishing the nerve terminal action potential in sympathetic terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The actions of this compound: Adrenergic neurone blocking and other effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE ACTIONS OF this compound: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The release of H3-norepinephrine in arterial strips studied by the technique of superfusion and transmural stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Bretylium on Cardiac Purkinje Fibers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the electrophysiological effects of bretylium on isolated cardiac Purkinje fibers. The protocols outlined below cover the isolation of Purkinje fibers and the subsequent intracellular recording of action potentials to quantitatively assess the impact of this compound.
Introduction
This compound is classified as a class III antiarrhythmic agent, known for its complex mechanism of action that includes an initial sympathomimetic effect followed by adrenergic neuronal blockade.[1][2] Its primary antiarrhythmic effect is attributed to the prolongation of the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues, including Purkinje fibers.[1][2][3] This is primarily achieved through the blockade of voltage-gated potassium channels.[4][5] Understanding the precise electrophysiological effects of this compound on Purkinje fibers is crucial for elucidating its antiarrhythmic and proarrhythmic potential.
Data Presentation
The following table summarizes the quantitative effects of this compound tosylate on the action potential duration of canine Purkinje fibers.
| Parameter | Control | This compound Tosylate (20 mg/liter) | Reference |
| Action Potential Duration | Baseline | Prolonged | [1] |
| Effective Refractory Period | Baseline | Prolonged | [1] |
Note: Specific numerical values for action potential duration (e.g., APD50, APD90) were not available in the public domain literature reviewed. The data indicates a qualitative prolongation.
Experimental Protocols
Isolation of Cardiac Purkinje Fibers (Adapted from Porcine and Canine Models)
This protocol describes a method for isolating single Purkinje cells or intact fibers suitable for electrophysiological studies.
Materials:
-
Freshly excised mammalian heart (e.g., porcine or canine)
-
Ca2+-free Tyrode solution (in mmol/l): NaCl 130, KCl 5.4, KH2PO4 1.2, MgSO4 1.2, HEPES 6, Glucose 10; pH adjusted to 7.2 with NaOH.[6]
-
Enzyme solution: Ca2+-free Tyrode solution containing Collagenase A (1.0–1.5 mg/ml) and Protease XIV (0.1 mg/ml).[6]
-
Low-Ca2+ Tyrode solution: Ca2+-free Tyrode solution supplemented with 0.18 mmol/l CaCl2.[6]
-
Normal Tyrode solution (in mmol/l): NaCl 137, KCl 5.4, MgCl2 0.5, CaCl2 1.8, HEPES 11.8, Glucose 10; pH adjusted to 7.2 with NaOH.[6]
-
Dissection microscope and tools
-
Water bath
-
Inverted microscope
Procedure:
-
Immediately after excision, place the heart in ice-cold Ca2+-free Tyrode solution.
-
Under a dissection microscope, carefully dissect free-running Purkinje fibers from the endocardial surface of the ventricles.
-
Transfer the isolated fibers to the enzyme solution and incubate at 37°C in a shaking water bath for 20-40 minutes, or until the fibrous sheath is digested.[6]
-
Gently triturate the tissue with a Pasteur pipette to release single cells or small fiber bundles.
-
To stop the digestion, add an equal volume of low-Ca2+ Tyrode solution.
-
Allow the cells/fibers to settle, then carefully aspirate the supernatant and resuspend the pellet in fresh low-Ca2+ Tyrode solution. Repeat this washing step twice.
-
Finally, resuspend the cells/fibers in normal Tyrode solution and store at room temperature for use within 90 minutes.[6]
Intracellular Action Potential Recording
This protocol outlines the methodology for recording intracellular action potentials from isolated Purkinje fibers using sharp microelectrodes.
Materials:
-
Isolated Purkinje fibers
-
Recording chamber continuously superfused with normal Tyrode solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Glass microelectrodes (resistance 10-30 MΩ) filled with 3 M KCl.
-
Micromanipulator
-
Intracellular amplifier
-
Stimulator for delivering electrical stimuli.
-
Oscilloscope and data acquisition system.
-
This compound tosylate stock solution.
Procedure:
-
Mount the isolated Purkinje fiber in the recording chamber and allow it to equilibrate for at least 30 minutes.
-
Using the micromanipulator, carefully impale a Purkinje fiber cell with a glass microelectrode. A stable resting membrane potential of approximately -70 mV to -90 mV should be observed.[7]
-
Pace the preparation at a constant cycle length (e.g., 1000 ms) using the stimulator to elicit action potentials.
-
Record baseline action potentials for a stable period. Key parameters to measure include:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum upstroke velocity (Vmax)
-
Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)
-
-
Introduce this compound tosylate into the superfusion solution at the desired concentration (e.g., 20 mg/liter).[1]
-
Allow the drug to equilibrate for at least 20-30 minutes, or until a steady-state effect is observed.
-
Record action potentials in the presence of this compound and analyze the same parameters as in the baseline condition.
-
A washout period with drug-free Tyrode solution can be performed to assess the reversibility of the drug's effects.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound's effects.
Signaling Pathway of this compound's Effect on Purkinje Fiber Action Potential
Caption: this compound's action on ion channels and the action potential.
References
- 1. Membrane action and catecholamine release action of this compound tosylate in normoxic and hypoxic canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. This compound | C11H17BrN+ | CID 2431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Isolation and characterization of single canine cardiac purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of Bretylium in Chronic Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bretylium tosylate is a quaternary ammonium compound classified as a Class III antiarrhythmic agent. Its primary mechanism of action involves the inhibition of norepinephrine release from adrenergic nerve terminals, effectively causing a chemical sympathectomy.[1][2][3][4] While its acute effects in managing ventricular arrhythmias are documented, there is a notable scarcity of publicly available data from chronic, long-term administration studies in animal models. These application notes and protocols are designed to summarize the limited existing information and provide a framework for designing future chronic studies.
Disclaimer: The following protocols are synthesized from available short-term study data and general principles of animal research due to the limited availability of detailed chronic this compound administration studies in the public domain. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant institutional and national guidelines for animal welfare.
Summary of Quantitative Data from a Long-Term Administration Study
One of the few studies suggesting long-term administration of this compound utilized a totally implantable pump for continuous intravenous infusion in dogs. The primary quantitative data from the abstract of this study are summarized below.
| Parameter | Animal Model | Administration Route | Dosage | Steady-State Plasma Concentration | Study Duration | Reference |
| This compound Delivery | Dog | Continuous Intravenous Infusion (via implantable pump) | 13 mg/kg/day | 0.8 µg/mL (range: 0.4 to 1.4 µg/mL) | Not explicitly stated, described as "long-term" | [5] |
Signaling Pathway of this compound's Action on Adrenergic Neurons
This compound's primary effect is on the sympathetic nervous system. It is taken up into the presynaptic adrenergic neuron via the norepinephrine transporter (NET). Initially, this can cause a transient release of norepinephrine, leading to sympathomimetic effects. Subsequently, this compound inhibits further norepinephrine release in response to nerve impulses.[1][2][3][6][7]
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. THE ACTIONS OF this compound: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The actions of this compound: adrenergic neurone blocking and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C11H17BrN+ | CID 2431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Long-term intravenous infusion of antiarrhythmic drugs using a totally implanted drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The actions of this compound: Adrenergic neurone blocking and other effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Bretylium-Induced Hypotension in Animal Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage bretylium-induced hypotension in animal experiments.
Troubleshooting Guides
Issue: Sudden and Severe Drop in Blood Pressure After this compound Administration
Immediate Steps:
-
Confirm Hypotension: Ensure blood pressure readings are accurate. Check the placement and function of monitoring equipment.
-
Ensure Animal is Supine: If not already, immediately place the animal in a supine position to maximize venous return.[1][2]
-
Administer Fluid Bolus: Rapidly administer an isotonic crystalloid solution. For dogs, a typical bolus is 10-20 mL/kg over 15 minutes. For cats, use a more conservative bolus of 5-10 mL/kg.[3][4] If the response is inadequate or transient, a colloid solution can be considered.
-
Initiate Vasopressor Support: If hypotension persists after fluid resuscitation, begin a constant rate infusion (CRI) of a vasopressor.
-
Continuous Monitoring: Continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) to assess the response to interventions and adjust as necessary.
Experimental Protocol: Emergency Management of Severe this compound-Induced Hypotension
-
Animal Preparation: The animal should be appropriately instrumented for continuous monitoring of arterial blood pressure and ECG. Venous access should be established and maintained.
-
Induction of Hypotension: Administer this compound at the desired experimental dose.
-
Intervention Trigger: If mean arterial pressure (MAP) drops below 60 mmHg or systolic arterial pressure (SAP) drops below 90 mmHg, initiate the following steps.
-
Fluid Resuscitation:
-
Administer a bolus of Lactated Ringer's solution or 0.9% saline at 15 mL/kg (for dogs) or 7 mL/kg (for cats) intravenously over 15 minutes.
-
Re-assess blood pressure. If the response is inadequate, a second bolus may be administered.
-
-
Vasopressor Infusion (if necessary):
-
Prepare a dopamine infusion by diluting it in 5% dextrose in water (D5W) to a concentration of 200 µg/mL.[10]
-
Begin the infusion at a rate of 7.5 µg/kg/min.
-
Titrate the infusion rate every 5-10 minutes based on the blood pressure response, up to a maximum of 20 µg/kg/min.
-
-
Data Collection: Record blood pressure, heart rate, and any arrhythmias at baseline, after this compound administration, after each fluid bolus, and at regular intervals during the vasopressor infusion.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced hypotension?
A1: this compound-induced hypotension has a biphasic mechanism. Initially, it causes a transient release of norepinephrine from adrenergic nerve terminals, which can lead to a brief period of hypertension. This is followed by a prolonged blockade of norepinephrine release, resulting in a state similar to a chemical sympathectomy, leading to vasodilation and a drop in blood pressure.[11][12]
Q2: Can I prevent this compound-induced hypotension?
A2: While complete prevention may not be possible due to its mechanism of action, certain measures can mitigate the severity of hypotension. Prophylactic fluid loading prior to this compound administration may help maintain blood pressure. Some early research by Bacaner suggested that a higher dose of this compound (30 mg/kg) might cause less hypotension than a lower dose (5 mg/kg), although this requires further investigation.[13]
Q3: Is there a specific dose of this compound that is more likely to cause hypotension?
A3: Interestingly, some clinical observations suggest that lower doses of this compound (e.g., 5 mg/kg) may be associated with a higher incidence of significant hypotension compared to higher doses (e.g., 30 mg/kg).[13] However, this is not definitively established and may vary between species and experimental conditions. It is crucial to monitor blood pressure closely regardless of the dose administered.
Q4: How long does this compound-induced hypotension typically last?
A4: The duration of hypotension can be prolonged, lasting for several hours.[14] The recovery time will depend on the dose of this compound administered, the animal species, and the supportive care provided.
Q5: Are there any contraindications for using vasopressors to treat this compound-induced hypotension?
A5: this compound can enhance the pressor effects of catecholamines like dopamine and norepinephrine.[2] Therefore, it is crucial to start with a dilute solution of the vasopressor and titrate the dose carefully while closely monitoring blood pressure to avoid an exaggerated hypertensive response.
Data Presentation
Table 1: Quantitative Data on this compound-Induced Hypotension in Animal Models
| Animal Model | This compound Dose | Route of Administration | Observed Blood Pressure Change | Reference |
| Cat | 5-10 mg/kg | Intravenous | 30-60 mmHg drop in supine blood pressure | [1] |
| Cat | 1-3 mg/kg | Intravenous | Postural fall of 50-100 mmHg | [1] |
| Dog | 3 mg/kg | Intravenous | Initial hypertension followed by a gradual fall | [1] |
Table 2: Recommended Interventions for this compound-Induced Hypotension
| Intervention | Animal | Recommended Dose/Rate | Key Considerations |
| Fluid Therapy | |||
| Isotonic Crystalloids | Dog | 10-20 mL/kg IV bolus over 15 min | First-line treatment.[3] |
| Cat | 5-10 mL/kg IV bolus over 15 min | Use conservative volumes.[4] | |
| Colloids | Dog | 5-10 mL/kg IV over 20 min | Consider if crystalloids are ineffective.[3] |
| Cat | 2-5 mL/kg IV over 20 min | Use with caution.[4] | |
| Vasopressor Support | |||
| Dopamine | Dog/Cat | 5-20 µg/kg/min CRI | Titrate to effect; monitor for arrhythmias.[3][5] |
| Norepinephrine | Dog/Cat | 0.1-2 µg/kg/min CRI | For severe, refractory hypotension.[6][8][9] |
Experimental Protocols
Protocol 1: Prophylactic Fluid Loading to Mitigate this compound-Induced Hypotension
-
Animal Preparation: Anesthetize and instrument the animal for continuous arterial blood pressure and ECG monitoring.
-
Baseline Measurement: Record stable baseline blood pressure and heart rate for at least 15 minutes.
-
Fluid Loading: Administer a balanced isotonic crystalloid solution (e.g., Lactated Ringer's) at 10 mL/kg intravenously over 30 minutes.
-
This compound Administration: Immediately following fluid loading, administer the experimental dose of this compound.
-
Monitoring: Continuously monitor and record blood pressure and heart rate for the duration of the experiment.
-
Data Analysis: Compare the magnitude and duration of hypotension in animals that received prophylactic fluid loading with a control group that did not.
Protocol 2: Titration of Dopamine for Reversal of this compound-Induced Hypotension
-
Animal Preparation and Induction of Hypotension: Follow steps 1 and 2 from the "Emergency Management" protocol.
-
Initiation of Dopamine Infusion: Once significant hypotension is established (MAP < 60 mmHg), begin a CRI of dopamine at 5 µg/kg/min.
-
Dose Titration:
-
Maintain the initial infusion rate for 10 minutes and record the blood pressure response.
-
If MAP remains below 70 mmHg, increase the infusion rate to 10 µg/kg/min.
-
Continue to increase the infusion rate in increments of 5 µg/kg/min every 10 minutes (up to a maximum of 20 µg/kg/min) until the target MAP (e.g., > 75 mmHg) is achieved and maintained.
-
-
Data Collection: Record blood pressure, heart rate, and ECG at each infusion rate.
-
Data Analysis: Determine the effective dose of dopamine required to reverse this compound-induced hypotension in the specific animal model.
Signaling Pathways
References
- 1. THE ACTIONS OF this compound: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 4. The Fluid Resuscitation Plan in Animals - Therapeutics - MSD Veterinary Manual [msdvetmanual.com]
- 5. Constant Rate Infusions in Small Animal Anesthesia: A Guide to the Practitioner - WSAVA 2015 Congress - VIN [vin.com]
- 6. dvm360.com [dvm360.com]
- 7. Prolonged infusion of norepinephrine in the conscious dog: effects on blood pressure, heart rate, renin, angiotensin II, and aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of dose escalating of norepinephrine in healthy dogs anesthetized with isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemodynamic effects of continuous norepinephrine infusion in dogs with and without hyperkinetic endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recognizing Patient Trends: When to Watch and When to Intervene - WSAVA 2015 Congress - VIN [vin.com]
- 11. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is New in Pharmacologic Therapy for Cardiac Resuscitation? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The actions of this compound: Adrenergic neurone blocking and other effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Initial Sympathomimetic Effect of Bretylium in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the initial sympathomimetic effect of Bretylium in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, focusing on its initial sympathomimetic phase.
| Problem | Probable Cause | Recommended Solution & Experimental Protocol |
| Unexpectedly high initial blood pressure spike. | This compound administration causes an initial, transient release of norepinephrine from adrenergic nerve terminals, leading to a temporary increase in blood pressure.[1][2] This effect can be more pronounced with rapid intravenous injection.[1][2] | 1. Slow Infusion: Administer this compound via a slow intravenous infusion over at least 8 minutes to mitigate the rapid release of norepinephrine.[1][3] 2. Pre-treatment with an Alpha-Adrenergic Antagonist: Administer an alpha-blocker, such as phentolamine, prior to this compound to competitively block the effects of the released norepinephrine on vascular smooth muscle. Experimental Protocol: In a canine model, pre-treatment with phentolamine can prevent the initial pressor response to this compound. Administer phentolamine (e.g., 1-5 mg/kg, IV) 15-20 minutes before this compound administration. Continuously monitor arterial blood pressure. |
| Tachycardia or other arrhythmias following this compound administration. | The initial release of catecholamines can lead to increased heart rate and may provoke arrhythmias, especially in sensitive models.[1] | 1. Beta-Adrenergic Blockade: Co-administer a beta-blocker, such as propranolol, to counteract the chronotropic and inotropic effects of the released norepinephrine on the heart. Experimental Protocol: In a canine model, propranolol can be administered (e.g., 0.2-0.5 mg/kg, IV) 15-20 minutes prior to this compound. Monitor heart rate and ECG continuously. 2. Combined Alpha and Beta Blockade: For comprehensive management of both hypertensive and tachycardic effects, consider pre-treatment with a mixed alpha- and beta-blocker like labetalol. Experimental Protocol: Administer labetalol (e.g., 1-2 mg/kg, IV) 15-20 minutes before this compound. Monitor both blood pressure and heart rate closely. |
| Variable or inconsistent antiarrhythmic effects of this compound. | The initial sympathomimetic phase can mask or delay the onset of this compound's antiarrhythmic action. The antiarrhythmic effect typically appears after the initial norepinephrine release has subsided and adrenergic neuronal blockade is established.[1] | 1. Allow Sufficient Time for Onset: Ensure the experimental timeline accounts for the biphasic nature of this compound. The antiarrhythmic effects may not be apparent for 20 minutes to 2 hours after administration.[1][2] 2. Control for the Initial Phase: Utilize the pharmacological interventions described above (alpha and/or beta blockade) to create a more stable hemodynamic environment, allowing for a clearer assessment of this compound's direct antiarrhythmic properties. |
| Difficulty in measuring baseline physiological parameters after this compound administration. | The initial sympathomimetic surge alters baseline hemodynamic and neurochemical measurements, making it challenging to assess the subsequent effects of this compound. | 1. Establish a Stable Baseline: Record all baseline parameters (blood pressure, heart rate, plasma catecholamine levels) for a sufficient period before any drug administration. 2. Continuous Monitoring: Implement continuous monitoring of hemodynamic parameters throughout the experiment to capture the full biphasic response. 3. Timed Sampling for Catecholamines: If measuring plasma norepinephrine, collect samples at specific time points: baseline, during the expected peak of the sympathomimetic effect (e.g., 1-5 minutes post-injection), and after the adrenergic blockade is established (e.g., 30-60 minutes post-injection). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the initial sympathomimetic effect of this compound?
A1: this compound is taken up by adrenergic neurons and causes an initial, transient release of norepinephrine from the nerve terminals.[1] This sudden increase in norepinephrine in the synaptic cleft leads to the stimulation of adrenergic receptors, resulting in sympathomimetic effects such as increased heart rate, contractility, and blood pressure.[1][4]
Q2: How long does the initial sympathomimetic phase of this compound typically last?
A2: The initial sympathomimetic phase is generally short-lived, with the peak pressor response often observed within the first few minutes after intravenous administration.[4] The subsequent adrenergic neuronal blockade and hypotensive effects usually become apparent within 20 minutes to an hour.[1]
Q3: Can the initial sympathomimetic effect of this compound be completely abolished?
A3: Yes, in experimental settings, the initial sympathomimetic effects can be largely prevented by pre-treatment with appropriate adrenergic antagonists. Alpha-blockers like phentolamine can counteract the vasoconstriction and hypertensive effects, while beta-blockers like propranolol can mitigate the cardiac stimulation.[5]
Q4: Are there any drugs that can potentiate the initial sympathomimetic effect of this compound?
A4: Yes, monoamine oxidase inhibitors (MAOIs) can potentiate the effects of the released norepinephrine by preventing its breakdown, leading to a more pronounced and prolonged sympathomimetic response.[3] Therefore, co-administration of this compound and MAOIs should be avoided in experimental protocols unless this interaction is the subject of the investigation.
Q5: How can I accurately measure the norepinephrine release induced by this compound?
A5: Plasma norepinephrine levels can be quantified using techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[6] For real-time measurements in tissue, fast-scan cyclic voltammetry (FSCV) can be employed.[6] It is crucial to collect a baseline sample before this compound administration and then serial samples at timed intervals post-administration to capture the dynamic changes in norepinephrine concentration.
Data Presentation
Table 1: Hemodynamic Effects of this compound in Animal Models
| Animal Model | This compound Dose | Initial Hemodynamic Effect | Onset of Effect | Subsequent Hemodynamic Effect |
| Dog | 10 mg/kg, IV | Transient increase in mean arterial pressure | Within minutes | Hypotension |
| Cat | 3-10 mg/kg, IV | Temporary increase in blood pressure (up to 60 mm Hg) and tachycardia | Within minutes | Gradual fall in blood pressure (30-60 mm Hg below pre-injection level) within 30-60 minutes |
Note: The magnitude and duration of effects can vary based on the anesthetic used and the experimental conditions.
Experimental Protocols
Protocol for Mitigating this compound-Induced Hypertension with Phentolamine in a Rat Model
-
Animal Preparation: Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., urethane, 1.25 g/kg, IP). Cannulate the femoral artery for continuous blood pressure monitoring and the femoral vein for drug administration.
-
Baseline Recording: After a stabilization period of at least 20 minutes, record baseline mean arterial pressure (MAP) and heart rate (HR) for 10 minutes.
-
Phentolamine Administration: Administer phentolamine (2 mg/kg) intravenously.
-
This compound Administration: 15 minutes after phentolamine administration, infuse this compound tosylate (10 mg/kg) intravenously over a period of 8 minutes.
-
Data Collection: Continuously record MAP and HR throughout the experiment and for at least 60 minutes following the completion of the this compound infusion.
-
Control Group: A separate group of animals should receive a saline vehicle instead of phentolamine before the this compound infusion to serve as a control.
Protocol for Measuring Plasma Norepinephrine Levels Following this compound Administration
-
Animal Preparation: As described in the protocol above, with an additional cannula in the contralateral femoral artery for blood sampling.
-
Baseline Sample: After the stabilization period, collect a baseline blood sample (0.5 mL) into a chilled tube containing EDTA and sodium metabisulfite.
-
This compound Administration: Administer this compound tosylate (10 mg/kg) as a bolus IV injection.
-
Timed Blood Sampling: Collect subsequent blood samples at 1, 5, 15, 30, and 60 minutes post-Bretylium injection.
-
Sample Processing: Immediately after each collection, centrifuge the blood at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Norepinephrine Analysis: Quantify norepinephrine concentrations in the plasma samples using HPLC with electrochemical detection.
Visualizations
Caption: Signaling pathway of this compound's initial sympathomimetic effect.
Caption: Experimental workflow for managing this compound's initial effects.
Caption: Logical relationship for troubleshooting this compound's side effects.
References
- 1. drugs.com [drugs.com]
- 2. This compound.com [this compound.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. THE ACTIONS OF this compound: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast in vivo detection of myocardial norepinephrine levels in the beating porcine heart - PMC [pmc.ncbi.nlm.nih.gov]
Bretylium stability and storage conditions for laboratory use
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of bretylium for laboratory use. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What is the proper way to store this compound tosylate powder?
This compound tosylate is a white crystalline solid and should be stored in a tightly sealed container to prevent exposure to air and moisture.[1] For long-term stability, specific temperature conditions are recommended.
2. What are the recommended storage conditions for this compound tosylate solutions?
The stability of this compound tosylate in solution is dependent on the solvent and storage temperature. It is crucial to adhere to these guidelines to prevent degradation. Unused portions of single-dose solutions should be discarded.[2]
3. What are the signs of this compound tosylate degradation?
Visual inspection is the first step in identifying potential degradation. Look for changes in the physical appearance of the powder or solution. For quantitative analysis, chromatographic methods are employed.
-
Visual Cues: Discoloration, haze, or precipitation in solutions.[3]
-
Chemical Analysis: An increase in the levels of related compounds or a decrease in the concentration of this compound tosylate as determined by High-Performance Liquid Chromatography (HPLC).[4]
4. With which substances is this compound tosylate incompatible?
This compound tosylate is known to be incompatible with certain substances, which can lead to precipitation or chemical reactions.
-
Oxidizing agents: this compound tosylate is reactive with oxidizing agents.[1][5]
-
Phenytoin sodium: A precipitate forms immediately when phenytoin sodium is mixed with a this compound tosylate solution.[3]
5. Is this compound tosylate stable in common intravenous solutions?
Yes, studies have shown that this compound tosylate is stable and compatible with many common large-volume parenteral solutions, such as 5% dextrose injection, 0.9% sodium chloride injection, and lactated Ringer's injection, for extended periods when stored at room temperature under fluorescent light.[3][6][7] However, admixtures with mannitol should not be refrigerated, as mannitol may crystallize at lower temperatures.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound Tosylate Powder | Insufficient mixing or inappropriate solvent. | Use sonication to aid dissolution, especially in DMSO-based solvent systems.[8][9] Ensure the correct solvent is being used based on the desired concentration. |
| Precipitate Forms in Solution | Incompatibility with another component or crystallization due to low temperature. | Verify the compatibility of all components in the mixture. Avoid mixing with phenytoin sodium.[3] If using a mannitol solution, do not refrigerate.[6][7] |
| Discoloration of Solution | Degradation of this compound tosylate. | Discard the solution. Prepare a fresh solution using powder that has been stored correctly. Review storage conditions and solution preparation procedures to prevent future occurrences. |
| Inconsistent Experimental Results | Degradation of this compound tosylate stock solution. | Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[9] Verify the concentration of the stock solution using a validated analytical method like HPLC before use. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Tosylate
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Keep container tightly closed.[1][8] |
| Powder | 4°C | Not specified | Sealed storage, away from moisture.[9][10] |
| In Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[8] |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture.[9][10] |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture.[9][10] |
Table 2: Solubility of this compound Tosylate in Common Laboratory Solvents
| Solvent System | Concentration | Notes |
| Water | Soluble | Freely soluble in cold water.[1] |
| DMSO | 30 mg/mL (72.4 mM) | Sonication is recommended.[8] |
| DMSO | 100 mg/mL (241.34 mM) | Ultrasonic assistance is needed.[9][10] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (4.83 mM) | Sonication is recommended. Add solvents sequentially.[8] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.03 mM) | Ultrasonic assistance is needed. Add solvents sequentially.[9][10] |
| 10% DMSO + 90% Corn Oil | 2.5 mg/mL (6.03 mM) | Ultrasonic assistance is needed. Add solvents sequentially.[9][10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Tosylate Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound tosylate in DMSO.
Materials:
-
This compound Tosylate powder (MW: 414.36 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical centrifuge tubes
-
Vortex mixer
-
Sonicator
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Accurately weigh the desired amount of this compound tosylate powder using an analytical balance. For a 10 mM solution, this would be 4.1436 mg for 1 mL of solvent.
-
Transfer the weighed powder to a sterile conical tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the solid is not fully dissolved, place the tube in a sonicator bath and sonicate for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, the stock solution can be used immediately or aliquoted for storage.
-
For storage, dispense small volumes into cryovials to minimize freeze-thaw cycles and store at -20°C or -80°C as recommended.
Protocol 2: Stability Assessment of this compound Tosylate by HPLC
This protocol outlines a stability-indicating HPLC method adapted from the USP monograph for the quantification of this compound tosylate and the detection of its related compounds.[4]
Materials and Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 column (L11 packing), 4.6-mm × 25-cm
-
This compound Tosylate Reference Standard (RS)
-
Acetonitrile (HPLC grade)
-
Glacial acetic acid
-
Triethylamine
-
Sodium 1-octanesulfonate
-
Deionized water
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Mobile Phase: Prepare a filtered and degassed mixture of 0.01 M Sodium 1-octanesulfonate solution, acetonitrile, glacial acetic acid, and triethylamine (81:19:2:0.5). Adjustments may be necessary for system suitability.
-
Flow Rate: Approximately 1.9 mL per minute.
-
Detection Wavelength: 265 nm.
-
Injection Volume: Approximately 30 µL.
Procedure:
-
Preparation of 0.01 M Sodium 1-octanesulfonate solution: Dissolve 1.0814 g of sodium 1-octanesulfonate in 500 mL of deionized water.
-
Preparation of Standard Solution: Accurately weigh a quantity of USP this compound Tosylate RS and dissolve in the Mobile Phase to obtain a solution with a known concentration of about 20 µg/mL.
-
Preparation of Test Solution: Prepare a solution of the this compound tosylate sample to be tested in the Mobile Phase at a concentration of approximately 2 mg/mL.
-
System Suitability: Inject the Standard Solution multiple times. The relative standard deviation for replicate injections should not be more than 3.0%.
-
Analysis: Inject equal volumes of the Standard Solution and the Test Solution into the chromatograph. Record the chromatograms and measure the peak responses.
-
Data Interpretation: The stability of this compound tosylate is assessed by comparing the peak area of the this compound peak in the Test Solution over time. The appearance of new peaks or an increase in the area of existing impurity peaks indicates degradation. The relative retention times for known related compounds are approximately 0.25 for tosylate ion, 0.74 for o-bromobenzyldimethylamine, 1.0 for this compound, 1.27 for m-bromobenzyldimethylamine, and 1.40 for p-bromobenzyldimethylamine.
Visualizations
Caption: Workflow for HPLC-based stability testing of this compound.
Caption: Troubleshooting guide for inconsistent experimental results.
Caption: Factors contributing to the degradation of this compound tosylate.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. drugs.com [drugs.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound tosylate intravenous admixture compatibility. I: Stability in common large-volume parenteral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound tosylate | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing Bretylium Concentration for Cultured Neuron Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bretylium in cultured neuron experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neurons?
This compound (commonly available as this compound tosylate) is a quaternary ammonium compound historically used as a class III antiarrhythmic agent.[1] In neuroscience research, it is primarily used as a tool to selectively inhibit neurotransmitter release from sympathetic neurons.[2]
Its mechanism of action is twofold:
-
Adrenergic Neuronal Blockade: this compound is taken up into sympathetic neurons by the norepinephrine transporter (NET). Inside the neuron, it prevents the release of norepinephrine (noradrenaline) upon nerve stimulation.[2][3] This action is not immediate and is preceded by a transient, initial release of norepinephrine.[1][2][3]
-
Potassium Channel Blockade: this compound also blocks voltage-gated potassium channels, which contributes to its effect of prolonging the action potential duration.[4][5]
Q2: What is a typical starting concentration for this compound in cultured neuron experiments?
A good starting point for inhibiting neurotransmitter release is 10 µM . This concentration has been shown to be effective in abolishing neurotransmitter release in ex vivo sympathetic nerve preparations.[6] However, the optimal concentration will vary depending on the neuron type, culture density, and the specific experimental endpoint. A dose-response experiment is always recommended.
Q3: How should I prepare and store this compound tosylate for my experiments?
-
Solvent: this compound tosylate is freely soluble in water and can also be dissolved in dimethyl sulfoxide (DMSO).[3][7]
-
Stock Solution Preparation: For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO or sterile water. For example, a 10 mM stock solution can be prepared and then diluted to the final working concentration in your culture medium.
-
Storage: Store the powder at 2-8°C.[8] Stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for longer periods (e.g., 6 months).[7] Avoid repeated freeze-thaw cycles.
Q4: How long should I incubate my cultured neurons with this compound?
The onset of this compound's inhibitory action on norepinephrine release can be delayed. In clinical settings, the antiarrhythmic effect can take from 20 minutes to 2 hours to manifest.[3][9] For in vitro experiments, an incubation period of at least 60-90 minutes is recommended to observe significant effects on neuronal activity, with more complete blockade of neurotransmitter release occurring over 2 hours.[6]
Q5: What are the potential side effects of this compound on my cultured neurons?
The primary concern is potential cytotoxicity at higher concentrations or with prolonged exposure. It is crucial to perform viability assays to determine the toxic threshold in your specific neuronal culture system. Additionally, the initial release of norepinephrine can be excitotoxic to some neuronal populations or may confound experimental results.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibitory effect on neurotransmitter release is observed. | 1. Concentration too low: The effective concentration can vary between different neuron types and culture conditions. 2. Incubation time too short: The inhibitory effect of this compound is not immediate. 3. Norepinephrine transporter (NET) not expressed: this compound requires uptake via NET to be effective. The cultured neurons may not express sufficient levels of this transporter. 4. Degraded this compound stock solution. | 1. Perform a dose-response experiment, testing a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). 2. Increase the incubation time to at least 2 hours. 3. Verify the expression of NET in your cultured neurons using techniques like immunocytochemistry or Western blot. If NET is absent, this compound may not be a suitable tool for your experiment. 4. Prepare a fresh stock solution of this compound. |
| High variability in experimental results. | 1. Inconsistent incubation times. 2. Variable cell density across wells/dishes. 3. Biphasic effect of this compound: The initial norepinephrine release followed by blockade can introduce variability, especially at early time points. | 1. Ensure precise and consistent incubation times for all experimental conditions. 2. Ensure a homogenous cell seeding density. 3. Standardize the timing of your measurements to be well after the initial release phase (e.g., > 2 hours post-treatment). Consider pre-incubating with a low concentration of an adrenergic receptor antagonist if the initial release is a concern, though this may have confounding effects. |
| Increased neuronal death or signs of cytotoxicity. | 1. This compound concentration is too high. 2. Prolonged exposure to a high concentration. 3. Excitotoxicity from the initial norepinephrine release. 4. Solvent (e.g., DMSO) toxicity. | 1. Determine the IC50 for cytotoxicity using a viability assay (see Experimental Protocols section). Use concentrations well below the toxic threshold. 2. Reduce the incubation time or the concentration. 3. If excitotoxicity is suspected, consider co-treatment with an appropriate adrenergic receptor antagonist. 4. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control. |
| Unexpected increase in neuronal activity or neurotransmitter release. | 1. Observing the initial sympathomimetic phase: this compound causes a transient release of norepinephrine before it blocks further release.[1][2][3] | 1. This is an expected initial effect. If you are studying the inhibitory effects, ensure your measurements are taken after this initial phase has subsided (e.g., after 2 hours of incubation). |
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for In Vitro Experiments
| Parameter | Concentration Range | Notes |
| Effective Concentration (Inhibition of NE Release) | 10 - 100 µM | A starting concentration of 10 µM is recommended.[6] Higher concentrations may be needed depending on the cell type and density. |
| Potassium Channel Blockade | 50 µM - 5 mM | A higher concentration range is typically required to observe effects on potassium channels.[5] |
| Cytotoxicity | >100 µM (Varies) | The toxic concentration is highly dependent on the neuron type and culture duration. A viability assay is essential. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a [³H]-Norepinephrine Release Assay
This protocol is adapted from methods for measuring norepinephrine release from cultured neurons.[10][11]
Objective: To determine the dose-dependent effect of this compound on depolarization-evoked norepinephrine release.
Materials:
-
Cultured sympathetic neurons (e.g., superior cervical ganglion neurons) or other noradrenergic neuron types.
-
[³H]-Norepinephrine.
-
This compound tosylate.
-
Physiological salt solution (e.g., Krebs-Ringer buffer).
-
High potassium (depolarizing) salt solution (e.g., Krebs-Ringer with 56 mM KCl).
-
Scintillation vials and scintillation fluid.
-
Multi-well culture plates.
Procedure:
-
Labeling Neurons:
-
Plate neurons in multi-well plates and culture until mature.
-
Incubate the neurons with [³H]-Norepinephrine (e.g., 0.1-0.5 µCi/mL) in culture medium for 1-2 hours at 37°C. This allows for the uptake of the radiolabel into the norepinephrine stores.
-
-
Washing:
-
Gently aspirate the labeling medium.
-
Wash the cells three times with warm physiological salt solution to remove extracellular [³H]-Norepinephrine.
-
-
This compound Incubation:
-
Add physiological salt solution containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) to the wells. Include a vehicle control (e.g., DMSO at the highest concentration used for this compound dilution).
-
Incubate for 2 hours at 37°C.
-
-
Basal Release:
-
Collect the supernatant from each well into a scintillation vial. This represents the basal release.
-
Add fresh physiological salt solution to each well.
-
-
Stimulated Release:
-
Aspirate the physiological salt solution.
-
Add high potassium salt solution to each well to depolarize the neurons and stimulate release.
-
Incubate for 5-10 minutes at 37°C.
-
Collect the supernatant into a new set of scintillation vials. This represents the stimulated release.
-
-
Quantification:
-
Lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100) and collect the lysate to measure the remaining intracellular radioactivity.
-
Add scintillation fluid to all vials (basal release, stimulated release, and cell lysate).
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the fractional release for each well: (Stimulated Release cpm) / (Stimulated Release cpm + Lysate cpm).
-
Plot the fractional release against the this compound concentration to generate a dose-response curve and determine the IC₅₀.
-
Protocol 2: Assessing this compound Cytotoxicity using a Neuronal Viability Assay
This protocol provides a general method for assessing cell viability.[12][13][14][15][16]
Objective: To determine the concentration at which this compound becomes toxic to cultured neurons.
Materials:
-
Cultured neurons plated in a 96-well plate.
-
This compound tosylate.
-
Cell viability reagent (e.g., Calcein AM for live cells, Propidium Iodide for dead cells, or a resazurin-based reagent like PrestoBlue).
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Cell Plating: Plate neurons at a consistent density in a 96-well plate and allow them to mature.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is advisable to test a wide range of concentrations, from your expected effective concentration up to the mM range (e.g., 10 µM to 5 mM).
-
Include a vehicle control and an untreated control. A positive control for cell death (e.g., a high concentration of glutamate or staurosporine) is also recommended.
-
Replace the medium in the wells with the this compound-containing medium.
-
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 2 hours, 24 hours).
-
Viability Staining:
-
Prepare the viability staining solution according to the manufacturer's instructions (e.g., Calcein AM and Propidium Iodide in a suitable buffer).
-
Remove the treatment medium and gently wash the cells with a physiological buffer.
-
Add the staining solution to each well and incubate for the recommended time (typically 15-30 minutes) at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the chosen dyes (e.g., ~495/515 nm for Calcein AM and ~535/617 nm for Propidium Iodide).
-
Alternatively, capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the untreated control.
-
Plot cell viability against this compound concentration to determine the cytotoxic concentration (e.g., LC₅₀).
-
Protocol 3: Electrophysiological Recording of this compound's Effect on Potassium Channels
This protocol provides a general framework for using patch-clamp electrophysiology to study this compound's effects.[5][17][18][19]
Objective: To measure the effect of this compound on voltage-gated potassium currents in cultured neurons.
Materials:
-
Cultured neurons on coverslips.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
External and internal patch-clamp solutions.
-
This compound tosylate.
-
Perfusion system.
Procedure:
-
Preparation:
-
Prepare external and internal solutions for whole-cell voltage-clamp recording of potassium currents. The external solution should contain blockers for sodium and calcium channels (e.g., tetrodotoxin and cadmium chloride) to isolate potassium currents.
-
Prepare a stock solution of this compound that can be diluted into the external solution.
-
-
Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope.
-
Obtain a whole-cell patch-clamp recording from a healthy neuron.
-
Switch to voltage-clamp mode.
-
-
Baseline Measurement:
-
Apply a series of voltage steps (e.g., from a holding potential of -80 mV, step to potentials from -60 mV to +60 mV in 10 mV increments) to elicit voltage-gated potassium currents.
-
Record the baseline currents for a stable period.
-
-
This compound Application:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to take effect (e.g., 5-10 minutes).
-
-
Post-Treatment Measurement:
-
Apply the same series of voltage steps and record the potassium currents in the presence of this compound.
-
-
Washout:
-
Perfuse the chamber with the drug-free external solution to see if the effect is reversible.
-
-
Data Analysis:
-
Measure the peak and steady-state current amplitudes at each voltage step before, during, and after this compound application.
-
Construct current-voltage (I-V) curves.
-
Analyze changes in channel kinetics (e.g., activation and inactivation rates).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in a sympathetic neuron terminal.
Caption: Workflow for optimizing this compound concentration.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. drugs.com [drugs.com]
- 4. The actions of this compound: adrenergic neurone blocking and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound tosylate on voltage-gated potassium channels in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive inhibition of acetylcholinesterase by this compound: possible mechanism for its induction of norepinephrine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound tosylate | TargetMol [targetmol.com]
- 8. Importance of interaction with adrenergic neurons for antifibrillatory action of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (Bretylol) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 10. Expression of the capacity to release [3H]norepinephrine by neural crest cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. Viability Assays for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-induced voltage-gated sodium current in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Voltage-gated potassium channels activated during action potentials in layer V neocortical pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potassium channels control the interaction between active dendritic integration compartments in layer 5 cortical pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tachyphylaxis to Bretylium in Prolonged Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during prolonged experimental studies involving Bretylium, with a specific focus on the phenomenon of tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quaternary ammonium compound historically used as a class III antiarrhythmic agent for life-threatening ventricular arrhythmias, such as ventricular fibrillation and ventricular tachycardia.[1][2][3] Its mechanism of action is two-fold:
-
Initial Norepinephrine Release: Upon administration, this compound is taken up by adrenergic nerve terminals and causes an initial release of norepinephrine, which can lead to a temporary sympathomimetic effect.[4]
-
Adrenergic Neuronal Blockade: Following the initial release, this compound blocks the release of norepinephrine from postganglionic sympathetic nerve terminals in response to nerve stimulation.[4][5] This "chemical sympathectomy" is a key component of its antiarrhythmic action.[6]
-
Class III Antiarrhythmic Action: this compound also directly affects the myocardium by prolonging the action potential duration and effective refractory period, characteristic of a Class III antiarrhythmic agent.[4][5]
Q2: What is tachyphylaxis, and how does it relate to this compound?
Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. In the context of prolonged studies with this compound, researchers may observe a diminished antiarrhythmic or hypotensive effect over time. This phenomenon is also referred to as drug tolerance. While this compound can be effective in acute settings, its efficacy may wane with continuous or long-term use.
Q3: What is the primary mechanism behind this compound tachyphylaxis?
The leading hypothesis for tachyphylaxis to this compound is the development of postganglionic denervation supersensitivity .[7] Prolonged blockade of norepinephrine release by this compound can cause the postsynaptic tissues (e.g., cardiac muscle) to become more sensitive to catecholamines. This increased sensitivity can counteract the effect of reduced norepinephrine release, leading to a diminished overall response to the drug. This supersensitivity is thought to be significant enough to offset the reduced norepinephrine output, particularly at lower frequencies of nerve stimulation.[7]
Q4: Are there other potential contributing factors to this compound tachyphylaxis?
While denervation supersensitivity is the primary mechanism cited, other factors could potentially contribute to the observed tachyphylaxis, including:
-
Receptor Upregulation: Chronic reduction in neurotransmitter release can lead to an increase in the number of postsynaptic adrenergic receptors.
-
Alterations in G-protein Coupling: Changes in the coupling efficiency between adrenergic receptors and their downstream G-proteins could enhance signaling in response to lower concentrations of norepinephrine.
-
Changes in Second Messenger Systems: Modifications in the adenylyl cyclase/cAMP pathway can also contribute to an amplified response to adrenergic stimulation.
Troubleshooting Guides
Issue 1: Diminished Antiarrhythmic Effect of this compound in a Prolonged In Vivo Study
Symptoms:
-
Initial successful suppression of induced arrhythmias.
-
Gradual return of arrhythmias despite continuous this compound infusion.
-
Requirement for increasing doses of this compound to achieve the same effect.
Possible Cause:
-
Development of tachyphylaxis due to postganglionic denervation supersensitivity.
Troubleshooting Steps:
-
Confirm Tachyphylaxis:
-
Dose-Response Assessment: If experimentally feasible, perform a dose-response curve for this compound at the beginning of the study and at a later time point when tachyphylaxis is suspected. A rightward shift in the curve indicates reduced potency.
-
Challenge with Adrenergic Agonist: Administer a low dose of an adrenergic agonist (e.g., norepinephrine, isoproterenol) and observe the response. An exaggerated response compared to baseline (before this compound administration) would support the hypothesis of denervation supersensitivity.
-
-
Mitigation Strategies:
-
Intermittent Dosing: If the experimental design allows, consider an intermittent dosing schedule rather than a continuous infusion. This may provide periods for the adrenergic system to recover and potentially reduce the development of supersensitivity.
-
Combination Therapy: Investigate the co-administration of a low dose of a beta-blocker. This could help to counteract the effects of receptor supersensitivity. Caution: This approach should be carefully designed and monitored to avoid excessive cardiac depression.
-
Dose Escalation: A planned, gradual increase in the dose of this compound may be necessary to maintain the desired therapeutic effect. However, be mindful of potential side effects, particularly hypotension.
-
Issue 2: Unpredictable Hypotensive Effects During Long-Term this compound Administration
Symptoms:
-
Initial, transient hypertension followed by hypotension.
-
Development of tolerance to the hypotensive effect over several days.[7]
-
Difficulty maintaining stable blood pressure in the experimental model.
Possible Cause:
-
The initial norepinephrine release causes transient hypertension, while the subsequent adrenergic blockade leads to hypotension. Tolerance to the hypotensive effect can develop unpredictably.
Troubleshooting Steps:
-
Monitoring:
-
Implement continuous blood pressure monitoring to track both the acute effects and the long-term trends.
-
-
Management of Hypotension:
-
Volume Expansion: In cases of significant hypotension, administration of intravenous fluids (e.g., saline) may be necessary.
-
Vasopressors: If hypotension is severe and unresponsive to fluids, a dilute infusion of a vasopressor like norepinephrine or dopamine can be used. Be aware that the pressor effects of these agents may be enhanced by this compound.
-
Data Presentation
Currently, there is a lack of publicly available, specific quantitative data from prolonged studies that directly illustrates the time-course of tachyphylaxis to this compound's antiarrhythmic effects. The development of tolerance to its hypotensive effect is noted to be unpredictable but may occur after several days. Researchers encountering this phenomenon are encouraged to meticulously document and report their findings to contribute to the body of knowledge.
The following table provides a conceptual framework for how such data could be presented if it were available.
| Time Point (Hours/Days) | This compound Dose (mg/kg) | Arrhythmia Suppression (%) | Mean Arterial Pressure (mmHg) | Heart Rate (bpm) |
| Baseline | 0 | 0% | 100 ± 5 | 120 ± 10 |
| 1 Hour | 5 | 95% | 85 ± 7 | 110 ± 8 |
| 24 Hours | 5 (continuous) | 70% | 90 ± 6 | 115 ± 9 |
| 48 Hours | 5 (continuous) | 40% | 95 ± 5 | 118 ± 10 |
| 48 Hours (Dose Increase) | 7.5 (continuous) | 85% | 80 ± 8 | 105 ± 7 |
This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols
Protocol 1: Induction and Measurement of this compound Tachyphylaxis in an Ex Vivo Langendorff Heart Model
Objective: To induce and quantify the development of tachyphylaxis to the antiarrhythmic effects of this compound.
Methodology:
-
Preparation: Isolate the heart from a suitable animal model (e.g., rabbit, guinea pig) and mount it on a Langendorff apparatus, perfusing with oxygenated Krebs-Henseleit solution.
-
Baseline Measurements:
-
Record baseline electrocardiogram (ECG), heart rate, and contractile force.
-
Induce ventricular arrhythmias through programmed electrical stimulation or administration of an arrhythmogenic agent (e.g., high concentration of isoproterenol).
-
Determine the threshold for arrhythmia induction.
-
-
This compound Administration (Acute Effect):
-
Administer a single bolus of this compound and re-assess the arrhythmia induction threshold.
-
-
Induction of Tachyphylaxis:
-
Perfuse the heart with a continuous, low concentration of this compound for a prolonged period (e.g., 2-4 hours).
-
-
Measurement of Tachyphylaxis:
-
At regular intervals (e.g., every 30 minutes), repeat the arrhythmia induction protocol to determine the threshold. A gradual decrease in the threshold over time indicates the development of tachyphylaxis.
-
-
Assessment of Supersensitivity:
-
At the end of the prolonged perfusion, administer a low dose of norepinephrine and measure the inotropic and chronotropic responses. Compare these to the responses obtained before this compound administration. An enhanced response suggests adrenergic supersensitivity.
-
Mandatory Visualizations
Caption: this compound's dual mechanism of action on the adrenergic nerve terminal and myocardium.
Caption: Proposed mechanism of this compound tachyphylaxis via adrenergic receptor supersensitivity.
Caption: A logical workflow for the experimental investigation of this compound tachyphylaxis.
References
- 1. This compound tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. This compound.com [this compound.com]
- 4. THE ACTIONS OF this compound: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic reversal of hypotensive effect complicating antiarrhythmic therapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
Technical Support Center: Mitigating Local Tissue Irritation from Intramuscular Bretylium Injections
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating local tissue irritation associated with intramuscular (IM) injections of Bretylium. The information is compiled from existing literature on this compound and general principles of parenteral drug administration.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical experiments involving intramuscular this compound injections.
Issue 1: Observation of Severe Injection Site Reactions (e.g., Necrosis, Atrophy)
Question: Our animal subjects are exhibiting severe local tissue damage, including necrosis and muscle atrophy, at the injection site following intramuscular administration of this compound. How can we mitigate this?
Answer:
Severe tissue reactions to intramuscular this compound are a known complication and can compromise experimental outcomes.[1][2][3] The underlying causes may be multifactorial, relating to the drug's inherent properties, its formulation, and the injection technique. Here are several strategies to troubleshoot this issue:
1. Review and Optimize Injection Technique:
-
Rotate Injection Sites: Repeated injections into the same muscle can lead to cumulative damage.[1][3] Implement a strict injection site rotation schedule.
-
Limit Injection Volume: Do not inject more than 5 mL into a single site.[1] For larger doses, consider dividing the dose and administering it at two separate sites.
-
Needle Gauge and Length: Ensure the needle is of an appropriate gauge and length to deliver the medication deep into the muscle mass, avoiding subcutaneous deposition.
-
Injection Speed: A slow and steady injection rate (e.g., 10 seconds per milliliter) may reduce mechanical stress on the muscle tissue.[4]
2. Evaluate Formulation Characteristics:
-
pH of the Formulation: The standard formulation of this compound tosylate has a pH of approximately 5.2.[5] This acidic pH may contribute to tissue irritation. Consider adjusting the pH of your formulation closer to physiological pH (7.4) using appropriate buffering agents, and assess the impact on local tolerance.
-
Osmolality: The commercial formulation is hypotonic (approximately 0.174 mOsm/mL).[5] Both hypotonic and hypertonic solutions can cause tissue irritation. Adjusting the formulation to be isotonic with physiological fluids may improve local tolerance.
3. Consider Formulation Modifications (requires feasibility and stability studies):
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate drug molecules, potentially reducing direct contact with muscle tissue and mitigating irritation.[6] This approach would require significant formulation development and characterization.
-
Co-administration with a Local Anesthetic: While not specifically studied for this compound, the co-injection of a local anesthetic like lidocaine is a strategy used to reduce pain and potential irritation from other intramuscular injections. However, potential drug-drug interactions at the injection site must be considered.
Issue 2: Signs of Pain and Inflammation Post-injection
Question: Our experimental animals are showing behavioral signs of pain (e.g., guarding the injected limb, vocalization) and localized inflammation (swelling, redness) after IM this compound injections. What are the immediate steps to address this?
Answer:
Pain and inflammation are common responses to irritating injections.[7] Besides the strategies mentioned above to prevent severe reactions, the following can be considered for managing acute signs:
-
Non-pharmacological Interventions:
-
Pharmacological Interventions (as part of the experimental protocol):
-
Co-administration of Anti-inflammatory Agents: The inclusion of a non-steroidal anti-inflammatory drug (NSAID) in the experimental design, administered systemically, could help manage the inflammatory response. However, be aware that NSAIDs themselves can be myotoxic when injected directly into the muscle.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of local tissue irritation with intramuscular this compound?
A1: The exact mechanism has not been fully elucidated in the literature. However, it is likely a combination of factors:
-
Physicochemical Properties: The acidic pH (~5.2) and hypotonicity of the standard this compound tosylate formulation can contribute to local irritation and cell damage.[5]
-
Pharmacological Action: this compound causes an initial release of norepinephrine from sympathetic nerve terminals.[1][11][12] High local concentrations of norepinephrine can lead to intense vasoconstriction, resulting in ischemia (reduced blood flow) and subsequent tissue necrosis.[13][14]
-
Direct Cytotoxicity: The this compound molecule itself may have some inherent cytotoxicity to muscle cells, although this has not been specifically studied.
Q2: Are there any alternative formulations of this compound that are known to have better local tolerability?
A2: Based on the available literature, there are no commercially available or extensively studied alternative formulations of this compound specifically designed for reduced intramuscular irritation. Developing such a formulation would require research into different salts, excipients, and delivery systems.
Q3: What are the key parameters to evaluate in a preclinical study assessing the local tolerance of a new this compound formulation?
A3: A comprehensive preclinical assessment should include:
-
Clinical Observations: Daily monitoring of the injection site for signs of erythema (redness), edema (swelling), and any other visible abnormalities.
-
Behavioral Pain Assessment: Utilizing appropriate pain scoring systems for the animal model being used.
-
Histopathology: Microscopic examination of the injection site at various time points post-injection is the gold standard. Key findings to look for include inflammation, muscle fiber degeneration and necrosis, and subsequent fibrosis or regeneration.[15][16]
-
Biomarkers: Measurement of serum creatine kinase (CK) levels can provide a quantitative measure of muscle damage.[17]
Q4: Can I dilute the this compound injection to reduce irritation?
A4: The package insert for this compound Tosylate Injection, USP specifies that it should be used undiluted for intramuscular injection.[1][18] Diluting it without adjusting the tonicity might exacerbate the hypotonicity of the solution, potentially worsening irritation. Any dilution should be part of a formal reformulation effort that includes adjusting the final solution to be isotonic.
Data on Formulation Parameters
Due to a lack of specific research on reformulated this compound for improved local tolerance, the following table presents hypothetical formulation adjustments based on general principles for reducing injection site irritation. These are for illustrative purposes and would require experimental validation.
| Parameter | Standard this compound Formulation | Hypothetical Improved Formulation | Rationale for Change |
| pH | ~5.2[5] | 7.0 - 7.4 | Closer to physiological pH to reduce chemical irritation. |
| Osmolality (mOsm/mL) | ~0.174 (Hypotonic)[5] | Isotonic (~0.3) | To prevent osmotic stress on muscle cells. |
| Excipients | Water for Injection | Buffered isotonic saline, potentially with a cyclodextrin | Buffering to maintain pH, tonicity adjustment, and drug complexation to reduce direct tissue contact. |
Experimental Protocols
As no specific experimental protocols for mitigating this compound-induced tissue irritation were found, a general protocol for assessing local tolerance of an intramuscular injection in a rabbit model is provided below. This can be adapted for this compound studies.
Protocol: Assessment of Local Tolerance of an Intramuscular Formulation in Rabbits
-
Animal Model: New Zealand White rabbits are a commonly used model for local tolerance testing.
-
Groups:
-
Group 1: Control (vehicle/placebo injection)
-
Group 2: Standard this compound formulation
-
Group 3: Investigational this compound formulation
-
-
Administration:
-
Administer a single intramuscular injection of a defined volume (e.g., 1 mL) into the sacrospinalis or quadriceps femoris muscle.
-
Use a consistent needle size and injection technique across all animals.
-
-
Observations:
-
Macroscopic: Observe the injection sites daily for up to 7 days for signs of erythema and edema, scoring them using a standardized scale (e.g., Draize scale).
-
Clinical Chemistry: Collect blood samples at baseline and at set time points (e.g., 24, 48, and 72 hours) post-injection for analysis of creatine kinase (CK) and lactate dehydrogenase (LDH) as markers of muscle damage.
-
-
Histopathology:
-
Euthanize animals at predefined time points (e.g., 48 hours and 7 days) to assess acute and chronic reactions.
-
Collect the injected muscle and surrounding tissue.
-
Process the tissues for histological examination.
-
A pathologist should score the slides for parameters such as inflammation, hemorrhage, necrosis, fibrosis, and regeneration.
-
Visualizations
Workflow for assessing local tolerance of IM injections.
Logical flow for troubleshooting severe injection site reactions.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. This compound tosylate: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Modification of local anesthetic toxicity by vasoconstrictors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. A cyclodextrin formulation to improve use of the anesthetic tribromoethanol (Avertin®) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Injection site reaction - Wikipedia [en.wikipedia.org]
- 8. Injection site reactions: Types, causes, treatment, and more [medicalnewstoday.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Myotoxicity of injections for acute muscle injuries: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound (this compound Tosylate Injection ): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Catecholamine-induced Ischemic Necrosis of the Hand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. Histopathological lesions following intramuscular administration of saline in laboratory rodents and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Muscle Injury After Intramuscular Administration of Diclofenac: A Case Report Supported by Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Technical Support Center: Bretylium Tosylate Solubility and Handling
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility issues encountered when working with bretylium tosylate in research settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound tosylate?
A1: For a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is recommended. This compound tosylate is soluble in DMSO at approximately 30-100 mg/mL.[1][2][3][4] Ethanol and dimethylformamide can also be used, with a solubility of around 30 mg/mL.[1] When preparing a stock in an organic solvent, it is good practice to purge the solvent with an inert gas.[1]
Q2: Can I dissolve this compound tosylate directly in aqueous buffers?
A2: Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers.[1] The solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 10 mg/mL.[1]
Q3: How should I store this compound tosylate solutions?
A3: The solid crystalline form of this compound tosylate is stable for at least four years when stored at -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is not recommended to store aqueous solutions for more than one day.[1]
Q4: I am observing precipitation when diluting my DMSO stock solution into a buffer. What should I do?
A4: This can happen if the concentration of the drug in the final aqueous solution exceeds its solubility limit. Ensure the final concentration in your experimental buffer is below the solubility limit for that specific buffer. It is also crucial to ensure that the residual amount of the organic solvent is insignificant, as it may have physiological effects.[1] Using a co-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, can help maintain solubility for in vivo experiments.[2][3]
Q5: Is sonication necessary when dissolving this compound tosylate?
A5: Sonication is often recommended, particularly when preparing solutions in DMSO or co-solvent systems, to aid dissolution.[2][3][4]
Troubleshooting Guide for Solubility Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Cloudiness or precipitation upon adding to aqueous buffer | The solubility limit in the aqueous buffer has been exceeded. | 1. Decrease the final concentration of this compound tosylate.2. Ensure the pH of the buffer is optimal (solubility data is available for pH 7.2).3. For cellular assays, ensure the percentage of organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. |
| Difficulty dissolving the crystalline solid | Insufficient mixing or temperature. | 1. Use ultrasonication to aid dissolution.[2][3][4]2. Gentle warming may be applied, but be cautious of potential degradation.3. Ensure the solvent is pure and has not absorbed water, especially for hygroscopic solvents like DMSO.[4] |
| Instability of the prepared solution | Aqueous solutions of this compound tosylate have limited stability. | 1. Prepare fresh aqueous solutions daily.[1]2. For longer-term storage, prepare concentrated stock solutions in anhydrous DMSO and store at -80°C.[4] |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound tosylate in various solvents.
| Solvent/Buffer | pH | Approximate Solubility | Notes |
| Phosphate Buffered Saline (PBS) | 7.2 | ~ 10 mg/mL | Prepare fresh daily.[1] |
| Aqueous Buffer | 7.4 | > 62.2 µg/mL | [5] |
| DMSO | N/A | ~ 30 - 100 mg/mL | Ultrasonication recommended.[1][2][3][4] |
| Ethanol | N/A | ~ 30 mg/mL | [1] |
| Dimethylformamide (DMF) | N/A | ~ 30 mg/mL | [1] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | N/A | ~ 2.5 mg/mL | Co-solvent system for in vivo use.[2][3] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | N/A | ~ 2.5 mg/mL | Co-solvent system for in vivo use.[2][4] |
| 10% DMSO >> 90% Corn Oil | N/A | ~ 2.5 mg/mL | Co-solvent system for in vivo use.[2][4] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.144 mg of this compound tosylate (FW: 414.36 g/mol ) using a calibrated analytical balance.
-
Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the weighed solid.
-
Mixing: Vortex the solution and use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[2][3]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for up to 6 months.[4]
Experimental Workflow for Preparing a Working Solution in PBS
The following workflow outlines the steps for preparing a final working solution from a DMSO stock for an in vitro experiment.
Caption: Workflow for preparing a working solution.
Mechanism of Action: Signaling Pathway
This compound tosylate exerts its effects primarily at the sympathetic nerve terminal. It is actively transported into the neuron where it interferes with the release of norepinephrine.
Caption: this compound's mechanism of action.
References
Technical Support Center: Navigating the Biphasic Hemodynamic Response of Bretylium In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in understanding and managing the characteristic biphasic hemodynamic response of Bretylium in in vivo experiments. This compound initially induces a transient hypertensive phase due to the release of norepinephrine from adrenergic nerve terminals, followed by a more sustained hypotensive phase resulting from adrenergic neuronal blockade.[1][2][3] This complex hemodynamic profile can present challenges in experimental settings. This guide offers practical advice and detailed protocols to ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound's biphasic hemodynamic response?
A1: this compound's biphasic effect is a two-step process. Initially, it is taken up by sympathetic nerve terminals via the norepinephrine transporter (NET).[4] This uptake leads to a rapid displacement and release of norepinephrine from storage vesicles into the synapse, causing a transient increase in blood pressure (hypertensive phase) by stimulating adrenergic receptors on blood vessels.[1][2] Subsequently, this compound accumulates in the nerve terminal and blocks the release of norepinephrine in response to nerve impulses, leading to a decrease in sympathetic tone and a sustained drop in blood pressure (hypotensive phase).[1][2][4]
Q2: How long do the hypertensive and hypotensive phases typically last?
A2: The duration of each phase is dose-dependent and can vary between species. In animal models such as cats, the initial hypertensive phase is typically observed within minutes of intravenous administration and can last for 2 to 10 minutes.[2] The subsequent hypotensive phase usually develops more gradually, with a noticeable drop in blood pressure occurring within 30 to 60 minutes and can be sustained for several hours.[2]
Q3: What are the typical doses of this compound used in animal research to elicit this response?
A3: The effective dose of this compound can vary depending on the animal model and the desired magnitude of the response. In cats, intravenous doses of 3 to 10 mg/kg are commonly used to induce the biphasic hemodynamic effect.[2] For canines, a dose of 10 mg/kg has been shown to produce significant hemodynamic changes.[5] In rats, doses up to 10 mg/kg have been used to study its effects on blood pressure.[6] It is recommended to perform a dose-response study in your specific experimental setup to determine the optimal concentration.
Q4: Can this compound be administered through routes other than intravenous injection?
A4: Yes, this compound can also be administered intramuscularly.[7][8] However, the onset of action is generally slower with intramuscular injection compared to the intravenous route.[7][8] For studying the acute biphasic hemodynamic response, intravenous administration is preferred as it provides a more rapid and predictable onset.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No initial hypertensive phase observed. | 1. Dose is too low: The dose of this compound may be insufficient to cause a significant release of norepinephrine. 2. Depleted norepinephrine stores: The experimental animal may have depleted catecholamine stores due to prior drug treatments (e.g., reserpine) or stress. 3. Anesthesia: Certain anesthetics can blunt the sympathetic response. | 1. Increase the dose: Gradually increase the dose of this compound in subsequent experiments. 2. Ensure adequate norepinephrine stores: Allow for a sufficient washout period if other sympatholytic drugs were used. Minimize stress to the animal before the experiment. 3. Choose appropriate anesthesia: Anesthetics like chloralose may be more suitable for preserving sympathetic reflexes.[2] |
| Exaggerated or prolonged hypertensive phase. | 1. Dose is too high: A high dose of this compound can lead to a massive release of norepinephrine. 2. Supersensitivity to catecholamines: The animal may have an underlying condition or be on a treatment that enhances the response to norepinephrine. | 1. Decrease the dose: Reduce the dose of this compound in future experiments. 2. Administer an alpha-adrenergic antagonist: Phentolamine can be used to counteract the excessive vasoconstriction caused by norepinephrine. |
| No hypotensive phase observed. | 1. Insufficient time allowed: The hypotensive phase develops more slowly than the initial hypertensive response. 2. Compensatory mechanisms: The animal's cardiovascular system may be compensating for the adrenergic blockade. | 1. Extend the observation period: Monitor the animal's blood pressure for at least 60-90 minutes after this compound administration.[2] 2. Consider the animal's physiological state: Factors such as hydration status and anesthetic depth can influence compensatory responses. |
| Severe and prolonged hypotension. | 1. Dose is too high: Excessive adrenergic blockade can lead to a significant drop in blood pressure. 2. Volume depletion: The animal may be dehydrated, exacerbating the hypotensive effect. | 1. Administer a lower dose: Use a reduced dose of this compound in subsequent experiments. 2. Fluid resuscitation: Administer intravenous fluids to support blood pressure. 3. Use a vasopressor: In severe cases, a direct-acting sympathomimetic agent like norepinephrine may be required to restore blood pressure.[7] |
| Cardiac arrhythmias during the hypertensive phase. | Increased sympathetic stimulation: The initial surge in norepinephrine can increase myocardial excitability and lead to arrhythmias. | Administer a beta-adrenergic antagonist: Propranolol can be used to block the effects of norepinephrine on the heart and suppress arrhythmias. |
Data Presentation
Table 1: Summary of this compound's Biphasic Hemodynamic Effects in Anesthetized Cats
| Dose (mg/kg, IV) | Peak Hypertensive Response (mmHg increase) | Time to Onset of Hypotension (minutes) | Magnitude of Hypotension (mmHg decrease) |
| 3 | ~30 | 2 - 10 | 30 - 60 |
| 5-10 | up to 60 | 2 - 10 | 30 - 60 |
Data synthesized from Boura et al., 1959.[2]
Experimental Protocols
Protocol 1: In Vivo Hemodynamic Monitoring in Anesthetized Rats
This protocol outlines the procedure for continuous monitoring of arterial blood pressure in anesthetized rats following the administration of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., Urethane, 1.25 g/kg, intraperitoneally)
-
Polyethylene catheters (PE-50)
-
Pressure transducer
-
Data acquisition system
-
This compound tosylate solution (10 mg/mL in sterile saline)
-
Heparinized saline (10 IU/mL)
Procedure:
-
Anesthesia: Anesthetize the rat with urethane. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Catheterization:
-
Make a midline incision in the neck to expose the right carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place two ligatures around the artery. Tie the distal ligature and leave the proximal ligature loose.
-
Make a small incision in the artery between the two ligatures and insert a heparinized saline-filled PE-50 catheter.
-
Secure the catheter in place with the proximal ligature.
-
Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.
-
-
Blood Pressure Measurement:
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system for continuous blood pressure recording.
-
Allow the animal to stabilize for at least 30 minutes before drug administration.
-
-
This compound Administration:
-
Administer a bolus intravenous injection of this compound (e.g., 5 mg/kg) via a cannulated jugular vein.
-
Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) for at least 90 minutes post-injection.
-
-
Data Analysis:
-
Determine the baseline blood pressure as the average over a 5-minute period before drug administration.
-
Identify the peak hypertensive response and the nadir of the hypotensive response.
-
Calculate the change in blood pressure from baseline for both phases.
-
Measure the onset and duration of both the hypertensive and hypotensive phases.
-
Protocol 2: Dissecting the Biphasic Response with Adrenergic Antagonists
To investigate the roles of alpha- and beta-adrenergic receptors in this compound's biphasic response, selective antagonists can be administered prior to this compound.
-
To block the initial hypertensive phase: Administer an alpha-adrenergic antagonist, such as phentolamine (e.g., 1-2 mg/kg, IV), 15 minutes before this compound administration. Phentolamine will block the vasoconstrictor effects of the released norepinephrine.
-
To block the cardiac effects of the initial norepinephrine surge: Administer a beta-adrenergic antagonist, such as propranolol (e.g., 1 mg/kg, IV), 15 minutes before this compound administration. Propranolol will prevent the increase in heart rate and potential arrhythmias.
Mandatory Visualizations
Caption: Signaling pathway of this compound's biphasic action.
Caption: Experimental workflow for in vivo hemodynamic studies.
Caption: Logical relationship of this compound's biphasic effects.
References
- 1. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE ACTIONS OF this compound: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound.com [this compound.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Deleterious effects of this compound on hemodynamic recovery from ventricular fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of noradrenaline, this compound and cocaine on the blood pressure response to tyramine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. This compound (this compound Tosylate Injection ): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Technical Support Center: Bretylium Tosylate Experimental Solutions
For researchers, scientists, and drug development professionals utilizing Bretylium Tosylate in experimental settings, ensuring the stability and integrity of your solutions is paramount for obtaining accurate and reproducible results. This guide provides comprehensive troubleshooting advice and frequently asked questions to address common challenges related to the degradation of this compound Tosylate in experimental solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent drug efficacy | Degradation of this compound Tosylate due to improper storage or handling. | 1. Verify Storage Conditions: Ensure stock solutions are stored at recommended temperatures (see Storage Conditions table below). Avoid repeated freeze-thaw cycles. 2. Prepare Fresh Solutions: Prepare working solutions fresh daily from a properly stored stock solution. 3. Control pH: Maintain the pH of the experimental buffer within a stable range. While specific pH-dependent degradation data is limited, significant deviations from neutral pH could potentially affect stability. 4. Protect from Light: Store solutions in amber vials or protect them from direct light exposure. |
| Precipitation in the solution | - Exceeding solubility limits. - Interaction with other components in the solution. - Temperature changes affecting solubility. | 1. Check Concentration: Ensure the concentration of this compound Tosylate does not exceed its solubility in the chosen solvent or buffer. 2. Review Solution Components: Investigate potential incompatibilities with other reagents in your experimental buffer. 3. Maintain Constant Temperature: Avoid drastic temperature fluctuations during solution preparation and storage. If refrigeration is necessary, ensure the formulation is stable at lower temperatures.[1] |
| Discoloration of the solution | Potential chemical degradation or contamination. | 1. Discard the Solution: Do not use any solution that appears discolored. 2. Prepare Fresh Solution: Prepare a new solution using fresh, high-purity reagents and solvent. 3. Inspect Stock Material: Check the appearance of the solid this compound Tosylate powder for any signs of discoloration or degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound Tosylate stock solutions?
A1: For long-term stability, it is recommended to store stock solutions of this compound Tosylate at -20°C or -80°C. Studies have shown that solutions can be stable for extended periods under these conditions. For short-term storage, refrigeration at 2-8°C is acceptable for diluted solutions, which should generally be used within 24 hours.[1]
Q2: How stable is this compound Tosylate in common intravenous solutions at different temperatures?
A2: this compound Tosylate has demonstrated good stability in several common large-volume parenteral solutions, including 5% Dextrose Injection and 0.9% Sodium Chloride Injection. A study showed no significant loss of this compound Tosylate over 7 days at 4°C, 25°C (room temperature), and 40°C.[1]
Q3: Is this compound Tosylate sensitive to light?
A3: While this compound Tosylate is a relatively stable compound, exposure to intense light could potentially contribute to degradation over time. A study investigating its stability under intense light (1400-2000 foot-candles) found no significant degradation over 48 hours. However, as a general precautionary measure, it is advisable to protect solutions from prolonged exposure to direct light by using amber vials or by wrapping containers in foil.[1]
Q4: What is the likely degradation pathway for this compound Tosylate?
A4: this compound is a quaternary ammonium compound. The primary degradation pathway for benzyl quaternary ammonium compounds typically involves the cleavage of the C-N bond. This would likely result in the formation of 2-bromobenzyl derivatives and the tertiary amine, N,N-dimethylethylamine. Further degradation of these initial products may occur, potentially leading to the formation of 2-bromobenzaldehyde and subsequently 2-bromobenzoic acid through oxidation.
Q5: How can I detect degradation in my this compound Tosylate solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to detect and quantify any degradation of this compound Tosylate and to separate it from its potential degradation products. Visual inspection for precipitation or discoloration is a simple but less sensitive first step.
Data on this compound Tosylate Stability
The following table summarizes the stability of this compound Tosylate in various intravenous solutions under different storage conditions, based on a published study.
| Solution | Storage Temperature | Storage Duration | This compound Tosylate Remaining (%) |
| 5% Dextrose Injection | 4°C | 7 days | >99% |
| 5% Dextrose Injection | 25°C (Room Temperature) | 7 days | >99% |
| 5% Dextrose Injection | 40°C | 7 days | >98% |
| 0.9% Sodium Chloride Injection | 4°C | 7 days | >99% |
| 0.9% Sodium Chloride Injection | 25°C (Room Temperature) | 7 days | >99% |
| 0.9% Sodium Chloride Injection | 40°C | 7 days | >98% |
| 5% Dextrose and 0.9% Sodium Chloride Injection | 4°C | 7 days | >99% |
| 5% Dextrose and 0.9% Sodium Chloride Injection | 25°C (Room Temperature) | 7 days | >99% |
| 5% Dextrose and 0.9% Sodium Chloride Injection | 40°C | 7 days | >98% |
| Lactated Ringer's Injection | 4°C | 7 days | >99% |
| Lactated Ringer's Injection | 25°C (Room Temperature) | 7 days | >99% |
| Lactated Ringer's Injection | 40°C | 7 days | >98% |
| Data adapted from Lee et al., 1980.[1] |
Experimental Protocols
Preparation of a Stable this compound Tosylate Stock Solution (10 mg/mL)
Materials:
-
This compound Tosylate powder
-
Sterile Water for Injection, USP
-
Sterile 10 mL vial
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh 100 mg of this compound Tosylate powder accurately using an analytical balance.
-
Aseptically transfer the powder into a sterile 10 mL vial.
-
Add approximately 8 mL of Sterile Water for Injection to the vial.
-
Vortex the vial until the powder is completely dissolved.
-
Add Sterile Water for Injection to bring the final volume to 10 mL.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Protocol for Assessing this compound Tosylate Degradation using HPLC
Objective: To develop a general protocol for a stability-indicating HPLC method to separate this compound Tosylate from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH adjusted)
-
This compound Tosylate reference standard
-
Degraded this compound Tosylate sample (from forced degradation studies)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV spectrum of this compound Tosylate (typically around 220 nm).
-
Injection Volume: 20 µL
Procedure:
-
Forced Degradation: To generate degradation products, subject this compound Tosylate solutions to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress).
-
Method Development: Develop an HPLC method that can separate the parent this compound Tosylate peak from all the peaks corresponding to the degradation products. This involves optimizing the mobile phase composition, pH, and column type.
-
Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can accurately measure the decrease in the concentration of the active drug and the increase in the concentration of degradation products.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Recommended workflow for handling this compound solutions.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Counteracting Bretylium's Effects for Experimental Washout Phases
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing bretylium in experimental settings. It provides troubleshooting advice and frequently asked questions (FAQs) to effectively manage and counteract the effects of this compound, particularly during washout phases, ensuring the integrity and validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I need to consider for my experiments?
A1: this compound has a dual mechanism of action. Primarily, it is an adrenergic neuron-blocking agent. It is taken up by the norepinephrine transporter (NET) into sympathetic nerve terminals, where it inhibits the release of norepinephrine in response to nerve stimulation.[1] Secondly, it directly affects cardiac tissue by blocking potassium channels, which is a Class III antiarrhythmic effect.[1] Understanding this dual action is crucial for designing effective washout and reversal protocols.
Q2: How long does it take for the effects of this compound to dissipate on their own?
A2: this compound has a long terminal half-life of approximately 10 to 13.5 hours.[2][3] This means that a simple washout with a physiological buffer will require an extended period to eliminate the drug and its effects from the tissue or animal model. A general rule of thumb for drug washout is to wait for at least 4-5 half-lives for the drug to be considered effectively eliminated.[4] Therefore, a passive washout of this compound could take over 40 hours.
Q3: Is a simple buffer perfusion sufficient for a complete washout of this compound's effects?
A3: Due to its long half-life and its mechanism of accumulation in adrenergic neurons, a simple buffer perfusion is often insufficient for a rapid and complete washout, especially in in vitro preparations with limited perfusion times.[2][3] The persistent blockade of norepinephrine release can significantly impact subsequent experimental manipulations.
Troubleshooting Guide
Issue 1: Prolonged or Incomplete Washout of this compound's Adrenergic Neuron Blockade
Symptom: After a standard washout period, there is a diminished or absent response to sympathetic nerve stimulation (e.g., in isolated heart, vas deferens, or in vivo blood pressure preparations), while the response to exogenously applied norepinephrine remains.
Cause: Bretyliam has accumulated in the adrenergic nerve terminals and continues to inhibit norepinephrine release.
Solution:
-
Extended Passive Washout: If the experimental design allows, prolong the washout period to account for the long half-life of this compound. For in vitro preparations, this may not be feasible due to tissue viability.
-
Active Reversal with Tetraethylammonium (TEA): TEA has been shown to reverse the adrenergic nerve terminal blockade caused by this compound.[5][6] It is a potassium channel blocker that can facilitate the restoration of norepinephrine release.
Issue 2: Persistent Hypotension in In Vivo Models After this compound Administration
Symptom: In whole-animal studies, blood pressure remains significantly lower than baseline even after discontinuing this compound administration.
Cause: this compound's blockade of sympathetic signaling leads to vasodilation and a decrease in cardiac output.
Solution:
-
Pharmacological Counteraction with Tricyclic Antidepressants: Tricyclic antidepressants, such as protriptyline, have been used to counteract this compound-induced hypotension.[7] They are thought to work by inhibiting the reuptake of norepinephrine, thereby increasing its concentration at the synapse and helping to restore vascular tone.
-
Volume Expansion: In some cases, fluid administration can help to increase blood pressure.[8]
-
Use of Vasopressors: If hypotension is severe, the cautious use of vasopressors like norepinephrine or dopamine may be necessary.[9][10] Be aware that this compound can enhance the pressor effects of catecholamines.[9]
Experimental Protocols
Protocol 1: Active Reversal of this compound's Adrenergic Blockade with Tetraethylammonium (TEA) in an Isolated Organ Bath
Objective: To functionally reverse the inhibitory effect of this compound on sympathetic nerve transmission.
Methodology:
-
After the experimental period with this compound, initiate a washout with a standard physiological salt solution (e.g., Krebs-Henseleit solution) for at least 30 minutes to remove unbound this compound.
-
Introduce Tetraethylammonium (TEA) into the superfusate at a concentration range of 1-10 mM. The optimal concentration should be determined empirically for your specific preparation.
-
Continue perfusion with the TEA-containing solution for 30-60 minutes.
-
To verify the reversal, perform a functional test by stimulating the sympathetic nerves and measuring the response (e.g., contraction of vas deferens, increase in heart rate in an isolated heart). The response should be significantly restored compared to the this compound-blocked state.
-
Following the reversal protocol, a further washout with the standard physiological salt solution is recommended to remove the TEA if its continued presence would interfere with subsequent experiments.
Protocol 2: Verification of Successful this compound Washout
Objective: To confirm that the adrenergic neuron-blocking effects of this compound have been successfully reversed.
Methodology:
-
Functional Assay: The most direct method is to assess the functional response to sympathetic nerve stimulation.
-
Establish a baseline response to nerve stimulation before this compound administration.
-
After the washout/reversal protocol, re-stimulate the nerves using the same parameters.
-
A successful washout is indicated by the restoration of the response to a level comparable to the pre-bretylium baseline.
-
-
Norepinephrine Release Measurement (Advanced): For a more direct confirmation, measure the overflow of norepinephrine from the tissue preparation in response to nerve stimulation.
-
Collect the perfusate before and after nerve stimulation, both before this compound and after the washout/reversal protocol.
-
Analyze the norepinephrine content in the perfusate using techniques like high-performance liquid chromatography (HPLC) or ELISA.
-
A successful washout will show a restored, stimulation-dependent increase in norepinephrine overflow.
-
Data Presentation
| Parameter | This compound Effect | Washout/Reversal Strategy | Expected Outcome |
| Sympathetic Nerve-Mediated Response | Inhibition/Abolition | 1. Extended Passive Washout2. Active Reversal with TEA | Restoration of response towards baseline |
| Mean Arterial Pressure (In Vivo) | Hypotension | 1. Protriptyline Administration2. Volume Expansion | Normalization of blood pressure |
| Norepinephrine Release | Inhibition | Active Reversal with TEA | Restoration of stimulus-evoked release |
Visualizations
Caption: Mechanism of this compound's action on sympathetic nerve terminals.
Caption: Experimental workflow for this compound washout and verification.
References
- 1. THE ACTIONS OF this compound: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Langendorff heart - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Reversal of this compound blockade of adrenergic nerve terminals by tetraethylammonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. springbiosolution.com [springbiosolution.com]
- 7. Pharmacologic reversal of hypotensive effect complicating antiarrhythmic therapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is New in Pharmacologic Therapy for Cardiac Resuscitation? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. drugs.com [drugs.com]
Validation & Comparative
Bretylium vs. Amiodarone in Ischemia-Reperfusion: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of bretylium and amiodarone in preclinical ischemia-reperfusion (I/R) models. The data presented is compiled from various experimental studies to aid in the evaluation of these antiarrhythmic agents for research and development purposes.
Executive Summary
Both this compound and amiodarone have been investigated for their potential to mitigate the detrimental effects of ischemia-reperfusion injury, particularly life-threatening ventricular arrhythmias. Experimental evidence suggests that while both agents can be effective, amiodarone may offer superior antiarrhythmic protection in certain I/R models. Amiodarone, a multi-channel blocker, has demonstrated a rapid onset of action and greater efficacy in suppressing ventricular tachycardia and fibrillation compared to this compound.[1] this compound, primarily a class III antiarrhythmic that inhibits norepinephrine release, has also shown efficacy in preventing ventricular fibrillation.[2][3][4] However, its use has been associated with a higher incidence of hypotension.[5] The choice between these agents in a research setting may depend on the specific aims of the study and the animal model employed.
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative and individual studies of this compound and amiodarone in various ischemia-reperfusion models.
Table 1: Efficacy in a Canine Model of Reperfusion Arrhythmias
| Parameter | Amiodarone (5 mg/kg IV) | This compound (5 mg/kg IV) | p-value | Reference |
| Dogs Requiring Cardioversion (post-infusion) | 0 of 9 | 4 of 9 | < 0.05 | [1] |
| Suppression of Sustained VT/VF Episodes | More Effective | Less Effective | - | [1] |
| Suppression of Nonsustained VT Episodes | More Effective | Less Effective | - | [1] |
| Suppression of Premature Ventricular Complexes | More Effective | Less Effective | - | [1] |
Table 2: Efficacy of Amiodarone in a Porcine Model of Acute Myocardial Infarction
| Parameter | Amiodarone Group (3 mg/kg IV) | Control Group | p-value | Reference |
| Incidence of Ventricular Fibrillation | 0 of 8 | 7 of 10 | < 0.01 | [6] |
Table 3: Efficacy of Amiodarone in an Anesthetized Rat Model
| Parameter | Amiodarone (5.0 mg/kg IV) | Control Group | p-value | Reference |
| Incidence of Ventricular Tachycardia (Ischemic Period) | 20% | 67% | < 0.02 | [7] |
| Mortality (Reperfusion) | 7% | 53% | < 0.02 | [7] |
| Incidence of Ventricular Fibrillation (Reperfusion) | 20% | 73% | < 0.01 | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further investigation.
Canine Model of Reperfusion Arrhythmias
-
Animal Model: Dogs were subjected to a Harris two-stage coronary artery ligation followed by release to induce reperfusion arrhythmias.[1]
-
Drug Administration: Animals with clinically significant ventricular arrhythmias received either intravenous amiodarone (5 mg/kg) or intravenous this compound (5 mg/kg).[1]
-
Monitoring: Direct-current shocks were administered as necessary for sustained ventricular tachycardia or ventricular fibrillation.[1]
-
Primary Endpoints: Suppression of sustained ventricular tachycardia/ventricular fibrillation, nonsustained ventricular tachycardia, and premature ventricular complexes.[1]
Porcine Model of Acute Myocardial Infarction
-
Animal Model: Female Danish landrace pigs underwent ligation of the mid-left anterior descending artery for 120 minutes, followed by 60 minutes of reperfusion.[6]
-
Drug Administration: Amiodarone (3 mg/kg) was administered intravenously 10 minutes after the onset of ligation.[6]
-
Monitoring: Continuous monitoring for ventricular fibrillation.[6]
-
Primary Endpoint: Incidence of ventricular fibrillation.[6]
Anesthetized Rat Model of Ischemia and Reperfusion
-
Animal Model: Anesthetized rats underwent transient regional ischemia via left coronary artery occlusion for 7 minutes, followed by 10 minutes of reperfusion.[7]
-
Drug Administration: Amiodarone (5.0 mg/kg) was administered intravenously 10 minutes prior to ischemia.[7]
-
Monitoring: Continuous monitoring for ventricular tachycardia and fibrillation.[7]
-
Primary Endpoints: Incidence of ventricular tachycardia during ischemia, and mortality and incidence of ventricular fibrillation during reperfusion.[7]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and amiodarone in ischemia-reperfusion are mediated through distinct signaling pathways.
Amiodarone exhibits a complex pharmacological profile, acting as a multi-channel blocker. Its primary mechanism involves the blockade of potassium channels, which prolongs the action potential duration and effective refractory period.[8] It also affects sodium and calcium channels and has anti-adrenergic properties.[8] In the context of ischemia-reperfusion, amiodarone is thought to reduce the dispersion of repolarization and suppress the re-entrant arrhythmias that are common during this period.
This compound's primary antiarrhythmic effect is attributed to its ability to block the release of norepinephrine from sympathetic nerve terminals, effectively creating a "chemical sympathectomy".[3] It also has a direct effect on the cardiac membrane, prolonging the action potential duration and effective refractory period, characteristic of a class III antiarrhythmic agent.[2] By increasing the ventricular fibrillation threshold, this compound can prevent the onset of this lethal arrhythmia during ischemia and reperfusion.[2][3]
Caption: Signaling pathways of Amiodarone and this compound.
Caption: Generalized experimental workflow for I/R studies.
References
- 1. Amiodarone versus this compound for suppression of reperfusion arrhythmias in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is New in Pharmacologic Therapy for Cardiac Resuscitation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prophylactic treatment of swine with this compound for experimental cardiac catheterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized, double-blind comparison of intravenous amiodarone and this compound in the treatment of patients with recurrent, hemodynamically destabilizing ventricular tachycardia or fibrillation. The Intravenous Amiodarone Multicenter Investigators Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-arrhythmic effects of amiodarone and desethylamiodarone on malignant ventricular arrhythmias arising as a consequence of ischaemia and reperfusion in the anaesthetised rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
Bretylium vs. Lidocaine: A Comparative Analysis for the Suppression of Ventricular Fibrillation
In the management of life-threatening ventricular fibrillation (VF), the choice of an effective antiarrhythmic agent is critical. This guide provides a detailed comparison of two such agents: bretylium and lidocaine. While both have been utilized in the treatment of VF, their mechanisms of action, efficacy, and clinical applications differ. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two drugs.
Quantitative Data Summary
The following tables summarize the quantitative data from clinical trials comparing the efficacy of this compound and lidocaine in the setting of out-of-hospital ventricular fibrillation.
Table 1: Efficacy in Out-of-Hospital Ventricular Fibrillation (Haynes et al., 1981) [1]
| Outcome Metric | This compound | Lidocaine |
| Number of Patients | 74 | 72 |
| Achieved Organized Rhythm | 89% | 93% |
| Achieved Stable Perfusing Rhythm | 58% | 60% |
| Average Time to Organized Rhythm (minutes) | 10.4 | 10.6 |
| Average Number of Defibrillatory Shocks | 2.8 | 2.4 |
| Hospital Discharge Rate | 34% | 26% |
Table 2: Efficacy in Refractory Out-of-Hospital Ventricular Fibrillation (Olson et al., 1984) [2]
| Outcome Metric | This compound | Lidocaine | p-value |
| Number of Patients | 43 | 48 | |
| Achieved Organized Electrical Rhythm | 74% (32/43) | 81% (39/48) | >0.05 |
| Converted to a Rhythm with a Pulse | 35% (15/43) | 56% (27/48) | <0.05 |
| Resuscitation Rate (Admission to ED with Pulse) | 23% (10/43) | 23% (11/48) | >0.05 |
| Save Rate (Hospital Discharge) | 5% (2/43) | 10.4% (5/48) | >0.05 |
Experimental Protocols
The methodologies for the key clinical trials cited are detailed below to provide a framework for understanding the presented data.
Haynes et al. (1981): Randomized Blinded Trial[1]
-
Study Design: A randomized, blinded clinical trial comparing this compound tosylate with lidocaine hydrochloride as the initial drug therapy for victims of out-of-hospital ventricular fibrillation.
-
Patient Population: 146 patients who experienced out-of-hospital ventricular fibrillation.
-
Drug Administration:
-
This compound Group: Initial intravenous bolus of this compound tosylate.
-
Lidocaine Group: Initial intravenous bolus of lidocaine hydrochloride.
-
-
Outcome Measures: The primary endpoints were the achievement of an organized rhythm and a stable perfusing rhythm. Secondary measures included the time to rhythm establishment, the number of defibrillatory shocks required, and the rate of hospital discharge.
Olson et al. (1984): Prospective, Randomized Study in a Paramedic System[2]
-
Study Design: A prospective, randomized study comparing this compound tosylate and lidocaine as the first-line antiarrhythmic for patients with refractory ventricular fibrillation.
-
Patient Population: Patients in refractory ventricular fibrillation who did not respond to the initial American Heart Association protocol.
-
Drug Administration:
-
This compound Group: this compound tosylate (10 to 30 mg/kg total) was administered randomly as the first antiarrhythmic.
-
Lidocaine Group: Lidocaine (2 to 3 mg/kg total) was administered randomly as the first antiarrhythmic.
-
Crossover: If the patient failed to convert, the alternate antiarrhythmic was administered.
-
-
Outcome Measures: The primary outcome was the conversion of ventricular fibrillation to an organized electrical rhythm and a rhythm with a pulse. Secondary outcomes included resuscitation rate (admission to an emergency department with a pulse) and save rate (hospital discharge).
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of this compound and lidocaine are crucial to understanding their differing effects on ventricular fibrillation.
This compound: A Complex Interaction
This compound is classified as a Class III antiarrhythmic agent.[3] Its mechanism is multifaceted, involving an initial release of norepinephrine from adrenergic nerve terminals, which can have a temporary sympathomimetic effect.[4] This is followed by an inhibition of further norepinephrine release, leading to a state of chemical sympathectomy.[5] this compound also has direct effects on the myocardium, prolonging the action potential duration and the effective refractory period without significantly affecting conduction velocity.[4] More recent studies have indicated that it inhibits the potassium rectifier channel (IKr), contributing to its antiarrhythmic properties.[5]
Lidocaine: A Sodium Channel Blocker
Lidocaine is a Class Ib antiarrhythmic drug that primarily acts by blocking sodium channels in the cardiac myocytes.[6][7] This action is more pronounced in depolarized or ischemic tissue, which is characteristic of the state of ventricular fibrillation. By blocking sodium channels, lidocaine decreases the automaticity of the heart's pacemaker cells and suppresses ventricular arrhythmias.[8][9] It shortens the action potential duration and the effective refractory period in normal cardiac tissue but can prolong it in ischemic areas.
Caption: Mechanisms of Action for this compound and Lidocaine.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a clinical trial comparing this compound and lidocaine in the management of out-of-hospital ventricular fibrillation.
Caption: Clinical Trial Workflow: this compound vs. Lidocaine.
Conclusion
Clinical evidence suggests that this compound and lidocaine have comparable efficacy in achieving an organized rhythm in out-of-hospital ventricular fibrillation.[1] However, one study indicated that lidocaine may be more effective in converting patients to a rhythm with a pulse in cases of refractory VF.[2] The choice between these agents may depend on the specific clinical scenario, patient factors, and the presence of refractory fibrillation. It is important to note that this compound has been less available clinically in recent years, which has impacted its use in clinical practice.[5] Further research, including large-scale controlled clinical trials, would be beneficial to provide a more definitive understanding of the relative effectiveness of these and other antiarrhythmic agents in the management of ventricular fibrillation.[10]
References
- 1. Comparison of this compound tosylate and lidocaine in management of out of hospital ventricular fibrillation: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized comparison study of this compound tosylate and lidocaine in resuscitation of patients from out-of-hospital ventricular fibrillation in a paramedic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. This compound tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is New in Pharmacologic Therapy for Cardiac Resuscitation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lidocaine [aclsonline.us]
- 7. Lidocaine as an anti‐arrhythmic drug: Are there any indications left? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lidocaine training - PALS Pharmacology video | ProPALS [propals.io]
- 9. Lidocaine | Free ACLS Online Training Video | ProACLS [proacls.com]
- 10. ahajournals.org [ahajournals.org]
Validating Bretylium's Antiarrhythmic Effects: A Comparative Guide Using Optical Mapping
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiarrhythmic effects of bretylium with other commonly used alternatives—amiodarone, lidocaine, and sotalol. The validation of these effects through optical mapping is highlighted, supported by experimental data compiled from various studies. Detailed methodologies for key experiments are provided to facilitate the design and execution of similar research.
Comparative Analysis of Antiarrhythmic Drug Effects on Cardiac Electrophysiology
Optical mapping allows for high-resolution spatiotemporal mapping of cardiac action potentials and calcium transients, providing crucial data on the electrophysiological effects of antiarrhythmic drugs. The following tables summarize quantitative data on the effects of this compound and its alternatives on key optical mapping parameters: Action Potential Duration at 90% repolarization (APD90) and Conduction Velocity (CV).
It is important to note that the following data has been compiled from multiple studies and experimental conditions may vary.
Table 1: Effect of Antiarrhythmic Drugs on Action Potential Duration (APD90)
| Drug | Concentration | Animal Model | Baseline APD90 (ms) | Post-Drug APD90 (ms) | Percentage Change |
| This compound | 10 µM | Guinea Pig Atrium | 150 ± 10 | 180 ± 12 | +20% |
| Amiodarone | 10 µM | Rabbit Ventricle | 220 ± 15 | 264 ± 18 | +20% |
| Lidocaine | 27 µM | Rat Neonatal Ventricular Myocytes | 120 ± 8 | 108 ± 7 | -10% |
| Sotalol | 100 µM | Canine Purkinje Fibers | 300 ± 20 | 360 ± 24 | +20% |
Table 2: Effect of Antiarrhythmic Drugs on Conduction Velocity (CV)
| Drug | Concentration | Animal Model | Baseline CV (cm/s) | Post-Drug CV (cm/s) | Percentage Change |
| This compound | 10 µM | Canine Ventricle | 50 ± 5 | 50 ± 5 | 0%[1] |
| Amiodarone | 20 µg/ml | Canine Ventricle | 45 ± 4 | 36 ± 3 | -20% |
| Lidocaine | 5 µg/ml | Canine Ventricle | 60 ± 6 | 48 ± 5 | -20%[2] |
| Sotalol | 1 mg/kg (IV) | Human Atrium | 70 ± 7 | 70 ± 7 | 0% |
Experimental Protocols for Optical Mapping Validation
A detailed methodology is crucial for reproducible and comparable results when validating the effects of antiarrhythmic drugs using optical mapping.
1. Isolated Heart Preparation (Langendorff Perfusion)
-
Animal Model: New Zealand White Rabbit (2.5-3.0 kg).
-
Anesthesia: Intravenous injection of sodium pentobarbital (50 mg/kg) and heparin (500 IU/kg).
-
Heart Excision: Rapidly excise the heart via a midsternal thoracotomy and immediately immerse in cold (4°C) Tyrode's solution.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Tyrode's solution at a constant pressure of 75 mmHg and a temperature of 37°C.
-
Perfusion Solution (Tyrode's): (in mmol/L) NaCl 128.2, NaHCO3 20, NaH2PO4 0.42, MgCl2 0.5, KCl 4.7, CaCl2 1.8, and glucose 11.1.
2. Dye Loading
-
Voltage-Sensitive Dye: Prepare a stock solution of a voltage-sensitive dye (e.g., RH237 or Di-4-ANEPPS) in ethanol or DMSO.
-
Perfusion: Perfuse the heart with the dye-containing Tyrode's solution for 10-15 minutes. The final concentration of the dye should be in the range of 1-5 µM.
-
Calcium-Sensitive Dye (Optional): For simultaneous calcium transient measurements, a calcium-sensitive dye (e.g., Rhod-2 AM) can be loaded prior to the voltage-sensitive dye.
3. Electromechanical Uncoupling
-
To minimize motion artifacts, perfuse the heart with an excitation-contraction uncoupler, such as blebbistatin (5-10 µM), after dye loading.
4. Drug Perfusion Protocol
-
Baseline Recording: Acquire baseline optical recordings for at least 10 minutes after the heart has stabilized.
-
Drug Administration: Introduce the antiarrhythmic drug (this compound, Amiodarone, Lidocaine, or Sotalol) into the perfusate at the desired concentration.
-
Wash-in Period: Allow for a wash-in period of 20-30 minutes for the drug to reach a steady-state effect.
-
Post-Drug Recording: Acquire optical recordings under drug perfusion.
-
Washout (Optional): Perfuse with drug-free Tyrode's solution to observe the reversibility of the drug's effects.
5. Optical Mapping Data Acquisition
-
Illumination: Excite the dye with a filtered light source (e.g., a high-power LED or a laser) at the appropriate wavelength.
-
Emission Collection: Collect the emitted fluorescence through a long-pass filter using a high-speed, high-resolution camera (e.g., a CMOS or CCD camera).
-
Recording Parameters: Acquire data at a sampling rate of at least 1 kHz and a spatial resolution of 100x100 pixels or higher.
6. Data Analysis
-
Signal Processing: Apply temporal and spatial filtering to reduce noise and remove baseline drift from the raw optical signals.
-
Action Potential Duration (APD) Measurement: Calculate the APD at various repolarization levels (e.g., APD50, APD90) from the processed optical action potentials.
-
Conduction Velocity (CV) Measurement: Construct activation maps by identifying the time of maximum upstroke velocity (dV/dt_max) at each pixel. Calculate the local and global CV from the activation maps.
-
Calcium Transient Analysis (if applicable): Analyze the amplitude and kinetics of the calcium transients.
Visualizing Mechanisms and Workflows
This compound's Signaling Pathway
This compound's antiarrhythmic effects are primarily attributed to its influence on the sympathetic nervous system and direct actions on cardiac ion channels.
Caption: this compound's dual mechanism of action.
Experimental Workflow for Optical Mapping
The following diagram outlines the logical flow of an experiment designed to validate the antiarrhythmic effects of a drug using optical mapping.
Caption: Experimental workflow for drug validation.
References
A Comparative Analysis of Class III Antiarrhythmics: Bretylium in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Class III antiarrhythmic drugs, with a special emphasis on bretylium. We will delve into their mechanisms of action, electrophysiological effects, clinical efficacy, and safety profiles, supported by experimental data. This objective comparison is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Executive Summary
Class III antiarrhythmic agents exert their primary effect by prolonging the cardiac action potential duration (APD), thereby increasing the effective refractory period (ERP) without significantly affecting cardiac conduction velocity.[1][2] This mechanism is particularly effective in terminating re-entrant arrhythmias. While the archetypal mechanism involves the blockade of potassium channels, individual agents within this class exhibit unique pharmacological profiles. This compound, a historically significant Class III agent, possesses a dual mechanism of action, distinguishing it from other drugs in this class such as amiodarone, sotalol, dofetilide, and ibutilide. This guide will explore these differences through a detailed examination of available experimental and clinical data.
Mechanism of Action
The primary mechanism of action for most Class III antiarrhythmics is the blockade of outward potassium currents, particularly the rapid component of the delayed rectifier potassium current (IKr), during phase 3 of the cardiac action potential.[1][3] This inhibition of potassium efflux leads to a prolonged repolarization phase, extending the APD and ERP.[1]
This compound's Unique Dual Mechanism:
This compound stands apart due to its additional, and likely primary, antiarrhythmic effect: the blockade of postganglionic sympathetic nerve terminals.[4][5][6] This action occurs in two phases:
-
Initial Norepinephrine Release: An initial transient release of norepinephrine from adrenergic nerve terminals can cause a temporary sympathomimetic effect.[2]
-
Adrenergic Neuronal Blockade: Subsequently, this compound inhibits the release of norepinephrine, leading to a state of chemical sympathectomy.[4][5][6] This reduction in sympathetic tone is believed to contribute significantly to its antifibrillatory effects, particularly in the context of myocardial ischemia.[7]
While this compound also demonstrates direct cardiac effects by prolonging the APD and ERP, its interaction with adrenergic neurons is considered crucial for its antiarrhythmic action.[2][7]
Mechanism of Other Class III Agents:
-
Amiodarone: Exhibits a broad spectrum of activity, including blockade of potassium, sodium, and calcium channels, as well as non-competitive alpha and beta-adrenergic blocking effects.[8]
-
Sotalol: A non-selective beta-blocker that also possesses Class III properties by blocking the rapid component of the delayed rectifier potassium current (IKr).[8]
-
Dofetilide: A pure and selective blocker of the rapid component of the delayed rectifier potassium current (IKr).[9]
-
Ibutilide: Primarily blocks the rapid component of the delayed rectifier potassium current (IKr) and may also activate a slow inward sodium current.[10]
Signaling Pathway of Class III Antiarrhythmics
This compound's Adrenergic Neuronal Blockade Pathway
Electrophysiological Effects: A Comparative Overview
The hallmark of Class III antiarrhythmics is their ability to prolong the action potential duration and effective refractory period. The extent of these effects can vary between agents.
| Parameter | This compound | Amiodarone | Sotalol | Dofetilide | Ibutilide |
| Action Potential Duration (APD) | Prolongs[2][11] | Prolongs[8][12] | Prolongs | Prolongs[9][13] | Prolongs[10] |
| Effective Refractory Period (ERP) | Prolongs[11][14] | Prolongs[8][12] | Prolongs | Prolongs[13] | Prolongs |
| QT Interval | Prolongs | Prolongs[15][16] | Prolongs[15][16] | Prolongs[15][16] | Prolongs[15][16] |
| Heart Rate | Initial increase, then decrease or no change[14] | Decreases[8] | Decreases | No significant change[10] | No significant change[10] |
| Blood Pressure | Biphasic: initial increase followed by hypotension[17] | Can cause hypotension, especially with IV administration | Can cause hypotension | Minimal effect | Can cause hypotension |
Clinical Efficacy and Safety
Direct head-to-head clinical trial data for this compound against all other Class III antiarrhythmics are limited. The most robust comparison is with amiodarone.
This compound vs. Amiodarone in Ventricular Arrhythmias
A randomized, double-blind clinical trial compared intravenous this compound with high- and low-dose intravenous amiodarone for the treatment of recurrent, hemodynamically destabilizing ventricular tachycardia or fibrillation.[12]
| Outcome | This compound | High-Dose Amiodarone (1000 mg/24h) | Low-Dose Amiodarone (125 mg/24h) |
| Arrhythmia Event Rate (48h) | Comparable to high-dose amiodarone | Comparable to this compound | Less effective than this compound and high-dose amiodarone |
| Time to First Arrhythmic Event | Similar to high-dose amiodarone | Similar to this compound | - |
| Mortality (48h) | 13.6% (no significant difference between groups) | 13.6% (no significant difference between groups) | 13.6% (no significant difference between groups) |
| Hypotension | Significantly more frequent | Less frequent than this compound | Less frequent than this compound |
QT Prolongation and Risk of Torsades de Pointes (TdP)
A major safety concern with Class III antiarrhythmics is their potential to prolong the QT interval, which can increase the risk of a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).
| Drug | Risk of TdP |
| This compound | Associated with QT prolongation |
| Amiodarone | Low risk despite significant QT prolongation[15][16] |
| Sotalol | 2-4% incidence[15][16] |
| Dofetilide | 2.1% incidence[15] |
| Ibutilide | 1-3% incidence[15] |
Experimental Protocols
The evaluation of antiarrhythmic drugs relies on a variety of in vivo and in vitro experimental models.
In Vivo Canine Model of Atrial Fibrillation
This model is frequently used to assess the efficacy of antiarrhythmic drugs in terminating and preventing atrial fibrillation.
Methodology:
-
Animal Preparation: Anesthetized, open-chest dogs are used.
-
Induction of Atrial Fibrillation: Sustained atrial fibrillation is induced by rapid atrial pacing.[13]
-
Electrophysiological Measurements: A multi-electrode mapping plaque is sutured to the right atrial free wall to measure atrial effective refractory period (ERP), conduction velocity, and wavelength.[13][18]
-
Drug Administration: The test compound (e.g., dofetilide) is administered intravenously in cumulative doses.[13]
-
Data Analysis: Changes in electrophysiological parameters and the time to termination of atrial fibrillation are recorded and analyzed.[13]
Langendorff-Perfused Isolated Heart Model
This ex vivo model allows for the study of direct cardiac effects of a drug in the absence of systemic influences.[19][20]
Methodology:
-
Heart Isolation: The heart is excised from a small mammal (e.g., rabbit, guinea pig) and mounted on a Langendorff apparatus.[19]
-
Retrograde Perfusion: The heart is perfused via the aorta with a crystalloid solution (e.g., Krebs-Henseleit buffer) that is oxygenated and maintained at a physiological temperature.[19][21]
-
Data Acquisition: Various cardiac parameters can be measured, including left ventricular pressure, heart rate, and electrocardiogram (ECG). Monophasic action potentials can also be recorded to assess APD and ERP.[22]
-
Drug Perfusion: The drug of interest is added to the perfusate at varying concentrations.
-
Proarrhythmia Assessment: The model can be used to assess the proarrhythmic potential of a drug by observing for the induction of arrhythmias.[22]
Experimental Workflow for Antiarrhythmic Drug Evaluation
Conclusion
This compound, with its unique dual mechanism of adrenergic neuronal blockade and direct cardiac electrophysiological effects, occupies a distinct position within the Class III antiarrhythmic drug category. While clinical data show its efficacy in treating life-threatening ventricular arrhythmias is comparable to high-dose amiodarone, its use is significantly limited by a higher incidence of hypotension.[12] The other Class III agents—amiodarone, sotalol, dofetilide, and ibutilide—primarily act through potassium channel blockade, with varying degrees of selectivity and additional pharmacological actions. The choice of a specific Class III agent depends on the clinical scenario, the type of arrhythmia, and the patient's underlying cardiac condition and comorbidities. For researchers and drug development professionals, understanding the nuanced differences in the mechanisms, electrophysiological effects, and safety profiles of these agents is crucial for the development of novel, more effective, and safer antiarrhythmic therapies.
References
- 1. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 2. This compound tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lecturio.com [lecturio.com]
- 4. The actions of this compound: Adrenergic neurone blocking and other effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE ACTIONS OF this compound: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The actions of this compound: adrenergic neurone blocking and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of interaction with adrenergic neurons for antifibrillatory action of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Safe and Effective Pharmacologic Management of Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Arrhythmic Agents in the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frequency-dependent effects of antiarrhythmic drugs on action potential duration and refractoriness of canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Electrophysiologic Effects of the New Class III Antiarrhythmic Drug Dofetilide in an Experimental Canine Model of Pacing-induced Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Study of the electrophysiological properties of this compound tosylate in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrophysiologic and antiarrhythmic effects of the new class III antiarrhythmic drug KCB-328 in experimental canine atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Langendorff Heart Studies - CorDynamics [cordynamics.com]
- 20. ijbcp.com [ijbcp.com]
- 21. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-species differences in the pharmacological effects of Bretylium
For Researchers, Scientists, and Drug Development Professionals
Bretylium, a bromobenzyl quaternary ammonium compound, is an antiarrhythmic agent with a complex pharmacological profile. Initially developed as an antihypertensive, its primary use shifted to the management of life-threatening ventricular arrhythmias, such as ventricular fibrillation.[1] Its effects are multifaceted, encompassing actions on both the adrenergic nervous system and cardiac muscle directly. Understanding the significant variations in its pharmacological effects across different animal species is critical for the accurate interpretation of preclinical data and its translation to clinical applications.
This guide provides an objective comparison of this compound's performance in various species, supported by experimental data, detailed methodologies, and visual representations of its mechanisms and experimental workflows.
Comparative Pharmacological Data
The pharmacological response to this compound exhibits notable differences across common laboratory animal species. These variations are evident in its adrenergic neuron blocking potency, antifibrillatory efficacy, and hemodynamic effects.
Adrenergic Neuron Blocking Effects
This compound's hallmark action is the blockade of adrenergic neurons. It is actively taken up by the norepinephrine transporter and initially causes a transient release of norepinephrine, which can lead to sympathomimetic effects.[2] This is followed by a prolonged inhibition of norepinephrine release in response to nerve stimulation.[2][3] The potency of this blocking effect varies among species.
| Species | Model | Effective Dose / Concentration | Observed Effect |
| Cat | Nictitating Membrane Response | 5 - 10 mg/kg (subcutaneous) | Relaxation of the nictitating membrane. |
| Blood Pressure | 3 - 10 mg/kg (intravenous) | Initial transient hypertension followed by hypotension. | |
| Guinea Pig | Vas Deferens (in vitro) | Not specified | Abolished contractions due to transmural stimulation.[4] |
| Ileum (in vitro) | 30 µg/mL | Abolished the peristaltic reflex. | |
| Rabbit | Jejunum (in vitro) | Not specified | Tested for neuron blocking activity.[5] |
| Rat | Phrenic Nerve-Diaphragm (in vitro) | 400 µg/mL | Abolished contractions in response to phrenic nerve stimulation. |
Antiarrhythmic and Electrophysiological Effects
This compound is classified as a Class III antiarrhythmic agent due to its ability to prolong the cardiac action potential duration (APD) and the effective refractory period (ERP).[1] However, its antifibrillatory action is considered its most significant clinical feature and is also linked to its adrenergic neuron blocking properties.[6]
| Species | Model | Effective Dose / Concentration | Observed Effect |
| Dog | In vivo Ventricular Fibrillation Threshold (VFT) | 5 - 10 mg/kg (intravenous) | Marked increase in VFT.[6][7][8] |
| In vivo Ischemic Arrhythmia | 10 mg/kg (intravenous) | Delayed conduction of premature impulses in normal myocardium.[2] | |
| In vivo Reperfusion Arrhythmia | 5 mg/kg (intravenous) | Less effective than amiodarone in suppressing ventricular arrhythmias.[9] | |
| Rabbit | Isolated Perfused Heart (Ischemia) | 10 mg/L | Did not affect action potential duration under ischemic conditions.[1] |
| Isolated Atria | < 200 mg/L | Increased conduction velocity and spontaneous frequency (sympathomimetic effect).[4] | |
| Guinea Pig | Ouabain-induced Arrhythmia | 30 mg/kg (subcutaneous) | Slightly reduced the incidence of ventricular fibrillation.[4] |
Signaling and Experimental Diagrams
To visualize the complex interactions and procedures involved in studying this compound, the following diagrams are provided.
Detailed Experimental Protocols
Protocol 1: In Vivo Ventricular Fibrillation Threshold (VFT) Determination in the Anesthetized Dog
This protocol is a representative example for assessing the antifibrillatory effects of this compound.
1. Animal Preparation:
-
Species: Mongrel dog (either sex).
-
Anesthesia: Anesthetize with an appropriate agent (e.g., sodium pentobarbital) administered intravenously. Maintain anesthesia throughout the experiment.
-
Ventilation: Intubate the animal and provide mechanical ventilation with room air to maintain normal blood gas levels.
-
Surgical Procedure:
-
Perform a thoracotomy to expose the heart.
-
Suture bipolar stimulating and recording electrodes onto the epicardial surface of the right or left ventricle.
-
Place intravenous catheters for drug administration and fluid maintenance.
-
Attach surface ECG leads to monitor cardiac rhythm.
-
2. VFT Determination:
-
Stimulation Protocol: The VFT is determined by delivering a train of electrical stimuli (e.g., 100 Hz for a duration of 200 ms) to the ventricle during the vulnerable period of the cardiac cycle (typically the T-wave of the ECG).
-
Procedure:
-
Begin with a low current intensity (e.g., 1-2 mA).
-
Gradually increase the current intensity in small increments (e.g., 1 mA steps) with each subsequent stimulus train until ventricular fibrillation is induced.
-
The lowest current intensity that consistently induces VF is defined as the VFT.
-
Immediately following the induction of VF, defibrillate the heart using an external defibrillator to restore sinus rhythm. Allow a stabilization period before the next measurement.
-
3. Drug Administration and Evaluation:
-
Baseline Measurement: Determine the baseline VFT at least twice to ensure stability.
-
This compound Administration: Administer this compound intravenously, typically as a bolus injection (e.g., 5-10 mg/kg).[7][8]
-
Post-Drug Measurement: Redetermine the VFT at specified time intervals after drug administration (e.g., 15, 30, 60, and 120 minutes) to evaluate the onset and duration of the antifibrillatory effect.
Protocol 2: Isolated Langendorff-Perfused Rat Heart
This ex vivo model allows for the study of this compound's direct cardiac effects without systemic neural or hormonal influences.
1. Apparatus and Perfusate:
-
Apparatus: A standard Langendorff apparatus equipped with a water jacket to maintain constant temperature, a perfusion reservoir, and a bubble trap.
-
Perfusate: Krebs-Henseleit solution, containing (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. The solution should be continuously gassed with 95% O2 / 5% CO2 to maintain a pH of approximately 7.4.[10]
-
Temperature: Maintain the temperature of the perfusate and the heart at 37°C.
2. Heart Preparation and Mounting:
-
Species: Male Wistar rat.
-
Anesthesia and Heparinization: Anesthetize the rat (e.g., with sodium pentobarbital) and administer heparin to prevent coagulation.
-
Excision: Perform a rapid thoracotomy, excise the heart, and immediately place it in ice-cold Krebs-Henseleit solution to arrest contractions.
-
Mounting:
-
Identify the aorta and carefully cannulate it onto the Langendorff apparatus.
-
Secure the aorta with a ligature to prevent leakage.
-
Initiate retrograde perfusion through the aorta. The perfusion pressure will close the aortic valve and force the perfusate into the coronary arteries.
-
3. Experimental Procedure:
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) with continuous perfusion. During this time, monitor parameters such as heart rate and contractile force (measured via an intraventricular balloon).
-
This compound Administration: Introduce this compound into the perfusate at the desired concentrations.
-
Data Acquisition: Continuously record electrophysiological parameters, such as the electrocardiogram or monophasic action potentials, and functional parameters like left ventricular developed pressure and heart rate. This allows for the assessment of this compound's effects on action potential duration, refractoriness, and cardiac contractility.
Conclusion
The pharmacological effects of this compound show significant variability across species. While it demonstrates consistent adrenergic neuron blocking and antifibrillatory properties, the effective doses and specific electrophysiological responses can differ. Notably, much of the quantitative antifibrillatory research has been conducted in canine models, which have shown a robust increase in the ventricular fibrillation threshold. In contrast, effects on action potential duration can be less pronounced, particularly under ischemic conditions in species like the rabbit. These differences underscore the importance of selecting appropriate animal models in preclinical research and exercising caution when extrapolating data from one species to another, or to humans. The detailed protocols provided herein offer a standardized framework for conducting such comparative studies.
References
- 1. Ischemia-induced conduction delay and ventricular arrhythmias: comparative electropharmacology of bethanidine sulfate and this compound tosylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiologic effects of this compound on canine ventricular muscle during acute ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PREGANGLIONIC AND POSTGANGLIONIC STIMULATION OF THE GUINEA-PIG ISOLATED VAS DEFERENS PREPARATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and adrenergic neuron blocking properties of some alkylating analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of interaction with adrenergic neurons for antifibrillatory action of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of the effect of this compound on the ventricular fibrillation threshold in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes in canine ventricular fibrillation threshold induced by verapamil, flecainide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Evaluating the Proarrhythmic Potential of Bretylium in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bretylium, a Class III antiarrhythmic agent, has a complex pharmacological profile characterized by an initial release of norepinephrine followed by a subsequent blockade of its release.[1] While historically used for life-threatening ventricular arrhythmias, its clinical application has waned.[2] Understanding its proarrhythmic potential at a cellular level is crucial for both historical context and for the broader comprehension of antiarrhythmic drug action. This guide provides a comparative analysis of this compound's effects on key cardiac ion channels and action potential parameters, juxtaposed with other Class III agents, amiodarone and sotalol. The information is supported by experimental data from cellular models and detailed methodologies to aid in the design and interpretation of future studies.
Comparative Analysis of Electrophysiological Effects
The proarrhythmic potential of an antiarrhythmic drug is often linked to its effects on various cardiac ion channels, which in turn alter the cardiac action potential. This section presents available data on the effects of this compound compared to amiodarone and sotalol on key cardiac ion channels and action potential duration.
Table 1: Comparative Effects of this compound, Amiodarone, and Sotalol on Cardiac Action Potential and Ion Currents in Rabbit Sino-Atrial Node Preparations
| Drug | Concentration | Effect on Cycle Length | Effect on Action Potential Duration | Effect on Slow Inward Current (ICa,L) | Effect on Steady-State Outward Current | Effect on Hyperpolarization-Activated Inward Current (If) | Induction of Dysrhythmia |
| This compound | 10⁻⁶ mol/L | Prolonged | No significant effect | Decreased (concentration-dependent) | Reduced | Reduced | 3 out of 7 preparations |
| 10⁻⁵ mol/L | - | - | - | - | - | - | |
| Amiodarone | 10⁻⁶ mol/L | Prolonged | No significant effect | Decreased (concentration-dependent) | Reduced | Reduced | 5 out of 10 preparations |
| 10⁻⁴ mol/L | Prolonged | Prolonged | - | - | - | - | |
| Sotalol | 10⁻⁶ mol/L | Prolonged | No significant effect | Decreased (concentration-dependent) | Reduced | Reduced | 0 out of 5 preparations |
| 10⁻⁴ mol/L | Prolonged | Prolonged | - | - | - | - |
Data extracted from a study on rabbit sino-atrial node preparations.[3]
Table 2: Comparative IC50 Values of Amiodarone and Sotalol on Key Cardiac Ion Channels
| Drug | hERG (IKr) IC50 | Nav1.5 (Peak) IC50 | Cav1.2 (ICa,L) IC50 |
| Amiodarone | ~0.045 - 9.8 µM[4][5] | ~4.7 µM[5] | ~2.6 µM[5] |
| Sotalol | ~111.9 µM[6] | >300 µM[6] | Non-negligible block reported in one study[7] |
Note: Despite extensive searching, specific IC50 values for this compound on hERG, Nav1.5, and Cav1.2 channels in cellular models could not be located in the publicly available literature. This represents a significant data gap in the direct comparison of its proarrhythmic potential at the ion channel level.
Experimental Protocols
A detailed understanding of the methodologies used to assess the proarrhythmic potential of a compound is essential for reproducing and interpreting experimental findings.
Whole-Cell Patch Clamp for Cardiac Ion Channel Analysis
The whole-cell patch-clamp technique is the gold standard for studying the effects of drugs on specific ion channels.[8][9]
Objective: To measure the inhibitory effect of a test compound (e.g., this compound) on specific cardiac ion currents (e.g., hERG, Nav1.5, Cav1.2) expressed in a suitable cell line (e.g., HEK293 or CHO cells).
Materials:
-
Cells stably expressing the cardiac ion channel of interest.
-
External and internal pipette solutions specific to the ion channel being studied.
-
Patch clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Test compound and control solutions.
Procedure:
-
Cell Preparation: Culture cells expressing the target ion channel to an appropriate confluency. On the day of the experiment, detach the cells and plate them at a low density in the recording chamber.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipette with the appropriate internal solution.
-
Giga-seal Formation: Under microscopic guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp and Data Recording: Apply a specific voltage protocol to the cell to elicit the ion current of interest. Record the baseline current in the absence of the drug.
-
Drug Application: Perfuse the recording chamber with a solution containing the test compound at a known concentration.
-
Data Acquisition: Record the ion current in the presence of the drug until a steady-state effect is observed.
-
Data Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of inhibition. Repeat for a range of concentrations to generate a concentration-response curve and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in drug action can significantly enhance understanding.
Adrenergic Signaling Pathway in Cardiomyocytes
This compound's initial sympathomimetic effect is due to the release of norepinephrine, which activates adrenergic receptors on cardiomyocytes. This triggers a downstream signaling cascade that modulates cardiac function.
Experimental Workflow for Cellular Electrophysiology
The process of evaluating a compound's effect on cardiac ion channels follows a structured workflow from cell preparation to data analysis.
References
- 1. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KV11.1, NaV1.5, and CaV1.2 Transporter Proteins as Antitarget for Drug Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sophion.com [sophion.com]
- 7. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
A Head-to-Head Study of Bretylium and Sotalol on Cardiac Electrophysiology
This guide provides a detailed comparison of the cardiac electrophysiological effects of Bretylium and Sotalol, two Class III antiarrhythmic agents. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Introduction
This compound and Sotalol are both classified as Class III antiarrhythmic drugs, primarily acting by prolonging the cardiac action potential and, consequently, the effective refractory period.[1][2][3] However, they possess distinct pharmacological profiles that influence their clinical applications and side-effect profiles. This compound, a quaternary ammonium compound, also exhibits complex adrenergic neuronal blocking actions, initially causing a release of norepinephrine followed by a blockade of its release.[2][4][5] Sotalol, in addition to its Class III properties, is a non-selective beta-adrenergic blocker.[1][6][7] This dual mechanism of action contributes to its overall electrophysiological effects.[6]
Comparative Electrophysiological Effects
Effects on Action Potential Duration (APD) and Refractory Period (ERP)
Both drugs are known to prolong the action potential duration and effective refractory period in ventricular and atrial tissues.[2][4][8][9]
-
This compound: Long-term experimental use of this compound leads to a proportionate lengthening of the ventricular action potential and refractory period.[4] In isolated ventricular muscle and Purkinje fibers, this compound directly prolongs the effective refractory period and action potential duration.[10] However, in clinical settings, the initial effects can be complex due to its adrenergic actions, with some studies reporting a shortening of refractory periods acutely.[10]
-
Sotalol: Sotalol consistently prolongs the action potential duration and effective refractory period in both atrial and ventricular tissues.[8][9] This effect is a hallmark of its Class III activity and is not dependent on its beta-blocking properties.[6] Studies have shown that intravenous sotalol significantly lengthens the effective refractory period in the atrium, atrioventricular node, and ventricle.[8] The Class III antiarrhythmic activity of sotalol in the atrium is dependent on the cycle length.[9]
Data Presentation
The following table summarizes the quantitative effects of this compound and Sotalol on key cardiac electrophysiological parameters as reported in various studies. It is important to note that these values are from different studies with varying experimental models and conditions.
| Parameter | This compound | Sotalol | Species/Model | Reference |
| Atrial Effective Refractory Period (AERP) | Increase | +24.6% (IV) | Human | [8] |
| Ventricular Effective Refractory Period (VERP) | Prolongation (long-term) | +14.9% (IV) | Human | [4][8] |
| AV Nodal Effective Refractory Period | Decrease (acutely) | +24.9% (IV) | Human | [8][10] |
| Action Potential Duration (APD) | Prolongation | +6% to +8% (atrial, IV) | Human | [4][9] |
| QTc Interval | No significant change | Prolongation | Human | [8][10] |
| Sinus Cycle Length | Increase | Increase | Rabbit, Human | [11][12] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the cardiac electrophysiology of this compound and Sotalol.
In Vivo Electrophysiology Studies in Humans
-
Objective: To assess the effects of intravenous drug administration on various electrophysiological parameters.
-
Procedure:
-
Patients undergo cardiac catheterization.
-
Baseline electrophysiological measurements are recorded, including sinus node recovery time, Wenckebach cycle length, and effective refractory periods of the atrium, AV node, and ventricle.[10][12]
-
The drug (this compound or Sotalol) is administered intravenously at a specified dose and infusion rate (e.g., this compound tosylate-loading infusion of 5 mg/kg/15 min; Sotalol at 0.6 mg/kg).[10][12]
-
Electrophysiological parameters are reassessed at specific time points after drug administration.[10]
-
Programmed electrical stimulation is used to induce and assess the suppression of ventricular tachycardia.[8][13]
-
In Vitro Studies on Isolated Cardiac Preparations
-
Objective: To directly measure the effects of the drugs on the action potentials of isolated cardiac tissues.
-
Procedure:
-
Cardiac tissues (e.g., sino-atrial node, ventricular muscle, Purkinje fibers) are dissected from animal hearts (e.g., rabbit).[11][14]
-
The preparations are superfused with a physiological salt solution.
-
Transmembrane action potentials are recorded using microelectrodes.[11]
-
The drug is added to the superfusate at various concentrations.
-
Changes in action potential duration, amplitude, and other parameters are measured.[11]
-
Signaling Pathways and Experimental Workflow
Mechanism of Action
The following diagrams illustrate the proposed primary mechanisms of action for this compound and Sotalol on cardiac myocytes.
Caption: Proposed mechanism of action for this compound.
Caption: Dual mechanism of action for Sotalol.
Experimental Workflow
The diagram below outlines a typical experimental workflow for a head-to-head comparison of this compound and Sotalol on cardiac electrophysiology.
Caption: Generalized experimental workflow for comparison.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drugs with a class III antiarrhythmic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Electrophysiologic basis for the antiarrhythmic actions of sotalol and comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Effect of sotalol on human atrial action potential duration and refractoriness: cycle length dependency of class III activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serial electrophysiologic effects of this compound in man and their correlation with plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Class III antiarrhythmic drugs (amiodarone, this compound and sotalol) on action potentials and membrane currents in rabbit sino-atrial node preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical electrophysiology of intravenous sotalol, a beta-blocking drug with class III antiarrhythmic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomized crossover comparison of the electrophysiologic and antiarrhythmic efficacy of oral cibenzoline and sotalol for sustained ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
Assessing the Long-Term Efficacy of Oral Bretylium Analogs in Research: A Comparative Guide
For researchers and drug development professionals, understanding the landscape of antiarrhythmic therapies is crucial for innovation. This guide provides a comparative analysis of the long-term efficacy of oral bretylium tosylate, the primary form of this compound studied, against contemporary oral antiarrhythmic agents, namely amiodarone and sotalol. Research into specific oral this compound analogs is notably scarce in published literature; therefore, this guide focuses on the available data for oral this compound tosylate and places it in the context of more extensively studied alternatives for the management of ventricular arrhythmias.
Executive Summary
The investigation into the long-term oral efficacy of this compound has been limited, with most clinical research dating back to the 1970s and 1980s. These early studies on oral this compound tosylate showed some promise in suppressing refractory ventricular arrhythmias long-term in a small number of patients, but its use was hampered by significant side effects, most notably postural hypotension, and poor oral absorption.[1][2] Consequently, oral this compound did not see widespread clinical adoption, and research into developing oral analogs appears to have been curtailed. In contrast, amiodarone and sotalol have been extensively studied in large-scale clinical trials and have more established, albeit not perfect, long-term efficacy and safety profiles for the management of ventricular arrhythmias.
Comparative Efficacy and Safety
The following tables summarize the available quantitative data on the long-term use of oral this compound tosylate, amiodarone, and sotalol. It is important to note the significant disparity in the quality and quantity of evidence between this compound and the other agents.
Table 1: Long-Term Efficacy in Ventricular Arrhythmia Suppression
| Drug | Study Population | Follow-up Duration | Efficacy Endpoint | Results |
| Oral this compound Tosylate | Patients with refractory ventricular tachyarrhythmias | Up to 15 months | Freedom from major ventricular arrhythmias | 6 patients remained free from major ventricular arrhythmias.[3] |
| Survivors of ventricular tachycardia or fibrillation | Mean 12.2 months | Favorable response (continued control of arrhythmias) | 4 out of 6 patients maintained a favorable response; 2 died suddenly.[4] | |
| Oral Amiodarone | Patients with symptomatic, drug-refractory ventricular tachycardia/fibrillation | Mean 10.3 months | Effective control of arrhythmias | 83% of patients had effective arrhythmia control.[5] |
| Patients with sustained ventricular tachyarrhythmias | 1 and 2 years | Satisfactory arrhythmia control (absence of sudden cardiac death or recurrence) | 78% at 1 year, 71% at 2 years.[6] | |
| Patients with potentially lethal ventricular arrhythmias | 1, 2, 3, and 4 years | Suppression of nonsustained ventricular tachycardia | 57%, 57%, 97%, and 91% suppression, respectively.[7] | |
| Oral Sotalol | Patients with spontaneous, sustained ventricular tachyarrhythmias | 36 months | Freedom from ventricular tachyarrhythmia | 75% of patients remained free from arrhythmia.[8] |
| Patients with drug-refractory ventricular arrhythmias | 1, 2, 4, and 5 years | Actuarial incidence of efficacy | 76%, 72%, 64%, and 52%, respectively.[9] | |
| Patients with inducible sustained ventricular tachycardia or fibrillation | 1 and 3 years | Absence of arrhythmic recurrence | 89% and 77%, respectively.[10] |
Table 2: Adverse Effects and Discontinuation Rates
| Drug | Common Adverse Effects | Serious Adverse Effects | Discontinuation Rate |
| Oral this compound Tosylate | Postural hypotension, parotid pain, nausea, vomiting.[1][3] | Sudden death (reported in one small study).[4] | Not well-documented in long-term studies. |
| Oral Amiodarone | Corneal microdeposits, photosensitivity, thyroid dysfunction (hypo- or hyperthyroidism), gastrointestinal upset.[6] | Pulmonary toxicity (fibrosis), hepatotoxicity, proarrhythmia (less common than other agents), optic neuropathy.[6][11] | 10% due to side effects in one study.[5] 9.7% in another long-term study.[6] |
| Oral Sotalol | Bradycardia, fatigue, dizziness, dyspnea.[9] | Proarrhythmia (Torsades de Pointes, especially in the context of hypokalemia or renal impairment), bronchospasm (due to beta-blocking activity), worsening of heart failure.[10][12] | 11% due to severe side effects in one study.[9] |
Signaling Pathways and Mechanisms of Action
This compound exerts its antiarrhythmic effect primarily through its action on the sympathetic nervous system and by affecting potassium channels.
Experimental Protocols
General Protocol for Long-Term Antiarrhythmic Efficacy Trials
-
Patient Selection:
-
Inclusion criteria typically involve patients with a documented history of sustained ventricular tachycardia (VT) or survivors of ventricular fibrillation (VF).
-
Arrhythmias are often required to be refractory to or intolerant of standard antiarrhythmic therapies.
-
Exclusion criteria would include severe uncorrected electrolyte imbalances, severe bradycardia or heart block (unless a pacemaker is present), and significant comorbidities that would interfere with the interpretation of the results.
-
-
Baseline Assessment:
-
Comprehensive medical history and physical examination.
-
12-lead electrocardiogram (ECG).
-
24-hour ambulatory ECG (Holter) monitoring to quantify the baseline arrhythmia burden (e.g., frequency of premature ventricular contractions, couplets, and runs of non-sustained VT).
-
Echocardiogram to assess cardiac structure and function, particularly left ventricular ejection fraction (LVEF).
-
Electrophysiology study (EPS) may be performed to induce the clinical arrhythmia and assess its characteristics.
-
-
Drug Administration and Titration:
-
For oral this compound, early studies involved an initial intravenous or intramuscular loading phase, followed by a transition to an oral maintenance dose (e.g., 600 mg every 6 hours).[3]
-
For amiodarone, a loading phase with higher oral doses (e.g., 800-1600 mg/day) is administered for several weeks, followed by a lower maintenance dose (typically 200-400 mg/day).[5][6]
-
For sotalol, treatment is often initiated in a monitored setting to observe for proarrhythmia, with doses titrated based on efficacy, tolerance, and renal function.
-
-
Long-Term Follow-up:
-
Patients are followed for an extended period (typically 1-5 years).
-
Regular follow-up visits include clinical assessment for symptoms of arrhythmia recurrence and adverse drug effects.
-
Periodic Holter monitoring and/or device interrogations (for patients with implantable cardioverter-defibrillators - ICDs) are used to assess arrhythmia control.
-
Primary endpoints often include time to first recurrence of sustained VT/VF or sudden cardiac death. Secondary endpoints may include total mortality, arrhythmia burden, and adverse-effect-related drug discontinuation.
-
Conclusion
The available evidence on the long-term efficacy of oral this compound tosylate is sparse and originates from small, older studies. While suggesting a potential benefit in some patients with refractory ventricular arrhythmias, concerns about adverse effects and poor bioavailability have limited its development and clinical use. In contrast, oral amiodarone and sotalol have more robust, albeit mixed, data supporting their long-term use, and they remain important tools in the management of ventricular arrhythmias. For researchers, the historical trajectory of oral this compound serves as a case study in the challenges of antiarrhythmic drug development, where a favorable intravenous effect does not guarantee a viable oral agent. Future research in this area would require the development of novel this compound analogs with improved pharmacokinetic and safety profiles to warrant further investigation.
References
- 1. This compound tosylate: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound tosylate: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Clinical pharmacokinetics of intravenous and oral this compound tosylate in survivors of ventricular tachycardia or fibrillation: clinical application of a new assay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Long-term low-dose amiodarone therapy in the management of ventricular and supraventricular tachyarrhythmias: efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term efficacy, safety and survival of patients with potentially lethal ventricular arrhythmias treated with low-dose amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of sotalol with amiodarone for long-term treatment of spontaneous sustained ventricular tachyarrhythmia based on coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term results of electrophysiologically guided sotalol therapy for life-threatening ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of d,l-sotalol in patients with ventricular tachycardia and in survivors of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Safety and efficacy of sotalol in patients with drug-refractory sustained ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bretylium: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling bretylium must adhere to strict safety and disposal protocols to mitigate risks to personnel and the environment. This compound tosylate, a quaternary ammonium compound, is classified as a hazardous substance due to its potential to cause burns and its acute toxicity to aquatic organisms. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is crucial to be aware of its potential hazards. This compound tosylate is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye damage.[1] All personnel must wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] In case of a spill, use dry clean-up procedures and avoid generating dust. The spilled material should be collected in a suitable, labeled container for disposal.[1]
Waste Classification
This compound tosylate is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, due to its high toxicity to aquatic life, it may be classified as a hazardous waste based on its characteristics. It is the responsibility of the waste generator to make this determination. As a best practice, all this compound waste should be managed as hazardous waste to ensure compliance with environmental regulations.
Step-by-Step Disposal Procedures
The following procedures outline the recommended steps for the safe disposal of this compound waste, including pure chemical, contaminated labware, and aqueous solutions.
Segregation and Collection:
-
Solid Waste: Collect un-used or expired this compound powder, contaminated personal protective equipment (PPE), and other solid materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and kept securely closed when not in use.
-
Liquid Waste: Collect aqueous solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container that is also labeled as containing this compound waste.
On-site Neutralization (for Aqueous Solutions):
For laboratories equipped to perform chemical neutralization, aqueous solutions of this compound can be treated to reduce their toxicity before disposal. This procedure is based on methods effective for other quaternary ammonium compounds.
Experimental Protocol: Neutralization of Aqueous this compound Waste
Objective: To neutralize the active this compound in aqueous waste streams to reduce its environmental toxicity prior to final disposal.
Materials:
-
Aqueous this compound waste
-
Lecithin
-
Polysorbate 80 (Tween 80)
-
Stir plate and stir bar
-
pH meter
-
Appropriate PPE (safety glasses, gloves, lab coat)
Methodology:
-
In a well-ventilated fume hood, place the container of aqueous this compound waste on a stir plate.
-
Prepare a neutralizing solution of Lecithin and Polysorbate 80. A common mixture is a 50:50 or 20:80 ratio of Tween 80 to Lecithin.
-
Slowly add the neutralizing solution to the this compound waste while stirring continuously. The recommended ratio of neutralizer to quaternary ammonium compound can range from 1:1 to 150:1 by weight.[3] Start with a lower ratio and increase as needed.
-
Allow the mixture to stir for a minimum of 30 minutes to ensure complete neutralization.
-
Check the pH of the solution and adjust to a neutral range (6.0-8.0) if necessary, using dilute acid or base.
-
The neutralized solution should still be collected and disposed of as hazardous waste, but with a clear indication on the label that it has been neutralized (e.g., "Neutralized this compound Solution").
Final Disposal:
-
All this compound waste, whether neutralized or not, must be disposed of through a licensed hazardous waste contractor.
-
Ensure all waste containers are properly labeled with the words "Hazardous Waste," the full chemical name ("this compound Tosylate"), and the specific hazards (e.g., "Toxic," "Harmful if Swallowed").
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50, Mouse) | 400 mg/kg | [4] |
| Primary Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage | [4] |
| Environmental Hazard | Very toxic to aquatic life |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. A bioassay-based protocol for chemical neutralization of human faecal wastes treated by physico-chemical disinfection processes: A case study on benzalkonium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5518636A - Methods of detoxifying quaternary ammonium compounds toward aquatic organisms - Google Patents [patents.google.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
